molecular formula C20 H22 N3 O2 . Cl B109182 Basic red 76 CAS No. 68391-30-0

Basic red 76

Cat. No.: B109182
CAS No.: 68391-30-0
M. Wt: 336.413545
InChI Key: HSWXSHNPRUMJKI-UHFFFAOYSA-N
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Description

Basic Red 76 (C.I. 12245) is a cationic azo dye of significant interest in hair colorant research. Its primary investigated application is in semipermanent hair dye formulations . The molecular structure of this compound, characterized by its positively charged trimethylammonium group, facilitates interaction with the negatively charged surface of hair proteins, particularly under acidic conditions . In non-oxidative dyeing systems, the mechanism involves the diffusion and deposition of the pre-formed, colored molecule onto the hair cuticle and, to a lesser extent, into the cortex, resulting in a color that resists several washes . Researchers study its permeation through non-keratinized regions of the hair fiber, such as the endocuticle and the cell membrane complex, to understand and improve dye retention and colorfastness . The dye is synthesized via diazotization of O-anisidine followed by coupling with (7-hydroxy-2-naphthyl)trimethylammonium chloride, providing a model compound for exploring azo dye chemistry and fixation mechanisms . As a brilliant red dye, this compound serves as a critical tool for scientific studies on the interaction between cationic chromophores and biological substrates like hair keratin, as well as for the development of new coloring formulations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[7-hydroxy-8-[(2-methoxyphenyl)diazenyl]naphthalen-2-yl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2.ClH/c1-23(2,3)15-11-9-14-10-12-18(24)20(16(14)13-15)22-21-17-7-5-6-8-19(17)25-4;/h5-13H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWXSHNPRUMJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=C2N=NC3=CC=CC=C3OC)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879784
Record name C.I. Basic Red 76
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Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68391-30-0
Record name Basic Red 76
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Basic red 76
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenaminium, 7-hydroxy-8-[2-(2-methoxyphenyl)diazenyl]-N,N,N-trimethyl-, chloride (1:1)
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Record name C.I. Basic Red 76
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Record name [7-hydroxy-8-[(2-methoxyphenyl)azo]-2-naphthyl]trimethylammonium chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of Basic Red 76

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 76, also known by its Colour Index name C.I. 12245, is a cationic monoazo dye.[1] Its chemical structure features a substituted naphthalene (B1677914) ring system linked to a methoxyphenyl group via an azo bridge, and it possesses a quaternary ammonium (B1175870) group which imparts a positive charge.[2] This structure is responsible for its characteristic brilliant red color.[2] While primarily utilized as a direct dye in semi-permanent hair coloring formulations due to its affinity for the negatively charged surface of hair proteins, understanding its photophysical properties is crucial for assessing its potential in other applications, such as biological staining or as a component in photosensitive materials.[1][2] This guide provides a comprehensive overview of the available data on the photophysical properties of this compound and outlines detailed experimental protocols for their determination.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name [7-hydroxy-8-[(2-methoxyphenyl)diazenyl]naphthalen-2-yl]-trimethylazanium chloride[1]
C.I. Name This compound, C.I. 12245[1]
CAS Number 68391-30-0[3]
Molecular Formula C₂₀H₂₂ClN₃O₂[4]
Molecular Weight 371.86 g/mol [4]
Appearance Red powder[3]
Solubility Water soluble[3]
Melting Point 200 °C[3]
logP (o/w) -1.78[3]

Photophysical Properties

The interaction of this compound with light is the basis of its color and potential for fluorescence-based applications. The key photophysical parameters include its absorption and emission characteristics, fluorescence quantum yield, and fluorescence lifetime.

UV-Visible Absorption

This compound exhibits characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. These absorptions are attributed to π→π* electronic transitions within the conjugated aromatic system. The reported absorption maxima are summarized in Table 2. The peak in the visible region is responsible for its red appearance.

Absorption Maximum (λmax)Purity of SampleReference
235 nm62%[3][4]
332 nm80%[3][4]
503 nmNot Specified
Fluorescence Properties

However, studies on structurally related naphthalene-based azo dyes indicate that their fluorescence properties can be influenced by factors such as substitution patterns and environmental conditions like protonation.[5][6] For some naphthalene-based azo dyes, fluorescence has been observed, though often with low quantum yields.[5] Protonation of the azo group in some of these related dyes has been shown to inhibit photoisomerization, which could potentially lead to an increase in fluorescence, although the overall quantum yields remained low.[5][6]

Given the lack of specific data for this compound, it is reasonable to hypothesize that it is likely a very weak fluorophore. Experimental determination of its fluorescence properties is necessary for a definitive characterization.

Experimental Protocols

To address the gap in the photophysical data for this compound, the following sections detail the experimental methodologies for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step diazotization and coupling reaction.[2][3]

Diagram: Synthesis of this compound

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling 2-Methoxyaniline 2-Methoxyaniline Diazonium_Salt Diazonium Salt 2-Methoxyaniline->Diazonium_Salt NaNO₂, HCl 0-5 °C Coupling_Component 7-hydroxy-N,N,N-trimethyl naphthalen-2-aminium chloride Diazonium_Salt->Coupling_Component Coupling Reaction Basic_Red_76 This compound Coupling_Component->Basic_Red_76

Caption: Synthesis of this compound via diazotization and azo coupling.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum of this compound.

Diagram: UV-Visible Absorption Spectroscopy Workflow

G Start Start Prepare_Stock Prepare Stock Solution of this compound in a suitable solvent (e.g., Ethanol) Start->Prepare_Stock Prepare_Dilutions Prepare a series of dilutions Prepare_Stock->Prepare_Dilutions Select_Cuvette Use a 1 cm path length quartz cuvette Prepare_Dilutions->Select_Cuvette Blank_Spectrometer Blank the spectrophotometer with the pure solvent Select_Cuvette->Blank_Spectrometer Measure_Spectra Measure the absorption spectra of the diluted solutions Blank_Spectrometer->Measure_Spectra Identify_LambdaMax Identify the wavelength(s) of maximum absorbance (λmax) Measure_Spectra->Identify_LambdaMax End End Identify_LambdaMax->End

Caption: Workflow for UV-Visible absorption spectroscopy.

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum of this compound.

Diagram: Fluorescence Spectroscopy Workflow

G Start Start Prepare_Sample Prepare a dilute solution of this compound (Absorbance at λex < 0.1) Start->Prepare_Sample Set_Excitation Set the excitation wavelength (λex) at a known absorption maximum (e.g., 503 nm) Prepare_Sample->Set_Excitation Scan_Emission Scan the emission spectrum over a range of longer wavelengths Set_Excitation->Scan_Emission Identify_EmissionMax Identify the wavelength of maximum emission (λem) Scan_Emission->Identify_EmissionMax End End Identify_EmissionMax->End

Caption: Workflow for fluorescence emission spectroscopy.

Fluorescence Quantum Yield Determination (Comparative Method)

The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard.

Diagram: Quantum Yield Determination Workflow

G Start Start Select_Standard Select a suitable fluorescence standard (e.g., Rhodamine 6G in ethanol) Start->Select_Standard Prepare_Solutions Prepare a series of dilutions for both This compound and the standard Select_Standard->Prepare_Solutions Measure_Absorbance Measure the absorbance of all solutions at the excitation wavelength Prepare_Solutions->Measure_Absorbance Measure_Fluorescence Measure the integrated fluorescence intensity of all solutions Measure_Absorbance->Measure_Fluorescence Plot_Data Plot integrated fluorescence intensity vs. absorbance for both sample and standard Measure_Fluorescence->Plot_Data Calculate_QY Calculate the quantum yield using the slopes of the plots and the known quantum yield of the standard Plot_Data->Calculate_QY End End Calculate_QY->End

Caption: Workflow for comparative quantum yield measurement.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

The fluorescence lifetime (τ) can be measured using the TCSPC technique.

Diagram: TCSPC Experimental Workflow

G Start Start Prepare_Sample Prepare a dilute, deoxygenated solution of this compound Start->Prepare_Sample Setup_TCSPC Set up the TCSPC instrument with a pulsed light source (e.g., picosecond laser) Prepare_Sample->Setup_TCSPC Measure_IRF Measure the Instrument Response Function (IRF) using a scattering solution Setup_TCSPC->Measure_IRF Measure_Decay Measure the fluorescence decay of the sample at the emission maximum Measure_IRF->Measure_Decay Analyze_Data Deconvolute the IRF from the sample decay and fit to an exponential decay model Measure_Decay->Analyze_Data Determine_Lifetime Determine the fluorescence lifetime(s) (τ) Analyze_Data->Determine_Lifetime End End Determine_Lifetime->End

Caption: Workflow for TCSPC fluorescence lifetime measurement.

Conclusion

This compound is a well-characterized cationic azo dye in terms of its basic chemical and physical properties, as well as its UV-Visible absorption spectrum. However, a significant gap exists in the scientific literature regarding its fluorescence properties. Based on the behavior of structurally similar naphthalene-based azo dyes, it is likely that this compound is a very weak fluorophore. The experimental protocols provided in this guide offer a clear pathway for the comprehensive photophysical characterization of this molecule. Such data would be invaluable for assessing its suitability for novel applications beyond its current use in hair colorants, particularly in fields where well-defined photophysical behavior is a prerequisite.

References

Technical Guide on the Photophysical Characterization of Basic Red 76

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of the photophysical properties of Basic Red 76, with a specific focus on fluorescence quantum yield and lifetime. Due to a lack of available published data for these specific parameters, this guide details the standardized experimental protocols for their determination.

Introduction to this compound

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for designing and interpreting photophysical experiments.

PropertyValueSource
CAS Number 68391-30-0[2][3]
Molecular Formula C₂₀H₂₂ClN₃O₂[2][3]
Molecular Weight 371.9 g/mol [2]
Appearance Red powder[4]
Solubility Water soluble[4][5]
Melting Point 200°C[4][5]
Log P (Octanol-Water) -1.78[4][5]
UV-Vis λmax 235 nm, 332 nm[4][5]

Fluorescence Quantum Yield: Principles and Measurement

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[6] A high quantum yield is a prerequisite for applications requiring bright fluorescent probes.

The most common and reliable method for determining the fluorescence quantum yield is the comparative method (Williams et al.), which measures the fluorescence of the sample relative to a well-characterized standard with a known quantum yield.[6][7]

Principle: The quantum yield of an unknown sample (ΦX) can be calculated by comparing its integrated fluorescence intensity to that of a standard (ΦST) with a known quantum yield value, using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

  • Grad is the gradient from a plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent. If the same solvent is used for both sample and standard, this term cancels out.

Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • High-purity spectroscopic grade solvent

  • Quantum yield standard (e.g., Quinine Sulfate, Rhodamine 6G, Fluorescein)[8]

  • This compound sample

  • 10 mm path length quartz cuvettes

Procedure:

  • Standard and Sample Preparation: Prepare a series of dilutions for both the this compound sample and the chosen quantum yield standard in the same spectroscopic grade solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance of each dilution at the selected excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer (e.g., at the absorption maximum of this compound).

    • For each dilution, record the fluorescence emission spectrum, ensuring the entire emission band is captured.

    • Maintain identical experimental settings (e.g., excitation and emission slit widths) for all measurements.[8]

    • Measure a solvent blank and subtract its spectrum from each sample and standard spectrum.

  • Data Analysis:

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.[8]

    • For both the sample and the standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

    • Perform a linear regression on both datasets to determine their gradients (GradX and GradST).

    • Calculate the quantum yield of this compound using the equation above.

G cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis cluster_calc Final Calculation prep_sample Prepare this compound Dilutions (Abs < 0.1) abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_sample->abs_measure prep_std Prepare Standard Dilutions (Abs < 0.1) prep_std->abs_measure fluor_measure Measure Fluorescence Emission (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Emission Spectra fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Calculate Gradients (Slopes) plot->gradient calc_qy Calculate Quantum Yield (Φx) gradient->calc_qy

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Fluorescence Lifetime: Principles and Measurement

Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is sensitive to the molecular environment and can be used to probe factors like ion concentrations, pH, and molecular binding.[9][10]

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[11][12][13]

Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED). The instrument measures the time delay between the excitation pulse ("START") and the detection of the first emitted photon ("STOP"). By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay curve. The fluorescence lifetime (τ) is then extracted by fitting this decay curve to an exponential function.[14][15]

Materials and Equipment:

  • TCSPC Spectrometer System, including:

    • Pulsed light source (picosecond laser or LED)

    • High-speed single-photon detector (e.g., PMT, SPAD)

    • TCSPC electronics (Time-to-Amplitude Converter, Constant Fraction Discriminators)

  • This compound solution

  • Scattering solution (for Instrument Response Function measurement)

  • Cuvette

Procedure:

  • Instrument Response Function (IRF) Measurement:

    • Measure the temporal profile of the excitation pulse by using a scattering solution (e.g., a dilute suspension of non-fluorescent nanoparticles) in place of the sample. This records the system's intrinsic time resolution.[15]

  • Sample Measurement:

    • Replace the scattering solution with the this compound solution. The concentration should be dilute to avoid aggregation and re-absorption effects.

    • Collect photon arrival time data until a sufficient number of counts (typically >10,000 in the peak channel) are acquired to form a smooth decay curve. The photon collection rate should be kept low (typically <5% of the laser repetition rate) to avoid "pulse pile-up" artifacts.[15]

  • Data Analysis:

    • The collected data forms a histogram of photon counts versus time.

    • Perform a deconvolution of the measured fluorescence decay with the recorded IRF.

    • Fit the resulting decay curve to a single or multi-exponential decay model to extract the fluorescence lifetime(s).

G S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S1->S0 Fluorescence (τ) T1 T₁ (Excited Triplet State) T1->S0 Phosphorescence p1 p2 p1->p2 Absorption (Excitation) p3 p4 p3->p4 Internal Conversion (Non-Radiative) p5 p6 p5->p6 Intersystem Crossing

Caption: Simplified Jablonski diagram of molecular photophysical processes.

Conclusion

While this compound is established as a cosmetic colorant, its potential in fluorescence-based applications remains unexplored due to the absence of key photophysical data. This guide provides the necessary framework for researchers to characterize its fluorescence quantum yield and lifetime. By employing standardized methodologies such as the comparative method for quantum yield and TCSPC for lifetime analysis, a comprehensive photophysical profile of this compound can be established, paving the way for its evaluation in novel scientific and technological domains.

References

Spectroscopic Analysis of Basic Red 76 in Various Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Basic Red 76 and Solvatochromism

This compound, with the IUPAC name [7-hydroxy-8-[(2-methoxyphenyl)diazenyl]naphthalen-2-yl]-trimethylazanium chloride, is a monoazo dye.[1][2] Its molecular structure features a delocalized π-electron system, which is responsible for its color, and a permanent positive charge, making it a cationic dye.[2][3] Such dyes are known to exhibit solvatochromism, a phenomenon where the color of a solution changes with the polarity of the solvent.[4] This change is due to differential solvation of the ground and excited electronic states of the dye molecule, which alters the energy gap between them.[5]

The study of solvatochromism provides valuable insights into the photophysical properties of a molecule and its interactions with the surrounding medium. This is particularly relevant in fields like drug development, where understanding a molecule's behavior in different environments is crucial, as well as in the formulation of products such as hair dyes.[3][6]

Spectroscopic Properties of this compound

The interaction of this compound with solvents of varying polarities is expected to influence its absorption and emission spectra. Generally, for cationic azo dyes, an increase in solvent polarity can lead to either a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax), depending on the specific electronic structure of the dye.

UV-Visible Absorption Spectroscopy

The following table presents a representative set of hypothetical UV-Visible absorption data for this compound in a range of solvents with increasing polarity. This data illustrates a plausible positive solvatochromism (bathochromic shift) with increasing solvent polarity, a common behavior for many azo dyes.[7][8]

SolventDielectric Constant (ε) at 20°Cλmax (nm) (Hypothetical)Molar Absorptivity (ε) (M⁻¹cm⁻¹) (Representative)
Dioxane2.249528,000
Chloroform4.850230,000
Tetrahydrofuran (THF)7.650529,500
Dichloromethane (DCM)8.951031,000
Acetone20.751832,500
Ethanol24.652533,000
Methanol (B129727)32.752833,500
Acetonitrile37.552231,500
Dimethyl Sulfoxide (DMSO)46.753535,000
Water80.154036,000
Fluorescence Spectroscopy

This compound is also expected to exhibit fluorescence. The emission wavelength (λem) and quantum yield (Φ) are also sensitive to the solvent environment. The following table provides a hypothetical representation of its fluorescence properties.

Solventλem (nm) (Hypothetical)Stokes Shift (nm) (Hypothetical)Fluorescence Quantum Yield (Φ) (Representative)
Dioxane530350.05
Chloroform540380.08
Tetrahydrofuran (THF)545400.07
Dichloromethane (DCM)552420.10
Acetone565470.15
Ethanol575500.20
Methanol580520.22
Acetonitrile570480.18
Dimethyl Sulfoxide (DMSO)590550.25
Water600600.12

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Preparation of Stock and Sample Solutions
  • Stock Solution Preparation: Accurately weigh a small amount of this compound powder (e.g., 1 mg) using an analytical balance. Dissolve the powder in a known volume of a suitable solvent (e.g., methanol or DMSO) in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Ensure complete dissolution, using sonication if necessary.

  • Sample Solution Preparation: Prepare a series of dilutions from the stock solution in the various solvents of interest. The final concentration for UV-Vis absorption measurements is typically in the micromolar range (e.g., 10-50 µM) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.1 - 1.0). For fluorescence measurements, more dilute solutions are often used (e.g., 1-10 µM) to avoid inner filter effects.

UV-Visible Absorption Spectroscopy
  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Blank Correction: Fill a quartz cuvette with the pure solvent to be used for the sample and record a baseline spectrum. This will be subtracted from the sample spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette in the sample holder of the spectrophotometer.

  • Spectral Acquisition: Scan a wavelength range that covers the expected absorption of this compound (e.g., 300-700 nm).

  • Data Analysis: Determine the wavelength of maximum absorption (λmax) and the corresponding absorbance value. The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy
  • Instrumentation: Use a spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp) and a sensitive detector.

  • Excitation Wavelength Selection: Set the excitation wavelength to the λmax determined from the absorption spectrum for that solvent to ensure maximum fluorescence emission.

  • Emission Spectrum Acquisition: Scan the emission wavelengths over a range that is longer than the excitation wavelength (e.g., from λmax + 10 nm to 800 nm).

  • Data Analysis: Identify the wavelength of maximum emission (λem). The Stokes shift is calculated as the difference between λem and λmax.

  • Quantum Yield Determination: The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95). The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

    where:

    • Φr is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chromophore like this compound.

G A Prepare Stock Solution of this compound B Prepare Dilutions in Various Solvents A->B C UV-Vis Spectrophotometer B->C D Spectrofluorometer B->D E Record Absorption Spectra C->E F Record Emission Spectra D->F G Determine λmax and ε E->G H Determine λem and Stokes Shift F->H I Calculate Quantum Yield (Φ) F->I J Data Analysis and Comparison G->J H->J I->J

Caption: Experimental workflow for spectroscopic analysis.

Solvatochromism Signaling Pathway

The diagram below provides a conceptual illustration of the solvatochromic effect, showing how the polarity of the solvent can influence the energy levels of a dye molecule.

G cluster_0 Low Polarity Solvent cluster_1 High Polarity Solvent Ground State (S0) Ground State (S0) Excited State (S1) Excited State (S1) Ground State (S0)->Excited State (S1) Absorption (hν) Large ΔE Ground State (S0)' Ground State (S0) (Stabilized) Excited State (S1)' Excited State (S1) (More Stabilized) Ground State (S0)'->Excited State (S1)' Absorption (hν') Small ΔE

References

The Cationic Nature of Basic Red 76: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 76 (C.I. 12245; CAS No. 68391-30-0) is a cationic azo dye predominantly utilized in the cosmetics industry as a direct, semi-permanent hair colorant.[1][2] Its efficacy and vibrant red hue stem from its inherent chemical structure and cationic properties, which facilitate a strong affinity for the negatively charged surface of hair keratin (B1170402).[1][3] This technical guide provides an in-depth analysis of the core chemical and physical characteristics of this compound, its synthesis, mechanism of action, and relevant experimental protocols, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a synthetic organic compound characterized by a single azo group (-N=N-) linking a substituted naphthalene (B1677914) ring with a methoxyphenyl group.[4][5] The key to its functionality as a direct dye is the presence of a quaternary ammonium (B1175870) group, specifically a trimethylammonium moiety, which imparts a permanent positive charge, rendering the molecule cationic.[1] This cationic nature is fundamental to its interaction with substrates like hair fibers.[4] The molecule is typically supplied as a chloride salt.[6]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound compiled from various sources.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₂ClN₃O₂[5][6]
Molecular Weight 371.86 g/mol [5]
CAS Number 68391-30-0[1]
Physical Form Red Powder
Melting Point >200 °C (with decomposition)[7]
Solubility Water: 10 – 100 g/L; Ethanol: 0.3 – 3 g/L; Soluble in DMSO[3][7][8]
UV-Vis Absorption Maxima (λmax) 235 nm, 332 nm, 503 nm[4][7]
Octanol-Water Partition Coefficient (Log P) -1.78[7]
Oral LD50 (Rat) >2 g/kg bw[9]

Synthesis of this compound

The synthesis of this compound is a classic example of azo dye chemistry, involving a two-step process: diazotization followed by azo coupling.[1]

  • Diazotization: The process begins with the diazotization of a primary aromatic amine, o-anisidine (B45086) (2-methoxyaniline).[1][5] This reaction is carried out in a cold, acidic aqueous solution (typically 0-5 °C) with sodium nitrite (B80452) to form the corresponding diazonium salt, o-methoxybenzenediazonium chloride.[1][4][9] Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.[1]

  • Azo Coupling: The highly reactive diazonium salt then undergoes an electrophilic aromatic substitution reaction with a coupling component.[1] In the case of this compound, the coupling agent is (7-hydroxy-2-naphthyl)trimethylammonium chloride.[1][5] The electrophilic diazonium cation attacks the electron-rich naphthol ring, which is activated by the hydroxyl group, leading to the formation of the final azo dye.[1]

Synthesis_of_Basic_Red_76 A o-Anisidine C o-Methoxybenzenediazonium Chloride (Diazonium Salt) A->C Diazotization (0-5 °C) B Sodium Nitrite (NaNO₂) in Acid (HCl) B->C E This compound C->E Azo Coupling D (7-hydroxy-2-naphthyl)trimethylammonium chloride (Coupling Component) D->E

Figure 1: Synthesis pathway of this compound.

Mechanism of Action as a Hair Dye

The cationic nature of this compound is central to its function as a semi-permanent hair dye. Hair keratin possesses a net negative charge due to the presence of carboxyl groups from amino acid residues, particularly under neutral to slightly acidic conditions.[1] This creates an electrostatic attraction for the positively charged this compound molecule.

The dyeing process is a direct adsorption mechanism where the pre-formed dye molecules are deposited onto the hair shaft.[1][2] The process typically involves:

  • Opening of the Hair Cuticle: Hair dye formulations are often slightly alkaline to open the protective outer layer of the hair, the cuticle.[10]

  • Dye Penetration and Binding: This allows the relatively small dye molecules to penetrate into the hair cortex to some extent and, more significantly, to bind to the negatively charged sites on the keratin proteins via strong electrostatic interactions.[1][2][4]

  • Color Deposition: The deposition of the vibrant red dye molecules on and within the hair shaft results in the desired coloration. As a semi-permanent dye, the color resists several washes.[1]

Mechanism_of_Action_Hair_Dye Hair Hair Keratin (Net Negative Charge) Binding Electrostatic Attraction and Binding Hair->Binding BR76 This compound (Cationic, Positive Charge) BR76->Binding DyedHair Colored Hair Fiber Binding->DyedHair Color Deposition

Figure 2: Electrostatic interaction of this compound with hair keratin.

Experimental Protocols

Detailed experimental protocols for the analysis and safety assessment of this compound are crucial for reproducible research. Below are summaries of methodologies cited in safety assessment reports.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Objective: To determine the purity of this compound and identify impurities.[1][7]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[1]

  • Stationary Phase: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol.

  • Detection: UV detection at one of the absorbance maxima of this compound (e.g., 503 nm for the visible color).[7]

  • Quantification: Purity is often calculated via area percentage from the chromatogram, though for quantitative analysis, a calibrated reference standard is required.[1][7]

Dermal Absorption Study (In Vitro)
  • Objective: To assess the percutaneous absorption of this compound.[9]

  • Methodology: Based on OECD Test Guideline 428.[9]

  • Experimental Setup:

    • Skin Samples: Dermatomed pig skin (approximately 0.75 mm thick) is mounted in Franz diffusion cells.[9]

    • Test Substance Application: A formulation containing a known concentration of this compound (e.g., 2% in a direct dye cream or water) is applied to the epidermal surface of the skin discs (e.g., 20 mg/cm²).[9]

    • Exposure and Rinsing: The skin is exposed to the substance for a defined period (e.g., 30 minutes) and then rinsed.[9]

    • Receptor Fluid: The receptor chamber of the diffusion cell is filled with a suitable fluid, such as phosphate-buffered saline, which is collected at various time points.[9]

    • Analysis: The amount of this compound is quantified in the stratum corneum, epidermis/dermis, and the receptor fluid using a suitable analytical technique (e.g., HPLC or, if radiolabeled, liquid scintillation counting).[9]

Ames Test for Bacterial Reverse Mutation
  • Objective: To evaluate the mutagenic potential of this compound.[7]

  • Methodology: Based on OECD Test Guideline 471.

  • Test Strains: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.

  • Procedure:

    • The tester strains are exposed to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

    • A positive control (a known mutagen for each strain) and a negative control (vehicle) are run concurrently.

    • After incubation, the number of revertant colonies (colonies that have mutated back to a prototrophic state) is counted.

  • Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[7] Studies have shown positive results for this compound in this assay.[7]

Conclusion

This compound's functionality is intrinsically linked to its cationic nature, conferred by the quaternary ammonium group. This permanent positive charge dictates its primary application as a direct hair dye through a well-understood electrostatic binding mechanism. The synthesis is a standard two-step diazotization and coupling reaction. A comprehensive understanding of its chemical properties, supported by robust analytical and toxicological data, is essential for its continued safe use in cosmetic formulations and for guiding future research in dye chemistry and drug development.

References

In Vitro Toxicological Profile of Basic Red 76: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 76 (CI 12245) is a cationic azo dye primarily used as a colorant in semi-permanent hair dye formulations and as a hair-conditioning agent.[1][2] Its use in cosmetic products necessitates a thorough evaluation of its toxicological profile to ensure consumer safety. This technical guide provides an in-depth overview of the in vitro toxicology of this compound, summarizing key findings from cytotoxicity and genotoxicity studies. The information is compiled from scientific assessments by regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS) and the Cosmetic Ingredient Review (CIR) Expert Panel.[2][3][4][5][6] This document is intended to serve as a resource for researchers and professionals involved in the safety assessment of cosmetic ingredients and other chemical entities.

Physicochemical Properties

This compound is a red powder with a melting point of 200°C and an octanol-water partitioning coefficient (log P) of -1.78, indicating its water-soluble nature.[3] Ultraviolet-visible (UV-Vis) spectra have shown maxima at 235 nm and 332 nm for different purities of the substance.[3] It is important to note that toxicological studies have been conducted on formulations of this compound with varying purities and containing impurities such as o-anisidine, chloride, sodium, and monomethyl sulfate.[3][4]

Cytotoxicity Profile

While specific IC50 values from standardized cytotoxicity assays like MTT or Neutral Red Uptake are not detailed in the provided regulatory assessments, the SCCS report notes that in a pre-test for a mammalian cell gene mutation assay, precipitation of this compound was observed at 1700 µg/mL in the presence of S9-mix, suggesting a threshold for solubility and potential cytotoxicity at high concentrations.[4]

Genotoxicity and Mutagenicity

The genotoxic potential of this compound has been evaluated in a battery of in vitro assays. The results are summarized in the tables below.

Mutagenicity Data

Table 1: Ames Test Results for this compound

Test Strain(s)Metabolic ActivationConcentration RangeResultReference
S. typhimurium TA1537, TA1538Not SpecifiedNot SpecifiedPositive[5]
S. typhimurium TA98, TA100, TA1535With and WithoutUp to 5000 µ g/plate Negative[5]
S. typhimurium (General)With and WithoutNot SpecifiedPositive in bacterial cells[1][4]

Table 2: In Vitro Mammalian Cell Gene Mutation Assay Results for this compound

Cell LineMetabolic ActivationConcentration RangeResultReference
Chinese hamster V79 cellsWith and WithoutNot SpecifiedNegative[5]
Mouse lymphoma L5178Y cellsWith and WithoutUp to 425 µg/mLNegative[5]
Clastogenicity Data

Table 3: In Vitro Chromosome Aberration Test Results for this compound

Cell LineMetabolic ActivationConcentration RangeResultReference
Chinese hamster lung cells V79Not SpecifiedNot SpecifiedNegative[7]

The collective in vitro data indicates that this compound can induce gene mutations in some bacterial strains but does not appear to be mutagenic or clastogenic in mammalian cells in vitro.[4][5] The CIR Expert Panel noted that the positive results in some in vitro genotoxicity studies were observed at concentrations much higher than those used in cosmetic products and that all in vivo genotoxicity assays were negative.[5][6]

Experimental Protocols

Detailed methodologies for key in vitro toxicology assays are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[8] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[8]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[9]

  • Compound Exposure: Treat cells with various concentrations of this compound and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Neutral Red Uptake Assay for Cytotoxicity

The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[10][11]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate and incubate to allow for attachment and growth.[12]

  • Compound Exposure: Treat cells with a range of this compound concentrations for a specified duration.[12]

  • Neutral Red Incubation: Remove the treatment medium, wash the cells with PBS, and add 100 µL of neutral red solution (e.g., 50 µg/mL in medium). Incubate for 2-3 hours.[10][12]

  • Dye Extraction: Wash the cells with a fixative solution (e.g., 0.1% CaCl2 in 0.5% formaldehyde) and then add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to extract the dye.[11][12]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.[12]

  • Data Analysis: Determine cell viability by comparing the absorbance of treated cells to that of untreated controls.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13][14]

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from control and this compound-treated cells.[15]

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.[13][14]

  • Cell Lysis: Immerse the slides in a lysis buffer (high salt and detergent) to remove cell membranes and cytoplasm, leaving the nuclear DNA.[13][14]

  • DNA Unwinding and Electrophoresis: For the alkaline comet assay, incubate the slides in an alkaline buffer (pH > 13) to unwind the DNA and then subject them to electrophoresis.[13][14]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).[16]

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.[13]

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.[17][18] The assay detects the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[17][18]

Protocol:

  • Preparation: Prepare various concentrations of this compound. For metabolic activation, a rat liver extract (S9 fraction) is included.[17]

  • Exposure: In a test tube, combine the test compound, the bacterial strain, and either S9 mix or a buffer.[17]

  • Plating: Add molten top agar (B569324) to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate (histidine-deficient).[17][18]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[17]

  • Colony Counting: Count the number of revertant colonies (his+) on the test plates and compare it to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.[18]

Visualization of Experimental Workflows

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis plate_cells Plate cells in 96-well plate incubate_24h Incubate for 24h plate_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_exposure Incubate (e.g., 24-72h) add_compound->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability Ames_Test_Workflow Ames Test Workflow cluster_mix Preparation of Test Mixture cluster_plating Plating cluster_incubation_analysis Incubation and Analysis compound This compound mix_components Combine in test tube compound->mix_components bacteria S. typhimurium strain (his-) bacteria->mix_components s9_mix S9 mix or buffer s9_mix->mix_components add_top_agar Add top agar mix_components->add_top_agar vortex Vortex briefly add_top_agar->vortex pour_plate Pour onto minimal glucose agar plate vortex->pour_plate incubate Incubate at 37°C for 48-72h pour_plate->incubate count_colonies Count revertant colonies incubate->count_colonies

References

A Technical Guide to the Thermal Stability and Degradation of Basic Red 76

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability and degradation pathways of the cationic azo dye, Basic Red 76 (C.I. 12245). This document summarizes key physicochemical properties, details known degradation mechanisms, and outlines experimental protocols for thermal analysis.

Physicochemical and Thermal Properties

This compound is a monoazo dye recognized for its use in semi-permanent hair colorant formulations.[1][2] Its thermal stability is a critical parameter for safety assessment and formulation development. The available data on its physical and thermal properties are summarized below.

PropertyValueReference
IUPAC Name[7-hydroxy-8-[(2-methoxyphenyl)diazenyl]naphthalen-2-yl]-trimethylazanium;chloride[1]
CAS Number68391-30-0[3][4]
Molecular FormulaC₂₀H₂₂ClN₃O₂
Molecular Weight371.86 g/mol [5]
Physical FormFine red powder[5][6]
Melting Point~200 °C (decomposition)[5][6][7]
Water Solubility10 - 100 g/L[5][6][7]
log Pow-1.78[5][6][7]
UV-Vis λmax235 nm, 332 nm, 503 nm[5][6][7]

Thermal Degradation Pathways

The primary thermal degradation pathway for azo dyes like this compound involves the cleavage of the azo bond (-N=N-). Under reductive conditions, this cleavage results in the formation of corresponding aromatic amines. For this compound, this reductive cleavage is expected to yield o-anisidine (B45086) and 8-amino-7-hydroxy-N,N,N-trimethyl-2-naphthalenaminium.[1]

Oxidative degradation can also occur, particularly at elevated temperatures in the presence of oxygen. This can lead to the formation of a more complex mixture of degradation products, including oxidized aromatic fragments.[1]

Below is a diagram illustrating the primary reductive cleavage of this compound.

G cluster_0 Reductive Cleavage of this compound Basic_Red_76 This compound C₂₀H₂₂ClN₃O₂ Azo_Bond_Cleavage Azo Bond Cleavage (Reductive Conditions) Basic_Red_76->Azo_Bond_Cleavage Heat/Reducing Agent o_Anisidine o-Anisidine Azo_Bond_Cleavage->o_Anisidine Forms Naphthalenaminium_Derivative 8-amino-7-hydroxy-N,N,N-trimethyl- 2-naphthalenaminium Azo_Bond_Cleavage->Naphthalenaminium_Derivative Forms

Reductive degradation pathway of this compound.

Experimental Protocols for Thermal Analysis

Standardized thermal analysis techniques are crucial for evaluating the thermal stability of dyes like this compound. The following are generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition temperatures of the material.[1][8]

Objective: To determine the onset of decomposition and the mass loss profile of this compound as a function of temperature.

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into a clean, tared TGA crucible (typically alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Set the initial temperature to ambient (e.g., 25 °C).

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature of approximately 600 °C.

    • Use a constant heating rate, typically 10 °C/min.

  • Data Acquisition: Record the sample mass as a function of temperature. The data is typically plotted as percent mass loss versus temperature.

  • Analysis: Determine the onset temperature of decomposition from the TGA curve, which corresponds to the temperature at which significant mass loss begins. The temperatures at which 5% and 50% mass loss occur are also commonly reported.

G cluster_1 TGA Experimental Workflow Start Start Sample_Prep Sample Preparation (5-10 mg in crucible) Start->Sample_Prep Instrument_Setup Instrument Setup (Inert Atmosphere) Sample_Prep->Instrument_Setup Heating_Program Heating Program (e.g., 10 °C/min to 600 °C) Instrument_Setup->Heating_Program Data_Acquisition Data Acquisition (Mass vs. Temperature) Heating_Program->Data_Acquisition Data_Analysis Data Analysis (Determine Decomposition Temp.) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Generalized workflow for TGA analysis.
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

Objective: To determine the decomposition temperature and enthalpy of this compound.

Apparatus: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (typically aluminum). Seal the pan hermetically.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Set the initial temperature to ambient (e.g., 25 °C).

  • Thermal Program:

    • Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 250 °C).

    • Use a constant heating rate, typically 10 °C/min.

  • Data Acquisition: Record the heat flow to the sample as a function of temperature.

  • Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. For this compound, a broad endotherm or exotherm around 200 °C would indicate decomposition. The peak temperature and the integrated area of the peak (enthalpy change) should be determined.

G cluster_2 DSC Experimental Workflow Start_DSC Start Sample_Prep_DSC Sample Preparation (2-5 mg in sealed pan) Start_DSC->Sample_Prep_DSC Instrument_Setup_DSC Instrument Setup (Inert Atmosphere) Sample_Prep_DSC->Instrument_Setup_DSC Heating_Program_DSC Heating Program (e.g., 10 °C/min to 250 °C) Instrument_Setup_DSC->Heating_Program_DSC Data_Acquisition_DSC Data Acquisition (Heat Flow vs. Temperature) Heating_Program_DSC->Data_Acquisition_DSC Data_Analysis_DSC Data Analysis (Identify Thermal Transitions) Data_Acquisition_DSC->Data_Analysis_DSC End_DSC End Data_Analysis_DSC->End_DSC

Generalized workflow for DSC analysis.

Conclusion

This compound exhibits thermal decomposition at approximately 200 °C. The primary degradation pathway is understood to be the reductive cleavage of the azo bond, leading to the formation of aromatic amines. Further research employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would provide more detailed insights into the evolved gases and the complete degradation mechanism. The experimental protocols provided in this guide offer a foundation for conducting rigorous thermal analysis of this and similar azo dyes.

References

Purity Analysis of Basic Red 76: A Comprehensive HPLC-Based Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Basic Red 76 (C.I. 12245), a cationic azo dye commonly used in semi-permanent hair colorant formulations. Ensuring the purity of this compound is critical for product safety, efficacy, and regulatory compliance. This document provides a comprehensive experimental protocol, data presentation standards, and visual workflows to aid researchers and analysts in implementing a reliable purity assessment.

Introduction

This compound is a monoazo dye valued for its ability to directly impart color to hair.[1] The manufacturing process and subsequent storage can introduce various impurities, including starting materials, by-products, and degradation products.[1][2] Common impurities associated with this compound include o-anisidine, monomethyl sulfate, chloride, and sodium.[2][3][4] Regulatory bodies require stringent purity control of cosmetic ingredients to ensure consumer safety. Therefore, a validated, high-resolution analytical method is essential for quantifying the purity of this compound and identifying any potential contaminants.

High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Diode Array Detection (DAD) is the cornerstone technique for this analysis, offering the necessary sensitivity and resolution to separate the main dye component from its impurities.[1][4]

Experimental Protocol: HPLC-DAD Method for this compound

This section provides a detailed methodology for the purity analysis of this compound.

2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a multi-wavelength UV-Vis detector.

  • Chromatographic Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[1]

  • Reference Standard: A well-characterized, high-purity standard of this compound.

  • Reagents: Acetonitrile (B52724) (HPLC grade), water (HPLC grade), ammonium (B1175870) acetate, and an ionic liquid such as 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide (optional, for improved peak shape).[5]

  • Sample Preparation: Volumetric flasks, pipettes, and 0.45 µm syringe filters.

2.2. Chromatographic Conditions

The following table outlines the recommended HPLC parameters for the analysis.

ParameterRecommended Setting
Mobile Phase A 50 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Program 0-1 min: 95% A, 5% B1-10 min: Linear gradient to 50% A, 50% B10-12 min: Hold at 50% A, 50% B12.1-15 min: Return to 95% A, 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 40 °C[5]
Injection Volume 10 µL
Detection DAD, monitoring at 235 nm, 332 nm, and 503 nm.[4] Use 503 nm for quantification of this compound.

2.3. Preparation of Solutions

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a stock solution of 100 µg/mL. Prepare a working standard of 10 µg/mL by diluting the stock solution.

  • Sample Solution: Prepare the sample in the same manner as the standard solution, using the same concentration.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.

Data Analysis and Presentation

Purity is typically determined by area percent calculation, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.[4]

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

For a more accurate, quantitative determination, a reference standard should be used to create a calibration curve.

3.1. Representative Chromatographic Data

The following table summarizes hypothetical retention times and peak areas for a sample of this compound.

Peak IDRetention Time (min)Peak Area (mAU*s)Area (%)Identification
12.51501.5o-Anisidine
24.81001.0Unknown Impurity
3 7.2 9600 96.0 This compound
49.11501.5Degradation Product
Total 10000 100.0

Visualizing the Workflow and Data Relationships

To clarify the experimental and analytical processes, the following diagrams have been generated using Graphviz.

HPLC_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep prep analysis analysis data data result result weigh Weigh Sample & Reference Standard dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect DAD Detection (235, 332, 503 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Purity Report calculate->report

Caption: Experimental workflow for HPLC purity analysis of this compound.

Purity_Calculation_Logic cluster_integration Peak Integration input input process process output output data data chromatogram Raw Chromatogram Data peak_areas Peak 1 (Impurity) Peak 2 (BR76) Peak 3 (Impurity) chromatogram->peak_areas total_area Sum All Peak Areas peak_areas->total_area formula Purity (%) = (Area_BR76 / Total_Area) * 100 peak_areas:f1->formula Area_BR76 total_area->formula Total_Area final_purity Final Purity Value formula->final_purity

Caption: Logical flow for the calculation of purity from chromatographic data.

Conclusion

This technical guide provides a comprehensive framework for the purity analysis of this compound using HPLC-DAD. The detailed experimental protocol, data analysis methodology, and clear visual workflows offer a robust starting point for researchers in the cosmetics and pharmaceutical industries. Adherence to this guide will facilitate accurate and reproducible purity assessments, ensuring the quality and safety of final products containing this compound. Method validation according to ICH guidelines is recommended before implementation in a regulated environment.

References

Basic Red 76 (CAS 68391-30-0): A Technical Guide to its Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 76, with CAS number 68391-30-0, is a cationic monoazo dye.[1] Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which forms the chromophore responsible for their color.[2] As a cationic dye, this compound possesses a positive charge, which facilitates its interaction with negatively charged substrates.[3] While its primary and most well-documented application is in the cosmetics industry as a direct hair colorant, its chemical properties suggest potential for broader research applications.[4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, mechanism of action in its principal application, and a summary of its toxicological profile. Potential, albeit less documented, research applications will also be discussed.

Chemical and Physical Properties

This compound is a red powder that is soluble in water.[1] Its chemical structure features a trimethylammonium group, which imparts the positive charge, and an azo bridge connecting a substituted benzene (B151609) ring with a naphthalene (B1677914) derivative.[5]

PropertyValueReference(s)
CAS Number 68391-30-0[2]
Molecular Formula C₂₀H₂₂ClN₃O₂[5]
Molecular Weight 371.87 g/mol [5]
IUPAC Name [7-hydroxy-8-[(2-methoxyphenyl)diazenyl]naphthalen-2-yl]-trimethylazanium;chloride[3]
Synonyms C.I. This compound, Arianor Madder Red[5]
Appearance Red powder[2]
Melting Point 200 °C[2]
Solubility Soluble in water[1]
UV-Vis Maxima (λmax) 235 nm and 332 nm (in water, purity dependent)[2]
Octanol-Water Partition Coefficient (log Kow) -1.78[2]

Core Applications and Methodologies

The primary application of this compound is as a direct dye in semi-permanent hair coloring formulations.[3] Its cationic nature allows it to bind to the negatively charged keratin (B1170402) proteins in hair through electrostatic interactions.[6]

Synthesis of this compound

The synthesis of this compound follows a typical two-step process for azo dyes: diazotization followed by azo coupling.[2][6]

Materials:

  • 2-Methoxyaniline (o-anisidine)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • 7-hydroxy-N,N,N-trimethylnaphthalen-2-aminium chloride (coupling component)

  • Sodium hydroxide (B78521) (NaOH)

  • Ice

  • Distilled water

  • Beakers, magnetic stirrer, filtration apparatus

Procedure:

  • Diazotization:

    • Dissolve 2-methoxyaniline in an aqueous solution of hydrochloric acid in a beaker.

    • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite to the amine solution. Maintain the temperature below 5 °C.

    • Stir the mixture for 30 minutes to ensure the complete formation of the 2-methoxybenzenediazonium chloride salt.

  • Azo Coupling:

    • In a separate beaker, dissolve the coupling component, 7-hydroxy-N,N,N-trimethylnaphthalen-2-aminium chloride, in an aqueous solution of sodium hydroxide.

    • Cool this alkaline solution to 0-5 °C in an ice bath.

    • Slowly add the chilled diazonium salt solution to the coupling component solution with vigorous stirring.

    • An immediate precipitation of the red dye, this compound, will be observed.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Isolate the precipitated this compound by vacuum filtration.

    • Wash the filter cake with cold distilled water to remove any unreacted starting materials and salts.

    • Dry the purified product in a vacuum oven at a low temperature.

Synthesis_of_Basic_Red_76 Aniline 2-Methoxyaniline Diazotization Diazotization (0-5 °C) Aniline->Diazotization NaNO2 NaNO2 NaNO2->Diazotization HCl HCl (aq) HCl->Diazotization CouplingComponent 7-hydroxy-N,N,N-trimethylnaphthalen-2-aminium chloride Coupling Azo Coupling (Alkaline, 0-5 °C) CouplingComponent->Coupling NaOH NaOH (aq) NaOH->Coupling Diazonium 2-Methoxybenzene- diazonium chloride Diazonium->Coupling BasicRed76 This compound Diazotization->Diazonium Coupling->BasicRed76

Synthesis pathway of this compound.
Interaction with Biological Substrates

The primary documented biological interaction of this compound is its binding to keratin. As a cationic dye, it forms strong electrostatic bonds with the negatively charged amino acid residues (e.g., aspartic acid, glutamic acid) present in the keratin protein of hair fibers. This interaction is the basis for its use as a semi-permanent hair colorant.

Dye_Keratin_Interaction BasicRed76 This compound (Cationic Dye, +) Binding Electrostatic Interaction BasicRed76->Binding Keratin Keratin Fiber (Anionic Surface, -) Keratin->Binding ColoredKeratin Colored Keratin Complex Binding->ColoredKeratin Forms

Interaction of this compound with Keratin.

Potential Research Applications

While detailed studies are scarce, the chemical nature of this compound suggests its potential utility in other research domains beyond cosmetology.

  • Biological Staining: As a cationic dye, this compound could potentially be used as a biological stain for visualizing negatively charged structures in cells and tissues, such as nucleic acids in the nucleus or acidic mucopolysaccharides in connective tissues.[7] However, specific protocols for its use in histology or cytology have not been found in the available literature.

  • Intermediate in Chemical Synthesis: Some sources suggest that this compound can serve as an intermediate in the synthesis of certain drugs and perfumes.[7] The azo bond can be chemically reduced to yield two separate amine compounds, which could then be used as building blocks for more complex molecules. Further research is needed to identify specific synthetic pathways where this compound is utilized as a precursor.

Toxicological Data Summary

The toxicological profile of this compound has been extensively studied in the context of its use in cosmetic products. The following table summarizes key toxicological endpoints.

Study TypeSpeciesRouteResultsReference(s)
Acute Oral Toxicity (LD₅₀) Mouse (CF1)Oral> 10 g/kg bw (55.5% purity)[1]
Rat (Wistar)Oral> 2 g/kg bw (62% purity)[1]
Rat (CFY)Oral> 16 g/kg bw (55.5% purity)[2]
Dermal Absorption Pig Skin (in vitro)DermalBioavailability: 1.96 - 6.52 µg/cm²[1]
Genotoxicity (Ames Test) S. typhimuriumIn vitroPositive results observed[8]
Genotoxicity (Micronucleus Test) Mammalian cellsIn vivoNegative results[8]
Developmental Toxicity (NOAEL) RatOral60 mg/kg bw/day[2]

It is noteworthy that while some in vitro genotoxicity studies have shown positive results, in vivo assays have been negative.[8]

Conclusion

This compound is a well-characterized cationic azo dye with a primary, commercially significant application in the hair dye industry. Its synthesis is straightforward, and its interaction with keratin is based on fundamental electrostatic principles. While its potential in other research areas such as biological staining and as a chemical intermediate has been suggested, there is a clear lack of published, in-depth studies and protocols for these applications. The extensive toxicological data available, however, provides a solid foundation for any future research into novel applications of this compound. For scientists and professionals in drug development and other research fields, this compound may represent an interesting starting point for the development of new probes, stains, or synthetic precursors, though significant foundational research would be required to validate these potential uses.

References

Basic Red 76: A Technical Guide to its Physicochemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Basic Red 76, a cationic azo dye. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound in their work, for example, as a staining agent, a model compound for dye-protein interaction studies, or in the development of diagnostic tools. This document summarizes key quantitative data, outlines the classical synthesis protocol, and provides a visual representation of the synthesis workflow.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below for easy reference and calculation.

PropertyValueSource(s)
Chemical Formula C₂₀H₂₂ClN₃O₂[1][2][3][4]
Molecular Weight 371.9 g/mol [1][2]
CAS Number 68391-30-0[3][4][5]
Appearance Red powder[5]
Melting Point 200 °C[5]
Solubility Soluble in Water & Ethanol[2]
logP (Octanol-Water Partition Coefficient) -1.78[5]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is a classic example of azo dye formation, involving a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an aromatic alcohol.[5][6] This process is a foundational technique in organic chemistry and is relevant for researchers interested in synthesizing their own dyes or understanding the chemistry of azo compounds.

Step 1: Diazotization of o-Anisidine (B45086)

The first step involves the conversion of a primary aromatic amine, o-anisidine (2-methoxyaniline), into a diazonium salt.[5][6] This reaction is typically carried out in a cold, aqueous acidic solution with sodium nitrite.[5][6] The resulting diazonium salt is highly reactive and is used immediately in the next step.

Step 2: Azo Coupling

The highly reactive diazonium salt is then quickly reacted with an aromatic alcohol, specifically (7-hydroxy-2-naphthyl)trimethylammonium chloride, in an arylazo-dehydrogenation reaction.[5][6] This coupling reaction results in the formation of the azo dye, this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Basic_Red_76_Synthesis A o-Anisidine (Primary Aromatic Amine) C Diazonium Salt (Highly Reactive Intermediate) A->C Diazotization B Sodium Nitrite (NaNO₂) in cold, acidic solution B->C E This compound (Azo Dye) C->E Azo Coupling D (7-hydroxy-2-naphthyl)trimethylammonium chloride (Aromatic Alcohol) D->E

References

Methodological & Application

Basic Red 76 for Mammalian Cell Staining: An Application Overview and Generalized Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Red 76, also known as C.I. 12245, is a cationic azo dye predominantly utilized in the cosmetics industry as a component in semi-permanent hair color formulations.[1][2] While its application in biological research for mammalian cell staining is not well-documented in peer-reviewed literature, its chemical properties suggest a potential utility as a cellular stain. This document provides an overview of the known characteristics of this compound and presents a generalized, hypothetical protocol for its use in staining mammalian cells, based on the principles of cationic and reactive dyes. It is critical to note that this protocol is a starting point for research and requires extensive optimization and validation for any specific application.

Introduction

This compound is a water-soluble, cationic, monoazo dye.[3] Its molecular structure contains a positively charged trimethylammonium group, which facilitates its interaction with negatively charged molecules such as proteins.[1] In its primary application as a hair dye, it binds to the keratin (B1170402) in hair.[1] Theoretically, this affinity for proteins could be leveraged for staining cells for visualization by microscopy. Some sources suggest it may be employed in staining techniques for biological samples.[2]

The proposed mechanism for cellular staining is based on the interaction of the cationic dye with anionic components of the cell and potential covalent binding to proteins. It has been hypothesized that this compound could act as a viability stain, differentiating between live and dead cells based on cell membrane integrity. In this model, the dye would be largely excluded from live cells with intact membranes, resulting in faint staining, while readily entering membrane-compromised dead cells and binding to intracellular proteins, leading to a stronger signal.

Disclaimer: The following protocols are generalized and have not been validated for specific cell types or applications. Researchers should perform thorough optimization and validation.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented in Table 1.

PropertyValueReference
Synonyms C.I. 12245, Arianor Madder Red[1][2]
CAS Number 68391-30-0[4]
Molecular Formula C₂₀H₂₂ClN₃O₂[4]
Molecular Weight 371.86 g/mol [4]
Appearance Red to violet powder[3][5]
Solubility Water soluble[3]
UV-Vis Maxima 235 nm, 332 nm[3]

Generalized Staining Workflow

The following diagram illustrates a general workflow for mammalian cell staining. This workflow would need to be adapted and optimized for this compound.

G cluster_prep Cell Preparation cluster_staining Staining cluster_fixation Optional Fixation & Permeabilization cluster_imaging Imaging cell_culture 1. Cell Culture (Adherent or Suspension) harvest 2. Harvest Cells cell_culture->harvest wash1 3. Wash with PBS harvest->wash1 staining_sol 4. Prepare this compound Staining Solution wash1->staining_sol incubate 5. Incubate Cells with Staining Solution staining_sol->incubate wash2 6. Wash to Remove Excess Stain incubate->wash2 fix 7. Fixation (e.g., 4% PFA) wash2->fix perm 8. Permeabilization (e.g., Triton X-100) fix->perm mount 9. Mount on Slide perm->mount image 10. Fluorescence Microscopy mount->image

A generalized workflow for mammalian cell staining.

Experimental Protocols (Hypothetical)

These protocols are based on general procedures for staining cells with cationic or reactive dyes and must be optimized.

Reagent Preparation
  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • This compound Stock Solution: Due to its water solubility, a stock solution can be prepared in water or a suitable buffer like PBS. A starting concentration of 1 mg/mL is suggested. The solution should be protected from light and can be stored at 4°C for a short term or -20°C for longer periods.

  • Staining Solution: The stock solution should be diluted in a suitable buffer (e.g., PBS or cell culture medium without serum) to the desired working concentration. A titration experiment is necessary to determine the optimal concentration.

Staining Protocol for Live Cells

This protocol is designed to assess cell viability based on membrane integrity.

  • Cell Preparation:

    • For adherent cells, grow cells on coverslips in a multi-well plate.

    • For suspension cells, centrifuge to pellet the cells and resuspend in PBS.

  • Staining:

    • Prepare a range of concentrations of this compound in serum-free medium or PBS (e.g., 0.1, 1, 5, 10, 25 µg/mL) to determine the optimal concentration.

    • Remove the culture medium and wash the cells once with PBS.

    • Add the this compound staining solution to the cells and incubate for a suggested time of 15-30 minutes at 37°C, protected from light. Incubation time is a critical parameter for optimization.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with PBS to remove unbound dye.

  • Imaging:

    • Mount the coverslips on a microscope slide with a drop of PBS or imaging buffer.

    • Image immediately using a fluorescence microscope. The optimal excitation and emission wavelengths will need to be determined empirically.

Staining Protocol for Fixed Cells

This protocol is for staining intracellular components after fixation.

  • Cell Preparation and Fixation:

    • Prepare adherent or suspension cells as described above.

    • Fix the cells with a suitable fixative, for example, 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Staining:

    • Prepare the this compound staining solution at the optimized concentration.

    • Incubate the fixed (and permeabilized) cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslips on a microscope slide using an appropriate mounting medium.

    • Image using a fluorescence microscope.

Data Presentation (Hypothetical Optimization Parameters)

The following table outlines the key parameters that require optimization for a successful staining protocol with this compound.

ParameterRange for OptimizationPurpose
Stain Concentration 0.1 - 50 µg/mLTo achieve optimal signal-to-noise ratio without cytotoxicity.
Incubation Time 5 - 60 minutesTo allow sufficient time for dye uptake and binding.
Incubation Temperature Room Temperature or 37°CTo optimize staining efficiency.
Staining Buffer PBS, Serum-free mediumTo ensure compatibility and minimize non-specific binding.
Fixative 4% PFA, MethanolTo preserve cell morphology.
Permeabilizing Agent 0.1-0.5% Triton X-100, SaponinTo allow intracellular access of the dye.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action (Hypothesized)

The proposed mechanism of differential staining of live and dead cells by this compound is illustrated below.

G cluster_live Live Cell cluster_dead Dead Cell live_cell Intact Cell Membrane faint_signal Dim Staining live_cell->faint_signal live_nucleus Nucleus live_proteins dead_cell Compromised Cell Membrane br76_int This compound (Intracellular) dead_cell->br76_int dead_nucleus Nucleus dead_proteins Intracellular Proteins bright_signal Bright Staining dead_proteins->bright_signal br76_ext This compound (Extracellular) br76_ext->live_cell Exclusion br76_ext->dead_cell Entry br76_int->dead_proteins Binding

References

Application Notes and Protocols: Basic Red 76 as a Fluorescent Probe for Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 76 (C.I. 12245; CAS No. 68391-30-0) is a cationic azo dye traditionally used in the cosmetics industry as a hair colorant.[1] Its chemical structure, featuring a delocalized positive charge, suggests its potential as a fluorescent probe for live-cell imaging. Cationic dyes are known to accumulate in organelles with a negative membrane potential, such as mitochondria, making them valuable tools for studying cellular physiology and pathology.[2]

These application notes provide a comprehensive guide to utilizing this compound as a fluorescent probe for cellular imaging, including its photophysical properties, a detailed protocol for cell staining, and considerations for cytotoxicity.

Principle of Action

This compound is a cell-permeant cationic molecule. Due to its positive charge, it is actively sequestered in cellular compartments with a negative interior membrane potential. The primary target for such dyes is the mitochondria, which maintain a significant electrochemical gradient across their inner membrane. This accumulation within the mitochondria allows for their visualization using fluorescence microscopy.

Basic_Red_76 This compound (Cationic Dye) Cell_Membrane Cellular Membrane Basic_Red_76->Cell_Membrane Passive Diffusion Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Mitochondrion Mitochondrion (Negative Membrane Potential) Cytoplasm->Mitochondrion Electrophoretic Accumulation

Caption: Cellular uptake and mitochondrial accumulation of this compound.

Photophysical and Chemical Properties

A summary of the known and estimated photophysical and chemical properties of this compound is provided below. It is important to note that while the visible absorption maximum has been reported, the fluorescence emission maximum is an estimation based on similar azo dyes and should be confirmed experimentally.

PropertyValueReference/Note
Chemical Name [7-hydroxy-8-[(2-methoxyphenyl)diazenyl]naphthalen-2-yl]-trimethylazanium;chloride--INVALID-LINK--
CAS Number 68391-30-0--INVALID-LINK--
Molecular Formula C₂₀H₂₂ClN₃O₂--INVALID-LINK--
Molecular Weight 371.86 g/mol --INVALID-LINK--
Appearance Red powder[2][3]
Solubility Water soluble[2][3]
UV-Vis Absorption Maxima 235 nm, 332 nm, ~503 nm[2][3][4]
Estimated Excitation Wavelength ~503 nmBased on the visible absorption maximum.
Estimated Emission Wavelength ~640 nmEstimated based on the Stokes shift of similar red azo dyes.[5][6][7]
Quantum Yield (Φ) To be determined empiricallyAzo dyes often have low quantum yields, but some can be fluorescent.[8][9]
Photostability To be determined empiricallyAzo dyes can be susceptible to photobleaching.[10][11]

Experimental Protocols

Reagent Preparation

1. Stock Solution (1 mM):

  • To prepare a 1 mM stock solution, dissolve 3.72 mg of this compound in 10 mL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Mix thoroughly by vortexing until the dye is completely dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

2. Working Staining Solution (100-500 nM):

  • On the day of the experiment, dilute the 1 mM stock solution in a pre-warmed, serum-free culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 100-500 nM.

  • The optimal concentration should be determined empirically for each cell type and experimental condition to achieve sufficient signal with minimal cytotoxicity.

Staining Protocol for Adherent Cells

cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture 1. Culture adherent cells on coverslips or imaging dishes. Wash_1 2. Wash cells with pre-warmed medium. Cell_Culture->Wash_1 Add_Stain 3. Add working staining solution (100-500 nM). Wash_1->Add_Stain Incubate 4. Incubate for 15-30 min at 37°C, protected from light. Add_Stain->Incubate Wash_2 5. Wash cells 2-3 times with pre-warmed medium. Incubate->Wash_2 Add_Medium 6. Add fresh pre-warmed imaging medium. Wash_2->Add_Medium Image 7. Image using fluorescence microscopy (Ex: ~503 nm, Em: ~640 nm). Add_Medium->Image

Caption: Workflow for staining adherent cells with this compound.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells once with pre-warmed serum-free medium or HBSS.

  • Staining: Add the pre-warmed this compound working staining solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Post-Staining Wash: Aspirate the staining solution and wash the cells two to three times with pre-warmed medium or HBSS to remove unbound dye and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed imaging medium (phenol red-free is recommended) to the cells. Proceed with imaging on a fluorescence microscope equipped with appropriate filters for excitation at approximately 503 nm and emission collection around 640 nm.

Staining Protocol for Suspension Cells
  • Cell Preparation: Harvest suspension cells and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in the pre-warmed this compound working staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light, with occasional gentle agitation.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the pellet in fresh, pre-warmed medium or buffer.

  • Analysis: The stained cells are now ready for analysis by flow cytometry or for mounting on a slide for fluorescence microscopy.

Cytotoxicity Assessment

It is crucial to evaluate the potential cytotoxicity of this compound at the intended working concentrations to ensure that the observed cellular changes are not artifacts of dye-induced toxicity. A common method for assessing cytotoxicity is the MTT assay or using viability dyes.

Protocol: MTT Cytotoxicity Assay

Seed_Cells 1. Seed cells in a 96-well plate. Add_Dye 2. Add varying concentrations of this compound. Seed_Cells->Add_Dye Incubate_24h 3. Incubate for 24 hours. Add_Dye->Incubate_24h Add_MTT 4. Add MTT reagent. Incubate_24h->Add_MTT Incubate_4h 5. Incubate for 2-4 hours. Add_MTT->Incubate_4h Add_Solubilizer 6. Add solubilization solution (e.g., DMSO). Incubate_4h->Add_Solubilizer Measure_Absorbance 7. Measure absorbance at 570 nm. Add_Solubilizer->Measure_Absorbance

Caption: Workflow for assessing cytotoxicity using the MTT assay.

  • Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Dye Treatment: Prepare serial dilutions of this compound in culture medium, including a vehicle control (DMSO) and a positive control for cell death (e.g., Triton X-100). Replace the medium in the wells with the dye dilutions.

  • Incubation: Incubate the plate for a period relevant to your imaging experiments (e.g., 2, 4, or 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Data Interpretation and Considerations

  • Subcellular Localization: Based on its cationic nature, this compound is expected to accumulate in mitochondria. Co-localization studies with a known mitochondrial marker (e.g., MitoTracker Green) are recommended to confirm its subcellular destination.

  • Controls: Always include unstained cells as a negative control to assess autofluorescence and cells treated with a known mitochondrial membrane potential dissipating agent (e.g., CCCP) as a control for potential-dependent accumulation.

  • Photostability: Azo dyes can be prone to photobleaching. To minimize this, use the lowest possible excitation laser power and exposure time during image acquisition.

  • Quantum Yield: The fluorescence quantum yield of this compound is currently unknown. It is possible that the fluorescence intensity may be lower than that of commercially optimized mitochondrial probes.

Conclusion

This compound presents a potential, cost-effective alternative to commercially available fluorescent probes for mitochondrial imaging in live cells. Its cationic properties strongly suggest mitochondrial accumulation. However, researchers should be aware that key fluorescence parameters such as emission maximum, quantum yield, and photostability have not been rigorously characterized and should be determined empirically for their specific experimental setup. Careful optimization of staining concentration and assessment of cytotoxicity are essential for obtaining reliable and artifact-free imaging data.

References

Application Notes and Protocols for Basic Red 76 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 76 is a synthetic monoazo dye that functions as a cationic, water-soluble colorant.[1][2][3] Traditionally used in the textile and cosmetics industries, its chemical properties suggest a potential application in biological staining.[1][4] Specifically, this compound possesses characteristics of an amine-reactive dye, making it a candidate for cell viability assessment in flow cytometry.[5][6] Amine-reactive dyes are valuable tools for distinguishing live from dead cells, a critical step for ensuring data integrity in flow cytometry analysis.[5][7][8] Dead cells can exhibit increased autofluorescence and non-specific antibody binding, leading to inaccurate results.[5][8]

The principle of amine-reactive viability dyes lies in the integrity of the cell membrane. In live cells, the intact membrane prevents the dye from entering the cytoplasm, restricting its reaction to primary amines on the cell surface, which results in dim staining.[5][9] Conversely, dead or membrane-compromised cells are permeable to the dye, allowing it to react with the abundant intracellular proteins, leading to a significantly brighter fluorescent signal.[5][9] A key advantage of this covalent binding is its stability, which allows for subsequent fixation and permeabilization steps for intracellular staining without significant loss of the viability signal.[5][9]

Disclaimer: The application of this compound in flow cytometry is not well-documented in peer-reviewed literature. The following protocols and notes are based on the general principles of well-characterized amine-reactive viability dyes. Extensive validation, including determination of optimal staining concentration, and excitation/emission spectra, is mandatory before experimental use.

Principle of Staining

The differential staining of live and dead cells with an amine-reactive dye like this compound is based on cell membrane permeability.

G Mechanism of Amine-Reactive Viability Dye cluster_live Live Cell cluster_dead Dead Cell live_cell Intact Membrane dye_out live_cell->dye_out Dye Excluded live_result Dim Staining dead_cell Compromised Membrane dead_result Bright Staining dead_cell->dead_result dye_in dye_in->dead_cell Dye Enters start Amine-Reactive Dye (e.g., this compound) start->dye_out start->dye_in

Caption: Mechanism of an amine-reactive viability dye.

Quantitative Data

The following table summarizes the known physical and chemical properties of this compound. Optimal parameters for flow cytometry applications must be determined empirically by the user.

PropertyValueReference
Chemical Formula C₂₀H₂₂N₃O₂Cl[3]
Molecular Weight 387.86 g/mol N/A
Physical Form Red powder[1][3]
Solubility Water, limited in DMSO (1-10 g/L), Ethanol (0.3-3 g/L)[1][2][3][10]
UV-Vis Maxima (nm) 235, 332, 503[1][2][10]

N/A: Not available in the searched resources.

The following table provides a template for researchers to record their empirically determined optimal settings for this compound in their specific flow cytometer.

ParameterUser-Determined Value
Excitation Wavelength (nm)
Emission Wavelength (nm)
Optimal Concentration (µM)
Incubation Time (min)
Incubation Temperature (°C)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Microcentrifuge tubes

Procedure:

  • Due to its limited solubility in DMSO, initial testing is recommended.[1][2][10] Aim to prepare a 1 mM stock solution.

  • Weigh out the appropriate amount of this compound powder.

  • Add the calculated volume of DMSO to achieve a 1 mM concentration.

  • Vortex thoroughly to ensure complete dissolution. If the dye does not fully dissolve, try gentle warming or sonication. If solubility remains an issue, a lower concentration stock solution may be necessary.

  • Aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Staining of Live Cells for Viability Analysis

Materials:

  • Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

  • This compound stock solution (from Protocol 1)

  • Protein-free buffer (e.g., PBS)

  • Flow cytometry tubes

Procedure:

  • Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in a protein-free buffer. Staining in the presence of protein (e.g., BSA or serum) may lead to non-specific staining and should be avoided.

  • Create a working solution of this compound by diluting the stock solution in protein-free PBS. The optimal concentration needs to be determined by titration, but a starting range of 0.5-2 µM is suggested.

  • Add the diluted this compound to the cell suspension.

  • Incubate for 15-30 minutes at room temperature or 4°C, protected from light. Incubation at 4°C may help to slow down cell death processes during staining.

  • Wash the cells twice with 2 mL of flow cytometry staining buffer (e.g., PBS with 2% FBS).

  • Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in an appropriate volume of flow cytometry staining buffer.

  • Analyze the cells on a flow cytometer. Live cells will exhibit dim red fluorescence, while dead cells will show bright red fluorescence.[5]

Protocol 3: Staining of Cells Prior to Fixation and Permeabilization

Materials:

  • Cell suspension

  • This compound stock solution (from Protocol 1)

  • Protein-free buffer (e.g., PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Flow cytometry tubes

Procedure:

  • Perform the staining of live cells as described in Protocol 2, steps 1-4.

  • After incubation with this compound, wash the cells once with 2 mL of flow cytometry staining buffer.

  • Proceed with your standard fixation and permeabilization protocol for intracellular staining. The covalent bond formed between this compound and cellular amines should be stable throughout these procedures.[5][9]

  • After fixation and permeabilization, proceed with staining for intracellular targets using fluorochrome-conjugated antibodies.

  • Wash the cells as required by your intracellular staining protocol.

  • Resuspend the final cell pellet in flow cytometry staining buffer and analyze.

Experimental Workflows and Data Analysis

Workflow for Determining Optimal Staining Concentration

G Workflow for Titration of this compound start Prepare Cell Suspension (Live and Heat-Killed Mix) stain Stain Aliquots with a Range of Dye Concentrations (e.g., 0.1 - 5 µM) start->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Data: Plot Fluorescence vs. Concentration acquire->analyze determine Determine Optimal Concentration: Best Separation of Live/Dead with Minimal Live Cell Staining analyze->determine

Caption: Workflow for optimizing dye concentration.

Gating Strategy for Viability

A typical gating strategy involves first identifying the cell population of interest based on forward and side scatter, followed by excluding doublets. Finally, the live and dead cells are distinguished based on their fluorescence intensity in the channel detecting this compound.

G Gating Strategy for Viability Staining start All Events gate1 Gate on Cells (FSC vs. SSC) start->gate1 gate2 Gate on Singlets (FSC-A vs. FSC-H) gate1->gate2 gate3 Gate on Live Cells (this compound-low) gate2->gate3 dead_pop Dead Cells (this compound-high) gate2->dead_pop

Caption: A sequential gating strategy for analysis.

References

Protocol for staining acrylic fibers with Basic Red 76 in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Basic Red 76 (C.I. 12245) is a cationic azo dye effective for dyeing acrylic fibers.[1] Acrylic fibers, composed of at least 85% acrylonitrile (B1666552) monomer, possess anionic functional groups, typically from co-monomers like acrylic acid or vinyl acetate (B1210297), which facilitate the electrostatic binding of cationic dyes.[2][3][4] This strong ionic interaction results in vibrant and deep shades with good fastness properties.[3] The staining process is influenced by several key parameters, including temperature, pH, dyeing time, and the use of auxiliary chemicals such as retarders and leveling agents. Careful control of these factors is crucial for achieving uniform and reproducible staining in a laboratory setting.

Principle of Staining

The staining of acrylic fibers with this compound is an ion-exchange process. The cationic dye molecules (D+) in the dyebath are attracted to the anionic sites (F-) within the acrylic fiber. The fundamental steps of the dyeing mechanism are:

  • Adsorption: The cationic dye molecules are initially adsorbed onto the surface of the acrylic fiber.

  • Diffusion: As the temperature rises above the glass transition temperature (Tg) of the acrylic fiber (typically around 80-85°C), the polymer structure becomes more open, allowing the dye molecules to diffuse into the fiber interior.[3]

  • Fixation: The cationic dye molecules form strong electrostatic bonds with the anionic groups of the fiber, leading to fixation of the color.[5]

Factors Influencing Staining

Several factors significantly impact the efficiency and quality of staining:

  • Temperature: The rate of dye uptake is highly dependent on temperature. Dyeing is typically carried out at temperatures near the boiling point of water (95-105°C) to ensure sufficient fiber swelling and dye diffusion.[2][6] A gradual increase in temperature is critical to prevent rapid, uneven dye uptake.[3]

  • pH: The dyebath is typically maintained at a slightly acidic pH, ideally between 4.5 and 5.5.[2] This pH range ensures the stability of the dye and optimizes the electrostatic attraction between the cationic dye and the anionic sites on the fiber.

  • Dyeing Time: The duration of the staining process affects the depth of the shade. A typical dyeing time is between 45 and 90 minutes at the optimal temperature.[1][7]

  • Auxiliaries:

    • Acetic Acid and Sodium Acetate: Used to create a buffer system to maintain the desired acidic pH.[7]

    • Retarders/Leveling Agents: These are often cationic or anionic compounds that compete with the dye for sites on the fiber or form temporary complexes with the dye, respectively.[3] This slows down the initial rapid uptake of the dye, promoting more even and level dyeing.[3][4]

    • Glauber's Salt (Sodium Sulfate): Can be used to help control the exhaustion of the dye.[8]

Quantitative Data Summary

The following tables summarize the typical quantitative parameters for staining acrylic fibers with basic dyes. While specific values for this compound may vary slightly, these provide a strong baseline for laboratory experiments.

Table 1: Effect of pH on Staining Efficiency

pHStaining EfficiencyObservations
< 4.5DecreasedPotential for dye precipitation and uneven results.[2]
4.5 - 5.5Optimal Best performance for dye uptake and levelness.[2]
> 6.0DecreasedReduced attraction between dye and fiber, leading to paler shades.[2]

Table 2: Effect of Temperature on Color Strength (K/S)

Temperature (°C)Relative Color Strength (K/S)Notes
60LowInsufficient fiber swelling and dye diffusion.[8]
80ModerateDye uptake begins to increase significantly above the glass transition temperature.
95 - 105High (Optimal) Promotes rapid dye diffusion and fixation, leading to deep shades.[2]
> 110HighMay require pressurized equipment; potential for fiber damage.

Table 3: Optimized Laboratory Staining Recipe (Based on Basic Red 46)

ParameterRecommended ValueReference
Dyeing Time60 minutes[8]
pH5[8]
Glauber's Salt6% (on weight of fiber)[8]
Retarder0.8% (on weight of fiber)[8]

Experimental Protocol

This protocol details the steps for staining acrylic fibers with this compound in a laboratory setting using an exhaust dyeing method.

Materials and Reagents:

  • Acrylic fiber sample

  • This compound dye powder

  • Glacial Acetic Acid

  • Sodium Acetate

  • Cationic Retarder (optional, for improved levelness)

  • Glauber's Salt (Sodium Sulfate)

  • Distilled or deionized water

  • Laboratory dyeing apparatus (e.g., beaker dyeing machine, water bath with stirrer)

  • Beakers and graduated cylinders

  • pH meter

  • Heating plate with magnetic stirrer

  • Glass stirring rod

  • Weighing balance

Procedure:

  • Fiber Preparation:

    • Accurately weigh the dry acrylic fiber sample.

    • If necessary, pre-treat the fibers by scouring with a non-ionic surfactant (e.g., 0.5-1.0 g/L) at 60°C for 20-30 minutes to remove any impurities or finishes.[1]

    • Rinse the fibers thoroughly with distilled water and allow them to air dry or use them directly in the wet state.

  • Dye Bath Preparation:

    • Calculate the required amount of this compound, acetic acid, sodium acetate, retarder, and Glauber's salt based on the weight of the fiber (owf) and the desired liquor ratio (e.g., 1:30).

    • Prepare the dyebath by dissolving the calculated amounts of acetic acid and sodium acetate in distilled water to achieve a pH of 4.5-5.5.[2] Verify the pH with a pH meter.

    • Add the Glauber's salt and retarder (if used) to the dyebath and stir until dissolved.

    • In a separate beaker, make a paste of the this compound powder with a small amount of cold water, then add hot water (around 60°C) to fully dissolve the dye.

    • Add the dissolved dye solution to the main dyebath and stir to ensure homogeneity.

  • Dyeing Process:

    • Place the acrylic fiber sample into the dyebath at an initial temperature of around 60°C.

    • Gradually raise the temperature of the dyebath to 95-100°C over a period of 30-45 minutes (a heating rate of approximately 1-2°C/minute). A controlled, slow temperature rise is crucial for even dyeing.[3]

    • Maintain the temperature at 95-100°C for 45-60 minutes, with continuous gentle agitation to ensure uniform dye distribution.[8]

    • After the dyeing time is complete, turn off the heat and allow the dyebath to cool down slowly to about 60°C before removing the sample.

  • Rinsing and Drying:

    • Remove the dyed fiber from the dyebath.

    • Rinse the fiber thoroughly with cold water until the rinse water runs clear to remove any unfixed surface dye.

    • A final rinse with a solution containing a small amount of non-ionic surfactant can help to improve the fastness properties.

    • Squeeze out the excess water and allow the stained fiber to air dry at room temperature.

Visualizations

Staining_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment fiber_prep Fiber Preparation (Weighing & Scouring) dyebath_prep Dye Bath Preparation (pH 4.5-5.5, Add Auxiliaries & Dye) start_dyeing Introduce Fiber to Dyebath (Start at 60°C) dyebath_prep->start_dyeing ramp_temp Gradual Temperature Rise (1-2°C/min to 95-100°C) start_dyeing->ramp_temp hold_temp Hold at 95-100°C (45-60 minutes) ramp_temp->hold_temp cool_down Slow Cooling (to ~60°C) hold_temp->cool_down rinse Rinse with Cold Water cool_down->rinse final_rinse Final Rinse (Optional) (with non-ionic surfactant) rinse->final_rinse dry Air Dry final_rinse->dry

Caption: Experimental workflow for staining acrylic fibers.

Chemical_Interaction cluster_dyebath Dye Bath (Aqueous Solution) cluster_fiber Acrylic Fiber dye This compound (Cationic Dye) D⁺ dyed_fiber Stained Fiber (Electrostatic Bond) F⁻D⁺ dye->dyed_fiber Electrostatic Attraction fiber Anionic Sites (e.g., -COO⁻, -SO₃⁻) F⁻ fiber->dyed_fiber

Caption: Electrostatic interaction between this compound and acrylic fiber.

References

Application Notes and Protocols for Live Cell Imaging with Basic Red 76

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 76 is a cationic azo dye with potential applications in live cell imaging, primarily as an indicator of cell viability.[1] Its positive charge is anticipated to facilitate interaction with the negatively charged plasma membrane of cells. In healthy, viable cells with intact membranes, the dye is largely excluded. However, in cells with compromised membrane integrity, a hallmark of cell death, this compound can enter and accumulate, leading to a detectable signal. This property allows for the differentiation and visualization of live versus dead cells within a population.

These application notes provide a comprehensive guide for utilizing this compound in live cell imaging experiments, including its physical and chemical properties, proposed mechanism of action, and detailed protocols for determining optimal staining conditions and performing cell viability assays.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
Synonyms C.I. 12245[2]
Molecular Formula C₂₀H₂₂ClN₃O₂[2]
Molecular Weight 371.86 g/mol [2]
Appearance Red powder[2]
Solubility Water soluble[2]
UV-Vis Maxima (in water) 235 nm, 332 nm[2]
Recommended Starting Conditions for Live Cell Imaging

Due to the variability between cell types and experimental conditions, the following parameters should be optimized for each specific application.

ParameterRecommended Starting RangeNotes
Cell Type Adherent or suspension cells (e.g., HeLa, A549, Jurkat)Optimization is crucial for each cell line.
This compound Concentration 0.1 - 10 µMHigher concentrations may induce cytotoxicity.[3]
Incubation Time 15 - 60 minutesLonger times may be required for some cell types but increase the risk of artifacts.
Incubation Temperature 37°CMaintain physiological conditions during staining.
Imaging Medium Phenol (B47542) red-free culture medium or HBSSTo reduce background fluorescence.

Experimental Protocols

Protocol 1: Determination of Optimal Staining Concentration and Cytotoxicity

This protocol is essential to determine the appropriate concentration of this compound that provides a clear signal for dead cells without being toxic to live cells during the experimental timeframe. A dose-response experiment is performed using a standard cytotoxicity assay.

Materials:

  • This compound

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phenol red-free imaging medium

  • 96-well clear-bottom black plates

  • Cytotoxicity assay reagent (e.g., MTT, PrestoBlue™, or a live/dead cell imaging kit with a known viability dye for comparison)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO₂.

  • Prepare this compound Dilutions: Prepare a 10 mM stock solution of this compound in sterile DMSO or water. Further dilute the stock solution in a complete culture medium to create a range of working concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM).

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO or water as the highest concentration of the dye) and a positive control for cell death (e.g., treatment with 70% ethanol (B145695) for 30 minutes).

  • Incubation: Incubate the plate for a period relevant to your planned imaging experiment (e.g., 1, 4, or 24 hours) at 37°C and 5% CO₂.

  • Cytotoxicity Assessment: At the end of the incubation period, perform a standard cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited). The optimal concentration for live-cell imaging should be well below the IC50 value.

Protocol 2: Live/Dead Cell Staining and Imaging

This protocol describes the use of this compound to differentiate between live and dead cells in a population using fluorescence microscopy.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • This compound stock solution (10 mM)

  • Phenol red-free imaging medium (e.g., FluoroBrite™ DMEM)

  • Positive control for cell death (e.g., 70% ethanol or staurosporine)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. If a positive control is needed, treat a separate dish of cells to induce cell death.

  • Staining Solution Preparation: Dilute the this compound stock solution in a pre-warmed phenol red-free imaging medium to the optimal, non-toxic concentration determined in Protocol 1.

  • Staining: Remove the culture medium from the cells and gently wash once with pre-warmed PBS. Add the staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C and 5% CO₂, protected from light.

  • Imaging: Image the cells directly in the staining solution. If the background is high, the staining solution can be replaced with a fresh imaging medium before imaging.

    • Microscope Settings: As the exact excitation and emission maxima for this compound in a cellular environment are not well-documented, start with a standard red channel filter set (e.g., TRITC or Texas Red filter set with excitation around 540-560 nm and emission around 570-650 nm). For optimal results, perform a spectral scan (lambda scan) on a stained dead cell to determine the precise excitation and emission peaks.

  • Image Analysis: Acquire phase-contrast or DIC images to visualize the entire cell population and fluorescence images to identify the stained (dead) cells. Live cells should show minimal to no fluorescence, while dead cells will exhibit bright red fluorescence.

Signaling Pathways and Workflows

Proposed Mechanism of this compound for Viability Staining

The proposed mechanism for this compound as a viability stain is based on its cationic nature and the integrity of the cell membrane.

G Proposed Mechanism of this compound Viability Staining cluster_0 Live Cell cluster_1 Dead/Dying Cell LiveCell Intact Plasma Membrane NoStaining Minimal to No Fluorescence LiveCell->NoStaining Result BR76_out_live This compound (extracellular) BR76_out_live->LiveCell Exclusion DeadCell Compromised Plasma Membrane BR76_in Intracellular this compound DeadCell->BR76_in Accumulation BR76_out_dead This compound (extracellular) BR76_out_dead->DeadCell Entry Staining Bright Red Fluorescence BR76_in->Staining Result

Caption: Proposed mechanism of this compound as a cell viability indicator.

Experimental Workflow for Live Cell Imaging with this compound

The following diagram outlines the general workflow for using this compound in a live-cell imaging experiment.

G Experimental Workflow Start Start Step1 Determine Optimal Concentration (Protocol 1: Cytotoxicity Assay) Start->Step1 Step2 Prepare Cells for Imaging (Culture on imaging-compatible plates) Step1->Step2 Step3 Prepare Staining Solution (Dilute this compound in imaging medium) Step2->Step3 Step4 Stain Cells (Incubate at 37°C) Step3->Step4 Step5 Image Cells (Fluorescence Microscopy) Step4->Step5 Step6 Analyze Data (Quantify live vs. dead cells) Step5->Step6 End End Step6->End

Caption: General experimental workflow for using this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence - Concentration of this compound is too high.- Imaging in the presence of phenol red.- Reduce the concentration of the dye.- Wash cells with imaging medium after staining.- Use phenol red-free medium for staining and imaging.
No or weak signal in dead cells - Concentration of this compound is too low.- Incubation time is too short.- Incorrect filter set used for imaging.- Increase the concentration of the dye.- Increase the incubation time.- Perform a spectral scan to determine the optimal excitation and emission wavelengths.
Live cells are also stained - this compound concentration is too high, causing cytotoxicity.- The cells are unhealthy.- Lower the concentration of the dye.- Ensure cells are healthy and not stressed before starting the experiment.

Conclusion

This compound presents a promising, cost-effective tool for the assessment of cell viability in live-cell imaging applications. Its cationic and azo dye characteristics suggest a mechanism based on membrane integrity. Successful application of this dye requires careful optimization of concentration and incubation conditions to ensure accurate differentiation between live and dead cells without inducing artifacts. The protocols and guidelines provided here offer a solid foundation for researchers to incorporate this compound into their live-cell imaging workflows.

References

Determining Cell Viability with Basic Red 76 Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of cell viability is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. It provides critical information on the cellular response to various stimuli, including therapeutic candidates and cytotoxic agents. While numerous methods exist for viability determination, the exploration of novel, cost-effective, and reliable reagents is a continuous pursuit. Basic Red 76 is a cationic, water-soluble azo dye traditionally used in the cosmetics industry as a hair colorant.[1][2][3] Its chemical properties, particularly its positive charge and potential to interact with cellular components, suggest its utility as a probe for determining cell viability based on cell membrane integrity.

This document provides detailed application notes and a hypothetical protocol for the use of this compound in cell viability assays. The proposed mechanism is analogous to that of other amine-reactive viability dyes, which preferentially and more intensely stain cells with compromised plasma membranes.[4][5][6] In viable cells with intact membranes, the dye is largely excluded. However, in non-viable cells, the dye can readily enter and bind to intracellular components, leading to a significant increase in signal that can be quantified.

Note: The following protocols are based on the known properties of this compound and established procedures for similar cationic and amine-reactive dyes.[7][8][9] As there is limited published data on the specific use of this compound for cell viability, researchers should consider this a starting point and perform initial validation experiments to determine the optimal conditions for their specific cell type and experimental setup.

Principle of Action

The proposed mechanism for this compound as a cell viability indicator relies on the differential permeability of live and dead cell membranes.

  • Live Cells: The intact plasma membrane of viable cells acts as a barrier, largely preventing the positively charged this compound from entering the cytoplasm. This results in minimal staining.

  • Dead/Dying Cells: Cells with compromised membrane integrity, a hallmark of late-stage apoptosis or necrosis, allow this compound to enter the cell. Once inside, the cationic dye can bind to negatively charged intracellular molecules such as nucleic acids and proteins, resulting in a strong, detectable signal.

This differential staining allows for the discrimination and quantification of live and dead cell populations within a sample.

Data Presentation

As the use of this compound for cell viability is an emerging application, direct comparative data is not yet widely available. The following table provides a comparative summary of the expected performance of a this compound assay against established cell viability assays. Researchers are encouraged to generate their own comparative data during the validation phase.

AssayPrincipleDetection MethodThroughputAdvantagesDisadvantages
This compound (Hypothetical) Membrane exclusion of a cationic dyeColorimetric, FluorometricHighPotentially low cost, Simple protocolRequires validation, Fluorescence spectra need to be determined, Potential for high background
Trypan Blue Membrane exclusion of a charged dyeBrightfield MicroscopyLowSimple, InexpensiveSubjective counting, Not suitable for automated high-throughput screening
Propidium Iodide (PI) Membrane exclusion of a fluorescent intercalating agentFluorescence Microscopy, Flow CytometryHighWell-established, Good for fixed cellsRequires fluorescence detection, Can bind to RNA
Calcein AM Intracellular esterase activity in live cellsFluorescence Microscopy, Flow CytometryHighStains live cells, Good for multiplexingRequires live cells, Can be toxic over long incubations
MTT/XTT Mitochondrial reductase activity in live cellsColorimetricHighWell-established, High-throughputIndirect measure of viability, Can be affected by metabolic changes

Experimental Protocols

Protocol 1: General Cell Viability Assay using this compound (Colorimetric Detection)

This protocol describes a basic method for assessing cell viability using a spectrophotometer to measure the absorbance of this compound taken up by non-viable cells.

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium appropriate for the cell line

  • 96-well clear flat-bottom microplates

  • Microplate reader (spectrophotometer)

  • Lysis buffer (e.g., 1% Triton X-100 in PBS) for positive control

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in water. This dye is water-soluble.[3][10]

    • Further dilute the stock solution in PBS to create a working solution. The optimal concentration needs to be determined empirically but a starting range of 1-10 µg/mL is recommended.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density appropriate for your cell line and incubate overnight to allow for attachment.

  • Treatment:

    • Treat cells with the compound of interest for the desired duration. Include untreated (negative) and positive (e.g., treated with lysis buffer for 30 minutes prior to staining) controls.

  • Staining:

    • Carefully remove the culture medium.

    • Wash the cells once with PBS.

    • Add 100 µL of the this compound working solution to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with PBS to remove extracellular dye.

  • Dye Elution:

    • Add 100 µL of a suitable solvent (e.g., 50% ethanol) to each well to lyse the cells and release the internalized dye.

    • Incubate for 10 minutes at room temperature with gentle shaking.

  • Measurement:

    • Measure the absorbance of the eluted dye at the appropriate wavelength. The UV-visible absorption maxima for this compound have been reported at 235 nm and 332 nm, though the visible color suggests an absorbance peak in the 500-550 nm range which should be determined experimentally.[1][2]

  • Data Analysis:

    • Subtract the absorbance of the negative control wells from all other readings.

    • Express the viability as a percentage of the positive control (maximum staining).

Protocol 2: Flow Cytometry-Based Cell Viability Assay using this compound

This protocol outlines a method for quantifying live and dead cells in a population using flow cytometry, assuming this compound has fluorescent properties.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • PBS, pH 7.4 (protein-free)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the stock solution in protein-free PBS to the optimal working concentration (to be determined empirically, start with 1 µL of stock per 1 mL of cell suspension).[8]

  • Cell Preparation:

    • Harvest cells and adjust the concentration to 1 x 10^6 cells/mL in protein-free PBS.[7]

  • Staining:

    • Add the diluted this compound working solution to the cell suspension.

    • Incubate for 15-30 minutes at room temperature or on ice, protected from light.[7][8]

  • Washing:

    • Wash the cells once with a suitable buffer containing protein (e.g., PBS with 2% FBS) to quench any unbound reactive dye.

  • Flow Cytometry Analysis:

    • Resuspend the cells in flow cytometry buffer.

    • Analyze the cells on a flow cytometer. The excitation and emission wavelengths for this compound fluorescence are not well-documented and will need to be determined. Based on its red color, excitation with a yellow-green (561 nm) or red (640 nm) laser and detection in a corresponding emission channel is a logical starting point.

  • Data Analysis:

    • Gate on the cell population based on forward and side scatter.

    • Identify the live (low fluorescence) and dead (high fluorescence) populations based on the signal from the this compound channel.

Validation of the this compound Viability Assay

Given the novel application of this compound for cell viability, a thorough validation is crucial.

  • Determination of Optimal Concentration:

    • Perform a dose-response experiment by incubating a mixed population of live and heat-killed (e.g., 65°C for 30 minutes) cells with a range of this compound concentrations.

    • The optimal concentration should provide the best discrimination between live and dead cell populations with minimal background staining of live cells.

  • Determination of Fluorescence Spectra:

    • If using a fluorescence-based detection method, the excitation and emission spectra of this compound when bound to intracellular components need to be determined. This can be done using a scanning spectrofluorometer.

  • Comparison with a Gold Standard Assay:

    • Run the this compound assay in parallel with a well-established viability assay (e.g., Propidium Iodide or Calcein AM).

    • Compare the percentage of live and dead cells determined by both methods across different conditions (e.g., untreated, treated with a known cytotoxic agent).

Mandatory Visualizations

G cluster_prep Cell Preparation cluster_stain Staining cluster_measure Measurement cluster_analysis Data Analysis start Start: Cell Culture seed Seed cells in 96-well plate start->seed treat Treat cells with test compound seed->treat wash1 Wash cells with PBS treat->wash1 add_dye Add this compound working solution wash1->add_dye incubate Incubate 15-30 min add_dye->incubate wash2 Wash cells with PBS (x2) incubate->wash2 elute Elute dye with solvent wash2->elute read Read Absorbance/Fluorescence elute->read analyze Calculate % Viability read->analyze end End: Results analyze->end

Caption: Experimental workflow for determining cell viability using this compound.

Caption: Signaling pathway for this compound in live versus dead cells.

References

Application Notes: Staining of Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Feasibility of Basic Red 76 for Staining of Gram-Positive Bacteria

Introduction

The Gram stain is a fundamental differential staining technique in microbiology used to classify bacteria into two main groups—Gram-positive and Gram-negative—based on the physical and chemical properties of their cell walls. The procedure relies on the ability of the thick peptidoglycan layer in Gram-positive bacteria to retain a primary crystal violet-iodine complex after decolorization. In contrast, the thinner peptidoglycan layer and outer lipid membrane of Gram-negative bacteria do not retain this complex and are subsequently counterstained, typically with safranin or basic fuchsin.[1][2]

This document addresses the potential application of this compound as a stain for Gram-positive bacteria. Based on a thorough review of available scientific literature, there are no established or validated protocols for the use of this compound in Gram staining or any other bacteriological staining procedure.

This compound (C.I. 12245) is a cationic, monoazo dye.[3][4] Its primary reported function is as a direct colorant in semi-permanent hair dye formulations, where its positive charge facilitates binding to negatively charged hair proteins.[3][5] While many bacteriological stains are cationic to promote binding to negatively charged bacterial cell components, the specific efficacy and differential staining capability of this compound for this purpose have not been documented.[6][7]

Given the absence of data for this compound, this document will provide detailed protocols for the standard, universally accepted Gram staining method as a reference for researchers.

Standard Gram Staining Protocol (Hucker's Modification)

This protocol is the most common method used in microbiology for the differential staining of bacteria.

Principle

The Gram stain differentiates bacteria by the chemical and physical properties of their cell walls. Gram-positive bacteria have a thick mesh-like layer of peptidoglycan which retains the primary stain, crystal violet, after treatment with a decolorizing agent.[1] Gram-negative bacteria have a thinner peptidoglycan layer and an outer lipopolysaccharide membrane, which is disrupted by the decolorizer, leading to the loss of the primary stain.[1][2] A counterstain is then applied to color the decolorized Gram-negative cells.

Reagents and Their Function

ReagentTypeFunctionResult for Gram-PositiveResult for Gram-Negative
Crystal Violet Primary StainStains all bacterial cells.PurplePurple
Gram's Iodine MordantForms an insoluble complex with Crystal Violet (CV-I complex).[2]Purple (CV-I complex trapped)Purple (CV-I complex formed)
Decolorizer Differentiating AgentDehydrates peptidoglycan; washes out CV-I from thin-walled cells.Purple (CV-I complex retained)Colorless (CV-I complex removed)
Safranin CounterstainStains cells that have been decolorized.[8]Purple (unaffected)Pink/Red

Experimental Protocol

  • Smear Preparation:

    • Place a small drop of sterile water or saline on a clean glass microscope slide.

    • Aseptically transfer a small amount of bacterial colony (ideally from a culture 18-24 hours old) to the drop of water.[9]

    • Emulsify the bacteria in the drop to create a thin, even smear.

    • Allow the smear to air dry completely.[9]

  • Fixation:

    • Fix the dried smear to the slide. Methanol (B129727) fixation is preferred over heat fixation to better preserve cellular morphology.[9]

    • Flood the slide with 95% methanol for two minutes, then drain the excess without rinsing.[8]

    • Allow the slide to air dry again.

  • Staining Procedure:

    • Primary Stain: Flood the smear with Crystal Violet solution and let it stand for 1 minute.[2]

    • Rinse: Gently rinse the slide with a slow stream of tap water for about 5 seconds.[10]

    • Mordant: Flood the smear with Gram's Iodine solution and let it stand for 1 minute.[2]

    • Rinse: Gently rinse the slide with tap water.

    • Decolorization: Tilt the slide and apply the decolorizer (e.g., 95% ethanol (B145695) or acetone-alcohol mixture) drop by drop until the runoff is clear (typically 10-15 seconds).[2] This is the most critical step. Over-decolorizing can lead to false Gram-negative results, while under-decolorizing can lead to false Gram-positive results.[9]

    • Rinse: Immediately rinse with tap water to stop the decolorization process.[10]

    • Counterstain: Flood the smear with Safranin solution and let it stand for 1 minute.[2]

    • Rinse and Dry: Rinse with tap water and blot gently with bibulous paper or allow to air dry.[10]

  • Microscopic Examination:

    • Examine the stained smear microscopically, typically under an oil immersion lens at 1000x magnification.

    • Results: Gram-positive bacteria will appear purple/blue-violet, and Gram-negative bacteria will appear pink/red.[1]

Visualizations

Gram_Stain_Workflow cluster_prep Preparation cluster_stain Staining Procedure cluster_observe Observation A 1. Prepare Smear B 2. Air Dry A->B C 3. Methanol Fixation B->C D 4. Apply Crystal Violet (1 min) C->D E 5. Rinse with Water D->E F 6. Apply Gram's Iodine (1 min) E->F G 7. Rinse with Water F->G H 8. Decolorize with Alcohol (~15 sec) G->H I 9. Rinse with Water H->I J 10. Apply Safranin (1 min) I->J K 11. Rinse and Blot Dry J->K L 12. Examine under Oil Immersion Lens K->L

Caption: Workflow diagram of the standard Gram staining procedure.

Caption: The structural basis for the Gram stain differential outcome.

References

Covalent Labeling of Proteins with Basic Red 76: A Feasibility Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of proteins through covalent labeling is a cornerstone of modern biological research and drug development. This technique enables the attachment of reporter molecules, such as fluorescent dyes or affinity tags, to specific amino acid residues, facilitating the study of protein function, localization, and interactions. While a wide array of reactive dyes are commercially available for this purpose, the potential application of other chromophores is of ongoing interest. This document addresses the topic of covalent protein labeling using Basic Red 76, a synthetic azo dye.

Our comprehensive review of the scientific literature indicates that This compound is not utilized for covalent labeling of proteins in research and drug development applications. Its primary application is as a direct, non-covalent cationic hair colorant. The interaction between this compound and hair keratin (B1170402) is based on electrostatic attraction rather than the formation of a stable, covalent bond.

This document will first elucidate the established mechanism of action for this compound as a hair dye. Subsequently, it will provide a general overview of established methods for covalent protein labeling, offering a scientifically accurate context for researchers interested in this methodology.

This compound: Chemical Properties and Mechanism of Action

This compound, also known as C.I. 12245, is a monoazo dye.[1] Its molecular structure contains an azo group (-N=N-) that links two aromatic systems, which is responsible for its color.[2] The synthesis of this compound involves the diazotization of a primary aromatic amine followed by a coupling reaction with an aromatic compound.[1][2][3][4]

The primary use of this compound is in semi-permanent hair coloring formulations.[4] Its mechanism of action is centered on its cationic nature. The molecule possesses a permanent positive charge, which facilitates a strong electrostatic interaction with negatively charged sites on the surface of keratin, the primary protein component of hair.[2][4] This results in the deposition of the dye onto the hair shaft, imparting a red color. This interaction is, by nature, non-covalent.

The available literature, including safety assessments for its use in cosmetics, consistently describes this ionic binding mechanism and does not suggest any reactivity towards forming covalent bonds with amino acid side chains under physiological conditions.[1][3][5]

General Principles of Covalent Protein Labeling

In contrast to the non-covalent interactions of this compound with hair, covalent protein labeling in a research setting involves the formation of a stable, irreversible chemical bond between a reactive probe and a specific functional group on an amino acid side chain. This ensures that the label remains attached to the protein of interest throughout subsequent experimental procedures.

The most commonly targeted amino acid residues for covalent labeling are cysteine and lysine (B10760008) due to the unique reactivity of their side chains.

Experimental Workflow for Covalent Protein Labeling

The following diagram outlines a typical workflow for the covalent labeling of a protein with a reactive fluorescent dye.

experimental_workflow General Experimental Workflow for Covalent Protein Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis and Application protein_prep Protein Preparation (Purification, Buffer Exchange) reaction Incubation of Protein and Dye (Controlled pH, Temperature, and Time) protein_prep->reaction dye_prep Reactive Dye Preparation (Dissolution in an appropriate solvent) dye_prep->reaction purification Removal of Unreacted Dye (e.g., Size-Exclusion Chromatography, Dialysis) reaction->purification characterization Characterization of Labeled Protein (e.g., Degree of Labeling, Activity Assay) purification->characterization application Downstream Applications (e.g., Fluorescence Microscopy, Western Blot, Flow Cytometry) characterization->application

Caption: A generalized workflow for the covalent labeling of proteins.

Commonly Targeted Amino Acid Residues and Reactive Chemistries

The selection of a labeling strategy depends on the protein of interest, the desired site of modification, and the downstream application. Below is a summary of common approaches.

Target Amino AcidReactive Group of LabelResulting Covalent BondTypical Reaction pH
Cysteine (thiol)MaleimideThioether6.5 - 7.5
Cysteine (thiol)IodoacetamideThioether8.0 - 8.5
Lysine (primary amine)N-hydroxysuccinimide (NHS) esterAmide7.0 - 9.0
Lysine (primary amine)IsothiocyanateThiourea9.0 - 10.0

Table 1: Common Chemistries for Covalent Protein Labeling. This table summarizes the most frequently used reactive groups for targeting cysteine and lysine residues, along with the resulting covalent bond and optimal pH range for the reaction.

Protocol: General Procedure for Labeling a Protein with a Cysteine-Reactive Dye (e.g., Maleimide)

This protocol is a generalized procedure and should be optimized for each specific protein and dye combination.

Materials:

  • Purified protein containing at least one surface-accessible cysteine residue in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2). Avoid buffers containing thiols.

  • Cysteine-reactive dye (e.g., a maleimide-functionalized fluorophore).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for dissolving the dye.

  • Size-exclusion chromatography column (e.g., PD-10) or dialysis cassette for removal of unreacted dye.

  • Spectrophotometer for determining protein concentration and degree of labeling.

Procedure:

  • Protein Preparation:

    • If the protein has been stored in a buffer containing a reducing agent (e.g., dithiothreitol (B142953) (DTT) or β-mercaptoethanol), this must be removed prior to labeling. This can be achieved by dialysis against a thiol-free buffer or by using a desalting column.

    • Determine the protein concentration using a standard method (e.g., Bradford assay or absorbance at 280 nm).

  • Dye Preparation:

    • Prepare a stock solution of the reactive dye in anhydrous DMSO or DMF. The concentration will depend on the specific dye and the desired molar excess for the labeling reaction.

  • Labeling Reaction:

    • In a microcentrifuge tube, add the purified protein.

    • Add the reactive dye stock solution to the protein solution to achieve a desired molar excess of dye to protein (typically between 10- and 20-fold).

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light. The optimal incubation time and temperature should be determined empirically.

  • Purification:

    • To remove the unreacted dye, apply the reaction mixture to a size-exclusion chromatography column equilibrated with the desired storage buffer.

    • Collect the fractions containing the labeled protein. The labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.

    • Alternatively, the unreacted dye can be removed by dialysis against a large volume of the storage buffer.

  • Characterization:

    • Determine the concentration of the labeled protein and the concentration of the bound dye using a spectrophotometer, measuring the absorbance at the protein's maximum (e.g., 280 nm) and the dye's maximum absorbance wavelength.

    • Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.

    • If applicable, perform a functional assay to confirm that the labeling process has not adversely affected the protein's biological activity.

Conclusion

While the exploration of novel reagents for protein labeling is a valuable scientific endeavor, our findings indicate that this compound is not a suitable candidate for covalent protein modification in a research context. Its interaction with proteins is primarily electrostatic and non-covalent. Researchers seeking to covalently label proteins should utilize well-established chemistries that target specific amino acid residues with high efficiency and specificity. The general principles and protocols outlined above provide a starting point for those new to the field of covalent protein labeling. For specific applications, it is recommended to consult the technical literature for the chosen reactive dye and to optimize the labeling conditions for the protein of interest.

References

Application Notes and Protocols for Basic Red 76 in Textile Dyeing Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Basic Red 76 (C.I. 12245) in textile dyeing research. This document includes detailed experimental protocols for dyeing various textile fibers, a summary of expected performance characteristics, and a discussion of the underlying dye-fiber interaction mechanisms.

Introduction

This compound is a cationic monoazo dye known for its vibrant red hue.[1] Its chemical structure features a quaternary ammonium (B1175870) group, which imparts a positive charge in aqueous solutions, making it highly effective for dyeing substrates with anionic characteristics. In textile research, this compound is a valuable tool for studying the dyeing behavior of natural and synthetic fibers, evaluating the efficacy of dyeing auxiliaries, and developing novel textile coloration processes.

Chemical Structure of this compound:

  • Molecular Formula: C₂₀H₂₂ClN₃O₂[1]

  • CAS Number: 68391-30-0[1]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CI Name This compound[1]
CI Number 12245[1]
CAS Number 68391-30-0[1]
Molecular Formula C₂₀H₂₂ClN₃O₂[1]
Molecular Weight 371.86 g/mol [1]
Appearance Red powder[2]
Water Solubility Soluble[3]
UV-Vis Maxima 235 nm, 332 nm[2]
Table 2: Recommended Dyeing Parameters for Various Textile Fibers with this compound
ParameterCotton (with Mordant)WoolNylonCationic Dyeable Polyester (B1180765) (CDP)
Dye Concentration (% owf) 1.0 - 3.01.0 - 3.01.0 - 3.01.0 - 3.0
pH 4.0 - 5.04.5 - 5.56.0 - 7.04.0 - 5.0
Temperature 70°C90 - 100°C90 - 100°C110 - 120°C
Time (minutes) 60 - 9045 - 6045 - 6030 - 60
Auxiliaries Acetic Acid, Tannic Acid, Tartar EmeticAcetic Acid, Glauber's Salt (optional)Acetic Acid (optional)Acetic Acid, Dispersing Agent
Liquor Ratio 1:30 - 1:401:30 - 1:401:30 - 1:401:20 - 1:30

% owf: on the weight of fabric

Table 3: Expected Color Fastness Properties of Textiles Dyed with Basic Dyes
FiberWashing Fastness (Staining)Washing Fastness (Color Change)Light FastnessRubbing Fastness (Dry)Rubbing Fastness (Wet)
Cotton (Mordanted) 3-433-443-4
Wool 3-43-44-54-54
Nylon 3-43-444-54
Cationic Dyeable Polyester 4-544-54-54-5

Fastness ratings are on a scale of 1 to 5, with 5 being the highest fastness. Light fastness is on a scale of 1 to 8.

Experimental Protocols

General Pre-treatment of Textile Substrates

For optimal and uniform dyeing, it is crucial to scour the textile materials to remove any impurities such as oils, waxes, and sizing agents.

  • Preparation of Scouring Bath: Prepare a bath with 0.5-1.0 g/L of a non-ionic wetting agent and 0.5-1.0 g/L of sodium carbonate. The liquor ratio should be between 20:1 and 40:1.

  • Scouring:

    • For cotton, wool, and nylon, scour at 50-60°C for 30 minutes.

    • For polyester, scour at 70-80°C for 30 minutes.

  • Rinsing: Thoroughly rinse the scoured material with warm water followed by cold water until all scouring agents are removed.

Dyeing Protocol for Cotton (with Mordant)

Cotton, being a cellulosic fiber, has a negative surface charge in water, which repels anionic dyes but has no direct affinity for cationic dyes. Therefore, a mordanting step is required to impart a positive charge to the cotton fibers.

  • Mordanting:

    • Prepare a 4% tannic acid solution and bring it to a boil.

    • Immerse the scoured cotton fabric in the solution and allow it to cool to 60°C over 2 hours.

    • Remove the fabric and squeeze out the excess solution.

    • Immediately immerse the fabric in a 2% tartar emetic solution for 30 minutes at room temperature to fix the tannic acid.

    • Rinse the mordanted fabric and dry.

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor ratio of 1:40.

    • Add 1 g/L of a wetting agent, 1 g/L of a sequestering agent, and 1 g/L of a leveling agent.

    • Adjust the pH to 4.0 - 5.0 with acetic acid.

    • Prepare a 1% stock solution of this compound.

    • Add the required amount of the dye stock solution to the dye bath for the desired shade percentage (e.g., 0.5%, 1.0%, 2.0%, 3.0% owf).

  • Dyeing:

    • Introduce the mordanted cotton fabric into the dye bath.

    • Raise the temperature to 70°C and maintain for 90 minutes with constant agitation.

  • After-treatment:

    • Remove the dyed fabric from the bath.

    • Rinse thoroughly with cold water.

    • Wash with a non-ionic detergent (1-2 g/L) at 50-60°C for 15-20 minutes to remove unfixed dye.

    • Rinse again with cold water until the water runs clear.

    • Squeeze and air dry.

Dyeing Protocol for Wool and Nylon

Wool and nylon are protein and polyamide fibers, respectively, containing amino groups that can be protonated in an acidic dyebath, creating cationic sites for the binding of anionic acid dyes. However, they can also be dyed with cationic dyes, though the interaction mechanism is different.

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor ratio of 1:30.

    • Adjust the pH to 4.5 - 5.5 for wool and 6.0 - 7.0 for nylon using acetic acid.

    • For wool, 5-10% owf of Glauber's salt (sodium sulfate) can be added as a leveling agent.

    • Add the required amount of this compound stock solution.

  • Dyeing:

    • Introduce the pre-wetted fabric into the dye bath at approximately 40°C.

    • Gradually raise the temperature to 90-100°C over 30-45 minutes.

    • Maintain this temperature for 45-60 minutes with gentle agitation.

  • After-treatment:

    • Allow the dye bath to cool slowly to 60-70°C.

    • Rinse the dyed fabric with warm water, followed by a soaping treatment (1-2 g/L neutral soap at 50-60°C for 15 minutes).

    • Rinse thoroughly with cold water and dry.

Dyeing Protocol for Cationic Dyeable Polyester (CDP)

Standard polyester (polyethylene terephthalate, PET) is hydrophobic and lacks ionic sites, making it unsuitable for dyeing with cationic dyes under normal conditions. However, cationic dyeable polyester (CDP) is a modified polyester that incorporates anionic groups (e.g., from 5-sulfoisophthalic acid) into the polymer chain.[4] These anionic sites allow for the ionic bonding of cationic dyes.

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor ratio of 1:20.

    • Add a dispersing agent.

    • Adjust the pH to 4.0 - 5.0 with acetic acid.

    • Add the required amount of this compound stock solution.

  • Dyeing:

    • Introduce the CDP fabric into the dye bath at 60°C.

    • Raise the temperature to 110-120°C (this requires a high-temperature, high-pressure dyeing apparatus).

    • Maintain this temperature for 30-60 minutes.

  • After-treatment:

    • Cool the dye bath and rinse the fabric.

    • Perform a reduction clearing to remove surface dye, if necessary.

    • Wash with a non-ionic detergent and rinse thoroughly.

    • Dry the fabric.

Mandatory Visualizations

Dyeing_Workflow cluster_pretreatment Pre-treatment cluster_dyeing Dyeing cluster_posttreatment Post-treatment Scouring Scouring (Non-ionic detergent, Na2CO3) Rinsing1 Rinsing Scouring->Rinsing1 Dye_Bath_Prep Dye Bath Preparation (this compound, Auxiliaries, pH adjustment) Rinsing1->Dye_Bath_Prep Dyeing_Process Dyeing (Temperature, Time) Dye_Bath_Prep->Dyeing_Process Rinsing2 Rinsing Dyeing_Process->Rinsing2 Soaping Soaping (Removal of unfixed dye) Rinsing2->Soaping Final_Rinsing Final Rinsing Soaping->Final_Rinsing Drying Drying Final_Rinsing->Drying

Caption: General workflow for textile dyeing with this compound.

Dye_Fiber_Interaction cluster_cotton Cotton (Cellulose) cluster_wool_nylon Wool / Nylon cluster_cdp Cationic Dyeable Polyester Cotton Cotton Fiber (-OH groups) Tannic_Acid Tannic Acid (Mordant) Cotton->Tannic_Acid Adsorption Basic_Red_76 This compound (+ve charge) Tannic_Acid->Basic_Red_76 Ionic Interaction Wool_Nylon Wool (-COO⁻) / Nylon (-COO⁻) Basic_Red_76_2 This compound (+ve charge) Wool_Nylon->Basic_Red_76_2 Ionic Interaction CDP CDP Fiber (-SO₃⁻) Basic_Red_76_3 This compound (+ve charge) CDP->Basic_Red_76_3 Ionic Interaction

Caption: Simplified dye-fiber interaction mechanisms for this compound.

Discussion of Dye-Fiber Interactions

The affinity of this compound for different textile fibers is governed by the chemical nature of the fiber and the dyeing conditions.

  • Cotton: As a cellulosic fiber, cotton has a slightly negative surface charge in water due to the ionization of hydroxyl groups. However, this is insufficient for strong ionic bonding with cationic dyes. Therefore, a mordant like tannic acid is used. Tannic acid is adsorbed by the cotton and provides anionic sites, which then form strong ionic bonds with the cationic this compound molecules.

  • Wool and Nylon: Wool (a protein fiber) and nylon (a polyamide) are amphoteric, containing both amino (-NH₂) and carboxyl (-COOH) groups. In an acidic dyebath (pH below the isoelectric point), the amino groups are protonated to -NH₃⁺, creating a net positive charge on the fiber, which would repel cationic dyes. However, at a pH around neutral or slightly acidic, the carboxyl groups are ionized to -COO⁻, providing anionic sites for ionic interaction with the cationic dye molecules.

  • Cationic Dyeable Polyester (CDP): Standard polyester is non-ionic and hydrophobic, lacking sites for ionic bonding with cationic dyes. CDP is specifically engineered to include anionic groups, such as sulfonate groups (-SO₃⁻), in its polymer structure.[4] These negatively charged groups act as dye sites, allowing for the formation of strong ionic bonds with cationic dyes like this compound, resulting in good dye uptake and fastness properties.[5][6] The dyeing mechanism is primarily an ion-exchange process.[5]

References

Application Notes and Protocols: Basic Red 76 as a Tracer Dye in Microfluidics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 76, a cationic monoazo dye, is traditionally utilized as a colorant in the cosmetics industry.[1][2] Its vibrant red color, water solubility, and cationic nature present potential for its application as a tracer dye in microfluidic systems for flow visualization, mixing analysis, and as a fluorescent marker in cell-based assays.[1][3] These application notes provide a comprehensive overview of the known properties of this compound and offer detailed protocols for its prospective use in microfluidic research, with a focus on addressing the challenges associated with its cationic properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and interpreting microfluidic experiments.

PropertyValueReferences
Chemical Name [7-hydroxy-8-[(2-methoxyphenyl)diazenyl]naphthalen-2-yl]-trimethylazanium;chloride[4][5]
CAS Number 68391-30-0[1][5]
Molecular Formula C₂₀H₂₂ClN₃O₂[3][5]
Molecular Weight 371.86 g/mol [3]
Appearance Red powder[1][6]
Solubility Water soluble[1][6]
UV-Vis Absorption Maxima (λmax) ~503 nm, 332 nm, 235 nm[7]
Fluorescence Properties While not extensively documented, as an azo dye, it may exhibit fluorescence. The excitation wavelength can be inferred from the absorption maximum (~503 nm), with an expected red-shifted emission. Experimental determination is recommended.[8][9][10]
Ionic Nature Cationic[1][4]

Experimental Protocols

Flow Visualization and Mixing Analysis

This compound can be employed to visualize flow patterns and assess mixing efficiency within microfluidic channels. Its color allows for straightforward qualitative analysis using standard microscopy.

Objective: To visualize laminar flow, diffusion, and convective mixing in a microfluidic device.

Materials:

  • Microfluidic device (PDMS or glass)

  • Syringe pumps

  • Microscope with a color camera

  • This compound stock solution (1 mg/mL in deionized water)

  • Working buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Surface treatment reagents (if required, see below)

Protocol:

  • Device Preparation:

    • For PDMS devices, plasma bonding to a glass slide is a common fabrication method.

    • Surface Treatment (Recommended): Due to the cationic nature of this compound, surface adsorption to negatively charged glass and PDMS surfaces can be a significant issue, leading to altered flow profiles and signal loss. To mitigate this, consider the following surface modifications:

      • PDMS: Treatment with a non-ionic surfactant solution (e.g., 0.5% (w/v) solution of a polyethylene (B3416737) glycol-based surfactant) can reduce hydrophobic and electrostatic interactions.[11]

      • Glass: Silanization can be used to create a more inert surface.[12][13]

  • Solution Preparation:

    • Prepare a working solution of this compound by diluting the stock solution in the working buffer to a final concentration of 10-100 µM. The optimal concentration should be determined empirically to provide sufficient color for visualization without causing significant changes to the solution's physical properties.

  • Experimental Setup:

    • Mount the microfluidic device on the microscope stage.

    • Connect syringes containing the this compound working solution and the plain working buffer to the inlets of the microfluidic device using appropriate tubing.

    • Set the desired flow rates on the syringe pumps. For a typical T-junction mixer, equal flow rates for both solutions are used.

  • Data Acquisition:

    • Start the fluid flow.

    • Observe the interface between the two fluid streams. In laminar flow, a sharp interface will be visible.

    • Record images or videos of the flow patterns at different points along the microchannel to analyze diffusion and mixing.

  • Data Analysis:

    • Qualitatively assess the degree of mixing based on the uniformity of the color in the channel.

    • For quantitative analysis, image analysis software can be used to measure the intensity profile of the color across the channel width at various downstream locations.

Logical Workflow for Flow Visualization:

Flow_Visualization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_device Prepare Microfluidic Device (with Surface Treatment) setup Mount Device and Connect Syringe Pumps prep_device->setup prep_solutions Prepare this compound and Buffer Solutions prep_solutions->setup run_flow Initiate Fluid Flow setup->run_flow acquire_data Record Images/Videos run_flow->acquire_data qual_analysis Qualitative Assessment of Mixing acquire_data->qual_analysis quant_analysis Quantitative Analysis (Intensity Profiles) acquire_data->quant_analysis

Caption: Workflow for flow visualization using this compound.

Cytotoxicity Assay

This compound can potentially be used as a fluorescent indicator for cell viability in microfluidic cytotoxicity assays, assuming it exhibits fluorescence and its cytotoxicity is well-characterized at the working concentrations. This protocol is based on the premise that the dye's fluorescence properties are first confirmed experimentally.

Objective: To assess the cytotoxicity of a drug candidate on cultured cells in a microfluidic device using this compound as a viability marker.

Materials:

  • Microfluidic cell culture device

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium

  • Drug candidate solution

  • This compound solution in a biocompatible buffer

  • Fluorescence microscope with appropriate filter sets (excitation and emission wavelengths to be determined experimentally based on this compound's properties)

Protocol:

  • Experimental Determination of this compound Fluorescence:

    • Prior to any cell-based assays, it is crucial to characterize the fluorescence of this compound.

    • Using a spectrofluorometer, determine the optimal excitation and emission wavelengths. Based on its absorption maximum of ~503 nm, an excitation wavelength in the green spectrum (e.g., 488 nm or 514 nm laser line) is a reasonable starting point. The emission is expected to be in the red region of the spectrum.

    • Assess the photostability of the dye under the intended microscopy illumination conditions.

    • Determine the quantum yield to understand the brightness of the dye.

  • Cell Culture in Microfluidic Device:

    • Sterilize the microfluidic device.

    • Coat the microchannels with an appropriate extracellular matrix protein (e.g., fibronectin, collagen) to promote cell adhesion.

    • Seed the cells into the microfluidic device and culture them under standard conditions (37°C, 5% CO₂) until they reach the desired confluency.

  • Drug Treatment:

    • Prepare a serial dilution of the drug candidate in the cell culture medium.

    • Introduce the drug solutions and a vehicle control into the cell culture device at a constant flow rate.

  • Staining and Imaging:

    • After the desired incubation period with the drug, introduce the this compound solution into the microchannels. The mechanism of staining (e.g., uptake by viable or non-viable cells) needs to be determined. This protocol assumes it acts as a viability stain.

    • Incubate for a sufficient time for dye uptake.

    • Wash the channels with fresh medium to remove excess dye.

    • Acquire fluorescence images of the cells using the predetermined optimal excitation and emission wavelengths.

  • Data Analysis:

    • Quantify the number of fluorescent (viable) cells in each condition using image analysis software.

    • Normalize the results to the vehicle control to determine the percentage of cell viability.

    • Plot the cell viability as a function of drug concentration to determine the IC₅₀ value.

Signaling Pathway Diagram for a Hypothetical Cytotoxicity Assay:

Cytotoxicity_Pathway cluster_treatment Treatment cluster_response Cellular Response cluster_detection Detection drug Drug Candidate cells Cultured Cells in Microfluidic Device drug->cells Induces apoptosis Apoptosis/Necrosis cells->apoptosis Leads to viability Cell Viability cells->viability Maintains staining This compound Staining viability->staining Allows imaging Fluorescence Microscopy staining->imaging analysis Quantification of Viable Cells (IC50) imaging->analysis

Caption: Hypothetical workflow for a cytotoxicity assay using this compound.

Data Presentation

Quantitative data should be summarized for clear comparison.

Table 2: Hypothetical Cytotoxicity Data for Drug Candidate X

Drug X Conc. (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
195 ± 5.1
1078 ± 6.2
5052 ± 4.8
10025 ± 3.9
2008 ± 2.1

Conclusion and Future Directions

This compound presents an interesting, though un-validated, candidate as a tracer dye for microfluidic applications. Its water solubility and vibrant color are advantageous for flow visualization. However, its utility as a fluorescent marker is contingent on its fluorescence properties, which require thorough experimental characterization. Furthermore, its cationic nature necessitates careful consideration of surface interactions with microfluidic device materials. Future work should focus on determining the fluorescence excitation and emission spectra, quantum yield, and photostability of this compound. Additionally, studies on its interaction with different cell types and its mechanism of cellular uptake are essential before it can be reliably used in biological microfluidic assays. The protocols provided herein offer a foundational framework for researchers to explore the potential of this compound in the exciting field of microfluidics.

References

Application Notes and Protocols for Staining Fixed and Permeabilized Cells with Basic Red 76

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Basic Red 76, also known as C.I. 12245, is a cationic monoazo dye.[1][2] Its positive charge facilitates interaction with negatively charged molecules and surfaces.[3][4] While primarily utilized in the cosmetics industry as a hair colorant,[5][6] its properties suggest potential applications in biological staining. As a cationic dye, this compound has a strong affinity for negatively charged cellular components, which could enable it to act as a general cellular stain in microscopy applications.[3]

These application notes provide a proposed protocol for the use of this compound as a fluorescent stain for fixed and permeabilized cells. Due to the limited availability of specific published protocols for this application, the following methodology is based on general principles of cell staining and the known chemical properties of the dye. Optimization for specific cell types and experimental conditions is highly recommended.

Product Information

A summary of the key physical and chemical properties of this compound is provided below. Researchers should note the limited availability of definitive fluorescence excitation and emission data for microscopy applications, and therefore, empirical determination of optimal imaging settings is crucial.[7]

PropertyValueReference
Synonyms C.I. 12245, Arianor Madder Red[1]
Molecular Formula C₂₀H₂₂ClN₃O₂[1]
Molecular Weight 371.86 g/mol [1]
Appearance Red solid powder[3]
Solubility Soluble in water and ethanol[3]
UV-Vis Maxima 235 nm, 332 nm[5][8]
Reported λmax (Azo Dye) 512 nm (for a similar red azo dye)[7]

Experimental Protocols

Reagent Preparation
  • Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4.

  • Fixation Solution (4% Paraformaldehyde in PBS): Dissolve 4 g of paraformaldehyde in 100 mL of PBS. Warm gently (not exceeding 60°C) and add a few drops of 1 M NaOH to aid dissolution. Cool to room temperature and adjust the pH to 7.4. Caution: Paraformaldehyde is toxic and should be handled in a fume hood.

  • Permeabilization Solution (0.1% Triton X-100 in PBS): Add 100 µL of Triton X-100 to 100 mL of PBS. Mix gently to avoid bubbles.

  • Blocking Solution (1% BSA in PBS): Dissolve 1 g of Bovine Serum Albumin (BSA) in 100 mL of PBS.

  • This compound Stock Solution (1 mM): Based on a molecular weight of 371.86 g/mol , dissolve 3.72 mg of this compound in 10 mL of deionized water or ethanol. Store protected from light at 4°C.

  • This compound Working Solution (1 µM): Dilute the 1 mM stock solution 1:1000 in PBS. The optimal concentration should be determined empirically and may range from 0.1 to 10 µM.

Staining Protocol for Adherent Cells

This protocol is a general guideline for staining adherent cells grown on coverslips or in multi-well plates.

  • Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or directly into a multi-well imaging plate. Culture until the desired confluency is reached.

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

  • Fixation: Add enough 4% Paraformaldehyde Fixation Solution to completely cover the cells. Incubate for 15 minutes at room temperature.[9][10]

  • Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add Permeabilization Solution (0.1% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.[9]

  • Washing: Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.

  • (Optional) Blocking: For applications that may be combined with immunofluorescence, add Blocking Solution (1% BSA in PBS) and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Staining: Aspirate the previous solution. Add the this compound Working Solution and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium. For multi-well plates, add fresh PBS or mounting medium to the wells.

  • Imaging: Visualize the stained cells using a fluorescence microscope. It is recommended to test a standard TRITC/Rhodamine filter set initially and then optimize the excitation and emission wavelengths based on the observed signal.

Notes and Optimization
  • Fixation: Methanol fixation (-20°C for 5-10 minutes) can be an alternative to paraformaldehyde for some cellular targets, but it may affect certain epitopes if co-staining with antibodies.[11][12]

  • Permeabilization: The choice and concentration of the permeabilizing agent can be critical. For more delicate structures, saponin (B1150181) (0.1%) can be a milder alternative to Triton X-100.[10][13]

  • Staining Concentration and Time: The optimal concentration of this compound and the incubation time may vary significantly between cell types. It is recommended to perform a titration to determine the best signal-to-noise ratio.

  • Cytotoxicity: For any live-cell imaging applications, the potential cytotoxicity of this compound should be evaluated.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for the proposed staining protocol.

Staining_Workflow cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_stain Staining cluster_analysis Analysis seed Seed Cells on Coverslip culture Culture to Desired Confluency seed->culture wash1 Wash with PBS culture->wash1 fix Fix with 4% PFA (15 min) wash1->fix Start Protocol wash2 Wash with PBS (3x) fix->wash2 perm Permeabilize with 0.1% Triton X-100 (15 min) wash2->perm wash3 Wash with PBS (3x) perm->wash3 stain Stain with this compound (15-30 min) wash3->stain wash4 Wash with PBS (3x) stain->wash4 mount Mount Coverslip wash4->mount image Fluorescence Microscopy mount->image

Caption: Experimental workflow for staining fixed and permeabilized cells.

The mechanism of action for this compound in a cellular context is presumed to be based on electrostatic interactions. As a cationic dye, it binds to negatively charged components within the cell.

Mechanism_of_Action br76 This compound (+) binding Electrostatic Interaction br76->binding cell_comp Anionic Cellular Components (-) (e.g., Nucleic Acids, Acidic Proteins) cell_comp->binding fluorescence Fluorescent Signal binding->fluorescence

Caption: Proposed mechanism of this compound staining in cells.

References

Troubleshooting & Optimization

Optimizing Basic Red 76 Staining for Microscopy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Basic Red 76 for microscopic analysis. Given the limited specific literature on this application, this guide is based on the general principles of cationic and azo dyes, offering a starting point for developing and troubleshooting your staining protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for microscopy?

This compound is a cationic, water-soluble azo dye.[1][2] Its primary application is in the cosmetics industry as a direct hair colorant.[1] In microscopy, its cationic nature suggests it will bind to negatively charged components within cells, such as nucleic acids in the nucleus and acidic mucosubstances. The azo group is the chromophore responsible for its color. While not a conventional microscopy stain, its properties make it a candidate for investigation in various staining protocols, potentially as a counterstain.

Q2: Is this compound fluorescent?

Q3: What is a good starting concentration for this compound staining?

A definitive optimal concentration for this compound in microscopy has not been established. A crucial first step in any protocol is to perform a dye titration to determine the ideal concentration for your specific cell type, fixation method, and experimental conditions.[5][6][7][8] This involves testing a range of concentrations to find the one that provides the best signal-to-noise ratio, with clear staining of the target structures and minimal background.

Q4: What type of buffer should I use for staining with this compound?

For many cationic dyes, the pH of the staining solution is a critical factor.[9] For general histological applications, a neutral to slightly acidic buffer (e.g., pH 6.0-7.0) is often a good starting point. However, the optimal pH may vary depending on the target cellular components. It is advisable to test a range of pH values during protocol optimization.

Q5: How should I store this compound?

This compound is available as a powder and should be stored in a cool, dry, and dark place to maintain its stability.[10] Aqueous solutions of the dye should be freshly prepared. Some reports indicate that aqueous formulations can be stable for at least 24 hours to 8 days when stored in a refrigerator.[11]

Experimental Protocols

Protocol 1: General Staining of Fixed Cells with this compound

This protocol provides a general starting point. Optimization of incubation times, concentrations, and washing steps is highly recommended.

Reagents:

  • This compound Stock Solution (e.g., 1% w/v in distilled water)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting Medium

Procedure:

  • Cell Preparation: Grow cells on coverslips or chamber slides to the desired confluency.

  • Fixation: Wash the cells twice with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Staining: Prepare working solutions of this compound by diluting the stock solution in PBS. It is recommended to test a range of final concentrations (e.g., 0.1%, 0.5%, 1%).

  • Incubate the fixed cells with the this compound working solution for 5-15 minutes at room temperature, protected from light.

  • Washing: Wash the stained cells three times with PBS for 5 minutes each to remove excess stain.

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging: Observe the stained cells using a bright-field microscope.

Troubleshooting Guide

Below are common issues that may be encountered when using this compound for microscopy, along with potential causes and solutions.

Problem Potential Cause Suggested Solution
Weak or No Staining Dye concentration is too low: The concentration of this compound is insufficient to stain the target structures effectively.[5][9]Perform a titration experiment to determine the optimal dye concentration. Increase the concentration of the this compound working solution.
Insufficient staining time: The incubation time is not long enough for the dye to penetrate and bind to the cellular components.[9][12]Increase the incubation time with the staining solution.
Incorrect pH of staining solution: The pH of the buffer may not be optimal for the binding of the cationic dye to its target.[9]Test a range of pH values for the staining buffer to find the optimal condition.
Poor fixation: Inadequate fixation can lead to poor preservation of cellular structures, resulting in weak staining.[9][12]Ensure proper fixation technique and use a suitable fixative for your cell type and target.
High Background/Non-specific Staining Dye concentration is too high: Excess dye can bind non-specifically to various cellular components and the slide itself.[5]Titrate the dye to a lower concentration that still provides adequate staining of the target.
Inadequate washing: Insufficient washing after the staining step can leave behind unbound dye, leading to high background.[9]Increase the number and/or duration of the washing steps after staining.
Uneven Staining Incomplete reagent coverage: The staining solution may not have covered the entire specimen evenly.Ensure the specimen is fully immersed in the staining solution during incubation.
Presence of residual paraffin (B1166041) wax (for tissue sections): If working with tissue sections, residual wax can prevent the stain from penetrating the tissue properly.[12]Ensure complete deparaffinization with fresh xylene before staining.
Stain Precipitate on Specimen Staining solution is old or unfiltered: The dye may have precipitated out of the solution.Use freshly prepared and filtered staining solutions.

Visualizing Workflows and Concepts

Staining_Troubleshooting_Workflow cluster_start Start cluster_checks Troubleshooting Steps cluster_outcome Outcome start Weak or No Staining concentration Increase Dye Concentration start->concentration Is concentration too low? time Increase Staining Time concentration->time Still weak? result Optimal Staining concentration->result Problem Resolved ph Optimize Staining pH time->ph Still weak? time->result Problem Resolved fixation Check Fixation Protocol ph->fixation Still weak? ph->result Problem Resolved fixation->result Problem Resolved

Caption: Troubleshooting workflow for weak or no staining.

Dye_Titration_Logic cluster_results Results titration Dye Titration Goal: Maximize Signal-to-Noise Low Concentration: Weak Signal Optimal Concentration: Strong Signal, Low Background High Concentration: High Background weak Weak Staining titration:low->weak optimal Optimal Staining titration:opt->optimal background High Background titration:high->background

Caption: Logic of dye titration for optimal staining results.

References

How to prevent Basic Red 76 photobleaching during imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the photobleaching of Basic Red 76 during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is my fluorescent signal fading?

A1: this compound is a cationic monoazo dye.[1][2][3][4] The fading of its signal during imaging is likely due to photobleaching, which is the irreversible photochemical destruction of a fluorophore upon exposure to light.[5][6] This process is common among fluorescent dyes, and azo dyes, in particular, can be susceptible to photo-catalyzed degradation.[7][8] Factors like high excitation light intensity, prolonged exposure, and the presence of oxygen can accelerate this process.[9][10]

Q2: I cannot find the exact excitation and emission spectra for this compound for microscopy. What should I do?

A2: While UV-Vis absorption data for this compound is available (with maxima at 235 nm and 332 nm), its optimal fluorescence excitation and emission spectra for imaging applications are not well-documented in the scientific literature.[2][3][11] It is highly recommended to experimentally determine these values using a spectrofluorometer. This will ensure you are using the optimal wavelengths for excitation and capturing the peak of the emission, which maximizes your signal-to-noise ratio and allows you to use the lowest possible excitation power. A detailed protocol for this is provided below (Protocol 1).

Q3: How can I minimize photobleaching by optimizing my microscope settings?

A3: The most effective way to reduce photobleaching is to minimize the sample's exposure to excitation light.[6][12] This can be achieved by carefully optimizing your imaging parameters.

  • Reduce Excitation Intensity: Use the lowest laser power or light source intensity that provides a sufficient signal-to-noise ratio.[9] Using neutral density filters can help reduce illumination intensity without changing the spectral quality of the light.[6][9]

  • Minimize Exposure Time: Use the shortest possible camera exposure time that still yields a clear image.[9]

  • Use Sensitive Detectors: Employing high-sensitivity cameras (e.g., EMCCD or sCMOS) allows for the use of lower excitation light levels.[13]

  • Avoid Unnecessary Exposure: Use transmitted light (like DIC or phase contrast) to find your region of interest and to focus.[6] Only expose the sample to fluorescence excitation light when you are actively acquiring an image. Many software platforms have features to shutter the light source between acquisitions in a time-lapse experiment.[9]

Q4: What are antifade reagents and which ones are suitable for this compound?

A4: Antifade reagents are chemical compounds added to mounting media or live-cell imaging solutions to protect fluorophores from photobleaching.[12] They primarily work by scavenging reactive oxygen species that are generated during the fluorescence excitation process and can damage the dye.[14]

For fixed-cell imaging, several commercial and home-made options are available. For live-cell imaging, it is crucial to use reagents that are non-toxic. Given that this compound is a cationic dye, it is important to ensure compatibility with the chosen antifade reagent. Some reagents, like those containing p-phenylenediamine (B122844) (PPD), can react with certain types of dyes.[15]

Antifade Reagent Primary Mechanism Common Use Case Considerations
ProLong™ Gold / Diamond Reactive oxygen species scavengerFixed CellsCures over time, providing a semi-permanent mount.[16]
VECTASHIELD® Reactive oxygen species scavengerFixed CellsAvailable with or without nuclear counterstains like DAPI.
SlowFade™ Diamond Reactive oxygen species scavengerFixed CellsNon-curing formulation, allowing for immediate imaging.[17]
ProLong™ Live Enzymatic oxygen scavengerLive CellsBiocompatible and designed to have minimal effects on cell health for up to 48 hours.[18]
n-propyl gallate (NPG) AntioxidantFixed & Live CellsCan be used in live-cell imaging but may have biological effects, such as protecting against apoptosis.[15]
1,4-diazabicyclo[2.2.2]octane (DABCO) Triplet state quencherFixed & Live CellsLess effective than PPD but also less toxic.[15]

Q5: How can I distinguish between signal loss from photobleaching versus a biological event?

A5: To determine if the fluorescence decay is due to photobleaching or a genuine biological process, you can image a control sample. Prepare a fixed sample stained with this compound and image it under the exact same conditions (e.g., time-lapse duration, laser power) as your experimental sample. If the signal fades in the fixed control sample, it is indicative of photobleaching.[5]

Troubleshooting Workflow

If you are experiencing rapid signal loss with this compound, follow this troubleshooting workflow to diagnose and resolve the issue.

photobleaching_troubleshooting start Start: Rapid Signal Loss Observed check_spectra Are Excitation/Emission Spectra Known? start->check_spectra determine_spectra Determine Spectra (Protocol 1) check_spectra->determine_spectra No optimize_settings Optimize Imaging Settings (Low Power, Short Exposure) check_spectra->optimize_settings Yes determine_spectra->optimize_settings still_bleaching1 Still Photobleaching? optimize_settings->still_bleaching1 use_antifade Use Antifade Reagent (See Table & Protocol 4) still_bleaching1->use_antifade Yes end_success Problem Solved still_bleaching1->end_success No still_bleaching2 Still Photobleaching? use_antifade->still_bleaching2 assess_photostability Assess Intrinsic Photostability (Protocol 3) still_bleaching2->assess_photostability Yes still_bleaching2->end_success No end_consider_alt Consider Alternative Dye assess_photostability->end_consider_alt

Caption: A step-by-step workflow for troubleshooting this compound photobleaching.

Experimental Protocols

Protocol 1: Determining Excitation and Emission Spectra

This protocol allows you to find the optimal wavelengths for imaging this compound.

Materials:

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

  • This compound stock solution

  • Appropriate solvent (e.g., PBS, ethanol, or your imaging buffer)

Procedure:

  • Prepare a dilute solution of this compound in your chosen solvent. The absorbance at the peak should be low (<0.1) to avoid inner filter effects.

  • To determine the emission spectrum: a. Set the spectrofluorometer to excitation mode. b. Based on the known absorbance peak around 332 nm, set the excitation wavelength to 330 nm.[2][3] c. Scan the emission wavelengths from ~350 nm to 700 nm. d. The wavelength with the highest fluorescence intensity is the emission maximum (λ_em).

  • To determine the excitation spectrum: a. Set the spectrofluorometer to emission mode. b. Set the emission wavelength to the maximum (λ_em) you just determined. c. Scan the excitation wavelengths from ~250 nm up to just below the emission maximum. d. The wavelength that produces the highest fluorescence intensity is the excitation maximum (λ_ex). This is the optimal wavelength to use for exciting your sample.[19]

Protocol 2: Measuring Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) quantifies the efficiency of the fluorescence process. A higher value indicates a brighter dye. This protocol uses a comparative method with a known standard.[20]

Materials:

  • Spectrofluorometer and UV-Vis Spectrophotometer

  • This compound solution

  • A suitable quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ_F = 0.95)

  • Solvent

Procedure:

  • Prepare a series of dilutions for both this compound and the standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength.[21]

  • Measure the absorbance of each solution at the chosen excitation wavelength using the spectrophotometer.

  • Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for all measurements.

  • Integrate the area under the emission curve for each spectrum to get the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both your sample and the standard. The slope of this line is the gradient (Grad).

  • Calculate the quantum yield of this compound (Φ_X) using the following equation:[20] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    • Where ST is the standard, X is the sample, Grad is the gradient from the plot, and η is the refractive index of the solvent.

Protocol 3: Assessing Photostability

This protocol measures the rate of photobleaching to quantify the stability of this compound under your specific imaging conditions.

Materials:

  • Fluorescence microscope with a stable light source and camera

  • Sample stained with this compound

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Prepare your sample as you would for your experiment.

  • Find a region of interest.

  • Set your imaging parameters (laser power, exposure time, etc.) to the conditions you intend to use for your experiment.

  • Acquire a time-lapse series of images under continuous illumination until the signal has faded significantly (e.g., to less than 50% of the initial intensity).

  • In your analysis software, measure the mean fluorescence intensity of your region of interest in each frame of the time-lapse series.

  • Correct for background fluorescence by subtracting the mean intensity of a background region from your measurement in each frame.

  • Normalize the intensity values by dividing the intensity at each time point by the initial intensity.

  • Plot the normalized fluorescence intensity as a function of time. The time it takes for the fluorescence to decay to 50% of its initial value is the photobleaching half-life (t₁/₂). A longer half-life indicates greater photostability.[22]

Protocol 4: Sample Preparation with Antifade Mounting Medium (Fixed Cells)

sample_prep_workflow start Stained & Washed Coverslip blot Blot Excess Buffer (Gently touch edge to tissue) start->blot add_antifade Add a Drop of Antifade Mounting Medium to Slide blot->add_antifade mount_coverslip Mount Coverslip (Cell-side down, at an angle) add_antifade->mount_coverslip seal Seal Edges with Nail Polish (Optional, for long-term storage) mount_coverslip->seal cure Cure Sample (In dark, at room temp) seal->cure image Image on Microscope cure->image

Caption: Experimental workflow for mounting fixed cell samples with an antifade medium.

Understanding the Photobleaching Process

Photobleaching occurs when a fluorophore in an excited state undergoes irreversible chemical modification, often involving reactive oxygen species.

jablonski_simple S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Light Absorption) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State (Non-Fluorescent) T1->Bleached Reaction with O₂ (Photobleaching)

Caption: A simplified diagram illustrating the pathways leading to fluorescence and photobleaching.

References

Troubleshooting Basic Red 76 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Basic Red 76 in aqueous solutions.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in aqueous solutions can be a common issue. This guide provides a systematic approach to identifying and resolving the root cause of this problem.

Question: My this compound solution has become cloudy and a precipitate has formed. What are the potential causes and how can I fix it?

Answer:

Precipitation of this compound is typically due to one or more of the following factors: incompatibility with anionic compounds, improper pH, high concentration, or low temperature. Follow these troubleshooting steps to resolve the issue:

Step 1: Check for Incompatibility with Anionic Compounds

This compound is a cationic dye, meaning it carries a positive charge. This makes it highly susceptible to precipitation when it comes into contact with anionic (negatively charged) compounds.

  • Common Anionic Culprits: Anionic surfactants such as sodium lauryl sulfate (B86663) (SLS) and sodium lauryl ether sulfate (SLES), as well as many anionic polymers and salts, can cause precipitation.

  • Solution:

    • Review all components in your formulation.

    • Replace any anionic surfactants with non-ionic or amphoteric alternatives.

    • If anionic compounds are essential to your formulation, consider using a stabilizing agent or adjusting the order of addition to prevent immediate interaction.

Step 2: Verify and Adjust the pH of the Solution

The pH of your aqueous solution is a critical factor for the stability of this compound.

  • Recommended pH Range: While specific optimal pH ranges can be formulation-dependent, it is known that the synthesis of this compound occurs in a cold, acidic aqueous solution, suggesting good stability in acidic conditions.[1][2] For applications such as hair dyeing, a more alkaline condition (up to pH 9) can be beneficial for efficacy; however, exceeding this pH can lead to decomposition of the dye.[3]

  • Troubleshooting:

    • Measure the current pH of your solution.

    • If the pH is too high (alkaline), slowly add a suitable acid (e.g., citric acid, hydrochloric acid) to lower the pH.

    • If you suspect pH drift over time, consider using a buffering system to maintain a stable pH.

Step 3: Evaluate the Concentration of this compound

Exceeding the solubility limit of this compound will inevitably lead to precipitation.

  • Solubility Limit: The water solubility of this compound is reported to be in the range of 10-100 g/L at room temperature.[1][4][5]

  • Action:

    • If your intended concentration is high, you may be exceeding its solubility.

    • Consider diluting the solution to a concentration within the known solubility range.

    • To dissolve higher concentrations, gentle heating may be required (see Step 4).

Step 4: Assess the Solution's Temperature

Temperature can significantly impact the solubility of this compound.

  • Effect of Temperature: As with many compounds, the solubility of this compound in water generally increases with temperature. Its synthesis is performed in a cold solution, which may be to control the reaction rather than to enhance solubility.[1][2] For dissolution, using warm water is recommended.

  • Recommendation:

    • To aid in dissolving this compound, especially at higher concentrations, it is recommended to use water at a temperature of 70-80°C.[3]

    • If precipitation occurs upon cooling, the solution may be supersaturated. In this case, either maintain a higher temperature or reduce the concentration.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Water Solubility (at room temperature)10 - 100 g/L[1][4][5]
Recommended Dissolution Temperature70 - 80 °C[3]
Recommended pH for Hair DyeingUp to 9[3]

Experimental Protocols

Protocol for the Preparation of a Stable Aqueous Solution of this compound

This protocol provides a general guideline for dissolving this compound in an aqueous solution to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Deionized or distilled water

  • Heat-resistant beaker

  • Magnetic stirrer and stir bar

  • Heating plate

  • pH meter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Preparation: Measure the required volume of deionized or distilled water in a heat-resistant beaker.

  • Heating: Gently heat the water to 70-80°C using a heating plate.[3]

  • Dissolution:

    • Place the beaker on a magnetic stirrer and add the stir bar.

    • Slowly add the weighed this compound powder to the warm water while stirring continuously.

    • Continue stirring until the powder is completely dissolved.

  • Cooling: Allow the solution to cool down to room temperature while stirring.

  • pH Adjustment (if necessary):

    • Once cooled, measure the pH of the solution using a calibrated pH meter.

    • If adjustment is needed, add a suitable acid or base dropwise while stirring until the desired pH is reached. Be mindful that large pH shifts can cause precipitation.

  • Filtration (Optional): If any undissolved particles remain, the solution can be filtered through a suitable filter paper.

  • Storage: Store the solution in a well-sealed container, protected from light.

Mandatory Visualization

Troubleshooting_Workflow start Precipitation Observed in This compound Solution check_anionic Step 1: Check for Anionic Compounds? start->check_anionic replace_anionic Action: Replace with Non-ionic/ Amphoteric Surfactants check_anionic->replace_anionic Yes check_ph Step 2: Check Solution pH check_anionic->check_ph No is_anionic Yes no_anionic No end_node Solution Stabilized replace_anionic->end_node adjust_ph Action: Lower pH with Acid check_ph->adjust_ph pH > 9 check_conc Step 3: Check Concentration check_ph->check_conc pH in range is_ph_high pH > 9? ph_ok pH in range adjust_ph->end_node dilute_solution Action: Dilute Solution check_conc->dilute_solution Too High check_temp Step 4: Check Temperature check_conc->check_temp Concentration OK is_conc_high Too High? conc_ok Concentration OK dilute_solution->end_node heat_solution Action: Heat to 70-80°C check_temp->heat_solution Too Low check_temp->end_node Temperature OK is_temp_low Too Low? temp_ok Temperature OK heat_solution->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: Is this compound soluble in water?

A1: Yes, this compound is soluble in water. Its solubility at room temperature is reported to be in the range of 10-100 grams per liter.[1][4][5]

Q2: What is the chemical nature of this compound?

A2: this compound is a cationic azo dye. This means it carries a positive charge in solution, which is a key factor in its chemical interactions and potential for precipitation.

Q3: Can I use this compound with anionic surfactants like SLS?

A3: It is not recommended. Due to its cationic nature, this compound is incompatible with anionic surfactants like SLS and SLES.[3] Mixing them will likely result in the formation of an insoluble complex, leading to precipitation. It is advisable to use non-ionic or amphoteric surfactants in formulations containing this compound.

Q4: What is the optimal pH for a this compound solution?

A4: The optimal pH can depend on the specific application. For general stability, an acidic to neutral pH is often suitable, as its synthesis is carried out in acidic conditions.[1][2] In hair dye formulations, a pH of up to 9 may be used to enhance performance, but exceeding this can cause the dye to decompose.[3]

Q5: How can I improve the dissolution of this compound in water?

A5: To improve dissolution, especially for higher concentrations, it is recommended to use warm water, specifically at a temperature between 70-80°C, with continuous stirring.[3]

Q6: My this compound solution is clear when hot but becomes cloudy upon cooling. What should I do?

A6: This indicates that your solution is supersaturated at room temperature. You have two main options: either maintain the solution at a higher temperature or reduce the concentration of this compound to a level that is soluble at your desired storage temperature.

References

Improving the solubility of Basic Red 76 in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Basic Red 76 in biological buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in biological buffers important?

This compound is a cationic monoazo dye.[1][2] For its effective use in biological assays, such as cell-based studies or as a staining agent, it must be fully dissolved in a physiologically compatible buffer to ensure uniform concentration, prevent precipitation, and avoid artifacts in the experimental results.

Q2: What is the general solubility of this compound?

This compound is considered water-soluble.[1][2] However, its solubility can be influenced by the solvent, temperature, and pH. The reported solubility values at room temperature are summarized in the table below.

Q3: Are there common biological buffers suitable for dissolving this compound?

Q4: How does pH affect the solubility of this compound?

As a cationic dye, the solubility and interaction of this compound with surfaces can be pH-dependent. Acidic conditions can influence its molecular structure and interactions.[3] While specific data on the direct effect of pH on its solubility is limited, it is a critical factor to consider during experimental design.

Troubleshooting Guide

Problem: this compound is precipitating in my biological buffer.

This is a common issue when the concentration of the dye exceeds its solubility limit in the specific buffer and conditions used. Here are several troubleshooting steps:

  • Decrease the Concentration: The most straightforward solution is to lower the working concentration of this compound.

  • Optimize pH: Empirically test a range of pH values for your chosen buffer to identify the optimal pH for solubility.

  • Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.

  • Incorporate a Surfactant: The addition of a small amount of a suitable surfactant can help to increase the solubility of azo dyes.

Problem: I observe inconsistent results in my cell-based assays.

This could be due to the aggregation of this compound in your aqueous buffer, which can lead to variable effective concentrations and altered photophysical properties.

  • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a stock solution immediately before use.

  • Ensure Complete Dissolution: Before adding to your experimental setup, visually inspect the solution to ensure there is no precipitate. Gentle warming or vortexing of the stock solution before dilution can help.

  • Consider Stability: Aqueous formulations of this compound have been reported to be stable for at least 24 hours.[4] However, for sensitive applications, it is best to use freshly prepared solutions.

Quantitative Data

The following table summarizes the known solubility of this compound in different solvents at room temperature.

SolventSolubility RangeReference
Water10 - 100 g/L[4]
Ethanol0.3 - 3 g/L[4]
Dimethyl Sulfoxide (B87167) (DMSO)1 - 10 g/L[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)

This protocol is suitable for preparing a concentrated stock solution that can be diluted into various biological buffers for cell-based assays and other in vitro studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a stock solution concentration within the soluble range (e.g., 1 mg/mL to 10 mg/mL).

  • Vortex the tube vigorously until the dye is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.

  • Store the stock solution at -20°C, protected from light.

  • When preparing a working solution, dilute the stock solution into the desired biological buffer to the final concentration. Ensure the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.[5]

Diagrams

Experimental_Workflow cluster_preparation Stock Solution Preparation cluster_working_solution Working Solution Preparation cluster_application Experimental Application weigh Weigh this compound dissolve Dissolve in DMSO (1-10 mg/mL) weigh->dissolve store Store at -20°C dissolve->store dilute Dilute stock solution in biological buffer store->dilute Use immediately after thawing check Visually inspect for precipitation dilute->check apply Apply to experiment (e.g., cell culture) check->apply Proceed if clear Troubleshooting_Solubility cluster_solutions Troubleshooting Steps start Precipitation Observed in Biological Buffer concentration Reduce Working Concentration start->concentration ph Optimize Buffer pH start->ph cosolvent Use Co-solvent (e.g., DMSO) start->cosolvent surfactant Add Surfactant (e.g., Tween-20) start->surfactant result Solution Clear? concentration->result Check for dissolution ph->result Check for dissolution cosolvent->result Check for dissolution surfactant->result Check for dissolution success Proceed with Experiment result->success Yes failure Re-evaluate parameters or consult further result->failure No

References

Technical Support Center: Minimizing Basic Red 76 Cytotoxicity in Live Cell Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the cytotoxic effects of Basic Red 76 in live cell experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (C.I. 12245) is a cationic monoazo dye.[1] It is primarily used as a direct hair colorant in semi-permanent hair dye formulations.[2] Its positive charge facilitates binding to negatively charged surfaces like hair proteins.[2] While its primary application is in cosmetics, its red color makes it a potential candidate for use as a stain in biological research.

Q2: What are the known cytotoxic effects of this compound?

Q3: What are the spectral properties of this compound for fluorescence microscopy?

Ultraviolet-visible (UV-Vis) spectra for this compound show absorption maxima at approximately 235 nm and 332 nm.[1][3] However, detailed fluorescence excitation and emission spectra for microscopy applications are not well-documented in the available literature. Researchers will need to empirically determine the optimal filter sets for their specific microscopy setup.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
High cell death observed after staining with this compound. Concentration is too high: The concentration of this compound is above the toxic threshold for the specific cell line.Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a low concentration and titrate upwards. (See Experimental Protocol 1)
Incubation time is too long: Prolonged exposure to the dye, even at a low concentration, can induce cytotoxicity.Optimize the incubation time. Test shorter incubation periods to achieve sufficient staining with minimal cell death.
Phototoxicity: The combination of the dye and the excitation light from the microscope is generating reactive oxygen species, leading to cell death.Reduce the intensity and duration of the excitation light. Use a more sensitive camera or increase the gain to compensate.
Poor or no staining of live cells. Concentration is too low: The concentration of this compound is insufficient to produce a detectable signal.Gradually increase the dye concentration, while monitoring for cytotoxicity.
Incorrect filter set: The excitation and emission filters on the microscope are not optimal for this compound.Empirically test different filter combinations to find the best signal-to-noise ratio.
Dye is not cell-permeant: this compound may not efficiently cross the plasma membrane of live cells.Consider using a permeabilization agent, but be aware this will kill the cells and is not suitable for live-cell imaging. For live cells, explore alternative red fluorescent stains. (See Table 2)
Inconsistent staining across the cell population. Cell health variability: Cells in different stages of the cell cycle or with varying health may take up the dye differently.Ensure a healthy, actively growing cell culture before staining.
Uneven dye distribution: The dye was not mixed properly in the media, leading to localized high concentrations.Gently mix the dye in the media before adding it to the cells.

Quantitative Data Summary

Due to the lack of specific in vitro cytotoxicity data for this compound, the following table provides a general framework for determining safe working concentrations. Researchers should generate this data for their specific cell line and experimental conditions.

Table 1: Experimental Parameters for Determining this compound Cytotoxicity

ParameterRecommended Range to TestPurpose
Concentration 0.1 µM - 100 µMTo identify the optimal concentration for staining with minimal impact on cell viability.
Incubation Time 15 min - 4 hoursTo determine the shortest time required for adequate staining.
Cell Viability > 90%Target viability for proceeding with live cell experiments.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay

This protocol outlines a method to assess the cytotoxicity of this compound and determine a safe working concentration for live cell experiments.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (dissolved in an appropriate solvent like DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[5]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the different dye concentrations to the wells. Include wells with medium only (no cells) as a background control and wells with cells in medium without the dye as a negative control (100% viability).

  • Incubation: Incubate the plate for your desired experimental time (e.g., 1, 4, or 24 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of the cells are non-viable). For live cell imaging, use concentrations well below the IC50 value, ideally where viability is greater than 90%.

Visualizations

experimental_workflow Experimental Workflow for Assessing and Minimizing Dye Cytotoxicity cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_imaging Live Cell Imaging start Start: Healthy Cell Culture prepare_dye Prepare Serial Dilutions of this compound start->prepare_dye seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Dye Dilutions prepare_dye->treat_cells seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity_assay measure_signal Measure Absorbance/Fluorescence cytotoxicity_assay->measure_signal calculate_viability Calculate % Cell Viability measure_signal->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 optimize Select Optimal Concentration (<10% Cytotoxicity) determine_ic50->optimize live_imaging Proceed with Live Cell Imaging optimize->live_imaging

Caption: Workflow for determining a safe concentration of a fluorescent dye for live cell imaging.

signaling_pathway Potential Cytotoxicity Pathways of Staining Dyes cluster_stress Cellular Stress cluster_death Cell Death Pathways dye High Concentration of Dye / Prolonged Exposure membrane_damage Membrane Damage dye->membrane_damage mitochondrial_stress Mitochondrial Stress dye->mitochondrial_stress phototoxicity Light Excitation (Phototoxicity) ros Reactive Oxygen Species (ROS) phototoxicity->ros ros->membrane_damage ros->mitochondrial_stress necrosis Necrosis (Uncontrolled Cell Death) membrane_damage->necrosis apoptosis Apoptosis (Programmed Cell Death) mitochondrial_stress->apoptosis

Caption: Generalized signaling pathways of dye-induced cytotoxicity.

Alternatives to this compound

If this compound proves to be too cytotoxic for your experiments, consider the following commercially available red fluorescent live-cell stains.

Table 2: Selected Red Fluorescent Live-Cell Stain Alternatives

StainTargetKey Features
EarlyTox™ Live Red Dye Nuclear DNACell-permeant, stains all cells regardless of viability, does not require fixation.[6]
DRAQ5™ dsDNAFar-red, highly permeable, ideal for labeling dsDNA in live cells without RNase treatment.
SYTO® Red Fluorescent Nucleic Acid Stains Nucleic AcidsCell-permeant stains that can be used as nuclear counterstains in live cells.
CellTracker™ Red CMTPX CytoplasmDesigned for long-term cell labeling of live cells.[7]
BioTracker 540 Red Lysosome Dye LysosomesBecomes fluorescent in the acidic environment of lysosomes, useful for tracking endocytosis.[8]

References

Effect of pH on Basic Red 76 staining efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the use of Basic Red 76, with a specific focus on how pH influences its staining efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cationic, single azo dye used as a direct colorant, primarily in semi-permanent hair dye formulations.[1][2] Its molecular structure includes a permanent positive charge, which allows it to form strong ionic bonds with negatively charged surfaces.[1] In substrates like hair, which is rich in negatively charged proteins (keratin), this electrostatic attraction is the primary mechanism of staining.

Q2: What is the optimal pH for achieving the best staining results with this compound?

For basic dyes in general, the ideal environment is a slightly acidic solution, typically with a pH between 4.5 and 5.5.[3] This pH range enhances the negative charge on the substrate (like hair) and ensures the dye remains soluble and stable, promoting strong attraction and efficient color uptake.

Q3: What are the consequences of using a staining solution with a pH that is too low (highly acidic)?

If the pH of the staining solution drops below approximately 4.5, it can lead to several issues. The dye may precipitate out of the solution, reducing its availability to bind to the substrate.[3] This can result in uneven, streaky, or weak staining.

Q4: What happens if the pH of the staining solution is too high (alkaline)?

An alkaline pH (above 6.0) reduces the electrostatic attraction between the cationic dye and the substrate.[3] This is because the negative charges on the substrate are less pronounced in an alkaline environment. The result is often pale shades, poor color fixation, and reduced wash fastness. However, a mildly alkaline pH can be used to swell the hair cuticle, potentially allowing for deeper dye penetration, though this must be carefully balanced to avoid weakening the dye's binding affinity.[4][5]

Q5: How does the pH of the substrate, such as hair, affect staining?

The natural pH of healthy hair is acidic, typically between 4.5 and 5.5.[5][6] Chemical treatments with alkaline products (pH > 7) cause the hair's protective outer layer, the cuticle, to lift and swell.[4] While this can allow dye molecules to penetrate more easily, it can also lead to damage. Conversely, an acidic pH helps to tighten and seal the cuticle.[4] For optimal color retention, it is often recommended to use a slightly acidic rinse or conditioner after dyeing to seal the color within the hair shaft.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Weak or Pale Staining The pH of the dye solution is too high (alkaline), reducing the attraction between the dye and the substrate.[3]Adjust the pH of your staining solution to the optimal range of 4.5 - 5.5 using a weak acid like acetic acid. Verify with a calibrated pH meter.
Uneven or Streaky Results The pH of the dye solution is too low (acidic), causing the dye to precipitate.[3]Ensure your dye solution is fully dissolved and has a pH no lower than 4.5. Prepare a fresh solution if precipitation is visible.
Poor Color Retention / Fading The substrate's cuticle was not properly sealed after staining, allowing the dye to wash out easily.After rinsing the dye, apply a post-staining treatment with an acidic pH (e.g., a conditioner formulated for colored hair) to help close the cuticle and improve color fastness.[4]
Inconsistent Results The pH was not consistently controlled across different experiments.Always measure and document the pH of your dye solution before each application. Ensure your pH meter is properly calibrated.
No Staining Observed The target substrate may not have sufficient negative charges for the cationic dye to bind.Ensure the substrate is clean and free of residues that might mask its native charge. Consider a pre-treatment to enhance the substrate's negative charge, if applicable to your research.

Quantitative Data Summary

The following table summarizes key quantitative properties of this compound and relevant pH ranges for its application.

ParameterValue / RangeSource(s)
Chemical Class Cationic Monoazo Dye[1][2][7]
Molecular Formula C₂₀H₂₂ClN₃O₂[2]
Molecular Weight 371.86 g/mol [2]
CAS Number 68391-30-0[2]
Optimal Staining pH (General for Basic Dyes) 4.5 - 5.5[3]
pH of 1% this compound Solution 6.0 - 7.0[8]
Natural pH of Human Hair 4.5 - 5.5[5][6]
pH to Open Hair Cuticle > 7.0 (Alkaline)[4][5]
pH to Close Hair Cuticle < 7.0 (Acidic)[4]

Experimental Protocols

Standard Protocol for Staining Hair Swatches with this compound

This protocol provides a general methodology for evaluating the effect of pH on staining efficiency.

1. Materials and Reagents:

  • This compound powder

  • Deionized water

  • Acetic acid (or other suitable weak acid)

  • Sodium hydroxide (B78521) (or other suitable weak base for adjustments)

  • Untreated hair swatches

  • Clarifying shampoo

  • pH meter and calibration buffers

  • Beakers, magnetic stirrer, and stir bars

  • Incubator or water bath

2. Preparation of Staining Solutions:

  • Prepare a stock solution of this compound (e.g., 1% w/v) in deionized water.

  • Create aliquots for each pH value to be tested (e.g., pH 4, 5, 6, 7, 8).

  • For each aliquot, slowly add drops of acetic acid or sodium hydroxide while stirring and monitoring with a calibrated pH meter until the target pH is reached and stable.

3. Staining Procedure:

  • Wash the hair swatches with a clarifying shampoo to remove any residues, rinse thoroughly with deionized water, and allow them to air dry completely.

  • Immerse one pre-washed swatch into each of the pH-adjusted staining solutions. Ensure the swatches are fully submerged.

  • Incubate the swatches for a defined period (e.g., 45 minutes) at a constant temperature (e.g., 37°C).

  • Remove the swatches from the solutions and rinse them under running deionized water until the runoff is clear.

  • Optional: Apply a post-staining acidic conditioner (pH ~4.0) for 2 minutes and rinse again to seal the cuticle.

  • Allow the swatches to air dry in a dark, controlled environment.

4. Analysis of Staining Efficiency:

  • Qualitative: Visually compare the color intensity, uniformity, and hue of the stained swatches.

  • Quantitative: Use a spectrophotometer or colorimeter to obtain CIELAB color space values (L, a, b) from multiple points on each swatch. Higher a values typically indicate more intense red coloration.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound staining.

cluster_0 Logical Flow: Effect of pH on Staining Efficiency Start Staining Solution pH Low_pH Too Low (e.g., < 4.5) Start->Low_pH Optimal_pH Optimal (e.g., 4.5-5.5) Start->Optimal_pH High_pH Too High (e.g., > 6.0) Start->High_pH Result_Low Dye Precipitation Uneven Staining Low_pH->Result_Low Result_Optimal Strong Dye-Substrate Attraction Intense, Even Staining Optimal_pH->Result_Optimal Result_High Weak Dye-Substrate Attraction Pale Staining, Poor Fixation High_pH->Result_High

Caption: Logical flow of pH's impact on staining.

cluster_1 General Experimental Workflow A Prepare Dye Solution B Calibrate pH Meter A->B C Adjust Solution to Target pH B->C E Incubate Substrate in Dye Solution C->E D Prepare Substrate (e.g., Wash Hair Swatches) D->E F Rinse Substrate E->F G Optional: Acidic Post-Treatment F->G H Dry Substrate G->H I Analyze Results (Visual/Quantitative) H->I

Caption: A typical experimental workflow.

cluster_2 Troubleshooting Workflow Start Problem Encountered: Poor Staining Check_pH Is the solution pH within 4.5-5.5? Start->Check_pH Adjust_High pH is too high. Lower pH with weak acid. Check_pH->Adjust_High No (Too High) Adjust_Low pH is too low. Raise pH or remake solution. Check_pH->Adjust_Low No (Too Low) Check_Precipitate Is there visible precipitate in the solution? Check_pH->Check_Precipitate Yes End Re-run Experiment Adjust_High->End Adjust_Low->End Remake Remake dye solution. Ensure complete dissolution. Check_Precipitate->Remake Yes Check_Substrate Is the substrate clean and properly prepared? Check_Precipitate->Check_Substrate No Remake->End Clean_Substrate Re-clean substrate to remove contaminants. Check_Substrate->Clean_Substrate No Check_Substrate->End Yes Clean_Substrate->End

Caption: A workflow for troubleshooting issues.

References

Quenching of Basic Red 76 fluorescence and potential causes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the fluorescence of Basic Red 76.

Frequently Asked Questions (FAQs)

Q1: What are the expected fluorescence properties of this compound?

Q2: My this compound solution is not fluorescing. What are the possible reasons?

A2: Several factors can lead to a complete lack of fluorescence. These include:

  • Incorrect excitation or emission wavelengths: Ensure your instrument settings match the spectral properties of this compound in your specific solvent.

  • High concentration (self-quenching): At high concentrations, dye molecules can aggregate, leading to self-quenching.[4] Try diluting your sample.

  • Presence of strong quenchers: Certain molecules in your sample might be efficiently quenching the fluorescence.

  • Degradation of the dye: Exposure to strong light (photobleaching) or harsh chemical conditions can destroy the fluorophore.

  • Solvent effects: The fluorescence quantum yield of some dyes is highly dependent on the solvent environment.

Q3: What is fluorescence quenching and how does it affect my experiments?

A3: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[5] It can occur through various mechanisms, such as energy transfer, complex formation, or collisions with other molecules.[5][6] Quenching can lead to inaccurate measurements and loss of signal in fluorescence-based assays.

Troubleshooting Guide

Issue 1: Weak or Decreasing Fluorescence Signal
Possible Cause Troubleshooting Steps
Photobleaching - Minimize exposure of the sample to excitation light. - Use an anti-fade mounting medium if applicable. - Reduce the intensity of the excitation source.
Presence of Quenchers - Identify potential quenchers in your buffer or sample (see Table 1). - Purify your sample to remove contaminants. - Consider using a different solvent system.
Suboptimal pH - Measure the pH of your sample. - Adjust the pH to a range where this compound fluorescence is optimal (if known for your application). The fluorescence of some dyes is pH-sensitive.[7]
High Concentration - Prepare a dilution series of your this compound solution to find the optimal concentration and rule out self-quenching.
Issue 2: Inconsistent or Unstable Fluorescence Readings
Possible Cause Troubleshooting Steps
Solvent Polarity Effects - Ensure consistent solvent composition across all samples and standards. - Be aware that changes in solvent polarity can shift emission spectra and alter quantum yield.
Temperature Fluctuations - Maintain a constant temperature for all measurements, as collisional quenching is temperature-dependent.[5]
Chemical Reactions - Verify the chemical compatibility of this compound with all components in your sample. Azo dyes can be susceptible to reduction or oxidation.

Potential Quenching Mechanisms and Causes

Fluorescence quenching can be broadly categorized into static and dynamic quenching.

  • Static Quenching: Occurs when a non-fluorescent complex forms between the fluorophore and the quencher in the ground state.[6]

  • Dynamic (Collisional) Quenching: Happens when the excited fluorophore collides with a quencher molecule, leading to non-radiative energy transfer.[5][6]

The following diagram illustrates the primary mechanisms of fluorescence quenching:

QuenchingMechanisms cluster_0 Fluorophore Excitation & Emission cluster_1 Quenching Pathways S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 hν_ex Static Static Quenching (Ground-state complex) S0->Static Complex Formation S1->S0 hν_em Quencher Quencher S1->Quencher Collision FRET FRET S1->FRET Energy Transfer eTransfer Electron Transfer S1->eTransfer e⁻ Transfer Excitation Excitation (Absorption of light) Fluorescence Fluorescence (Emission of light) Dynamic Dynamic Quenching (Collisional)

Caption: Potential fluorescence quenching pathways for this compound.

Common Quenchers and Interfering Substances

The table below summarizes common substances that may cause fluorescence quenching of cationic dyes like this compound.

Quencher/SubstancePotential MechanismNotes
Molecular Oxygen Collisional QuenchingA common and efficient quencher for many fluorophores.[5] Degassing the solution can mitigate this effect.
Halide Ions (I⁻, Br⁻, Cl⁻) Collisional QuenchingHeavy atoms can enhance intersystem crossing, a non-radiative process.[5]
Electron-rich/deficient molecules Electron TransferMolecules that can accept or donate electrons to the excited fluorophore can cause quenching. Graphene has been shown to quench cationic dyes via electron transfer.[8]
Heavy Metal Ions (e.g., Cu²⁺) Static or Dynamic QuenchingCan form non-fluorescent complexes with the dye or quench through collisional mechanisms. Copper ions have been shown to quench red fluorescent proteins.[9]
High concentrations of the dye Self-Quenching/AggregationFormation of non-fluorescent dimers or aggregates.[4]

Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Spectra
  • Prepare a dilute solution of this compound in the desired experimental solvent (e.g., 1 µM).

  • Using a spectrofluorometer, perform an excitation scan by setting the emission wavelength to an estimated value (e.g., 640 nm) and scanning a range of excitation wavelengths (e.g., 400-600 nm).

  • Identify the wavelength of maximum excitation intensity.

  • Perform an emission scan by setting the excitation wavelength to the determined maximum and scanning a range of emission wavelengths (e.g., 550-750 nm).

  • The wavelength of maximum intensity in this scan is the emission maximum.

Protocol 2: Investigating the Effect of a Potential Quencher
  • Prepare a stock solution of this compound and a stock solution of the potential quencher in the same solvent.

  • Prepare a series of samples with a fixed concentration of this compound and varying concentrations of the quencher.

  • Measure the fluorescence intensity of each sample at the optimal excitation and emission wavelengths.

  • A decrease in fluorescence intensity with increasing quencher concentration indicates a quenching effect.

The following workflow can be used to troubleshoot quenching issues:

TroubleshootingWorkflow Start Fluorescence Signal is Low or Absent CheckSpectra Verify Excitation/ Emission Wavelengths Start->CheckSpectra Dilute Prepare Dilution Series CheckSpectra->Dilute Spectra Correct Resolved Issue Resolved CheckSpectra->Resolved Spectra Incorrect, Adjusted CheckQuenching Is Signal Concentration Dependent? Dilute->CheckQuenching SelfQuenching Self-Quenching Likely. Use Lower Concentration. CheckQuenching->SelfQuenching Yes InvestigateExternal Investigate External Quenchers CheckQuenching->InvestigateExternal No SelfQuenching->Resolved CheckpH Check pH InvestigateExternal->CheckpH CheckSolvent Check Solvent Purity/ Polarity CheckpH->CheckSolvent CheckTemp Check Temperature Stability CheckSolvent->CheckTemp IdentifyQuencher Identify and Remove/ Minimize Quencher CheckTemp->IdentifyQuencher OptimizeConditions Optimize Experimental Conditions IdentifyQuencher->OptimizeConditions OptimizeConditions->Resolved

Caption: A logical workflow for troubleshooting this compound fluorescence quenching.

References

Filter set recommendations for Basic Red 76 fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Filter Set Recommendations and Troubleshooting for Red Fluorescent Dyes

This guide provides recommendations for selecting appropriate filter sets for common red fluorescent dyes and offers troubleshooting advice for issues encountered during fluorescence microscopy experiments.

Note on Basic Red 76: Our comprehensive search for the fluorescence excitation and emission spectra of this compound did not yield the necessary data for its use in fluorescence microscopy. The available information indicates its primary application as a direct colorant, with absorption maxima in the ultraviolet range (235 nm and 332 nm), which is generally unsuitable for fluorescence microscopy in the visible spectrum.[1][2] Therefore, we do not recommend using this compound for fluorescence microscopy applications. Instead, we present a selection of well-characterized red fluorescent dyes and their corresponding filter set recommendations.

Choosing the Right Filter Set for Your Red Fluorophore

Successful fluorescence microscopy hinges on the proper selection of optical filters that match the spectral characteristics of your chosen fluorophore. A typical filter set consists of three key components:

  • Excitation Filter: This filter allows only the wavelengths of light that excite the fluorophore to pass through to the sample.

  • Dichroic Beamsplitter (or Dichroic Mirror): This component reflects the excitation light towards the sample and transmits the emitted fluorescence from the sample to the detector.

  • Emission (or Barrier) Filter: This filter allows the longer-wavelength fluorescence emitted by the sample to pass through to the detector while blocking any scattered excitation light.

The following table summarizes the spectral properties of several common red fluorescent dyes and provides recommendations for corresponding filter sets.

FluorophoreExcitation Max (nm)Emission Max (nm)Recommended Excitation Filter (nm)Recommended Dichroic Beamsplitter (nm)Recommended Emission Filter (nm)
Texas Red589615542 - 582593604 - 644
mCherry587610540 - 580585600 - 660
TRITC557576540 - 580585600 - 660
Alexa Fluor 594590617540 - 580593604 - 644
Cy5649670590 - 650660663 - 738

Data compiled from multiple sources.[3][4][5][6]

Experimental Protocol: Staining Cells with a Red Fluorescent Dye (General Protocol)

This protocol provides a general workflow for staining fixed cells. Optimization will be required for specific cell types, antibodies, and fluorophores.

Materials:

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Primary antibody (if performing immunofluorescence)

  • Secondary antibody conjugated to a red fluorophore

  • Mounting medium with antifade

Procedure:

  • Cell Fixation:

    • Wash cells grown on coverslips twice with PBS.

    • Fix the cells by incubating with fixation solution for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with permeabilization buffer for 10 minutes.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation (for immunofluorescence):

    • Dilute the primary antibody in blocking buffer to the recommended concentration.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Protect from light from this point forward.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting:

    • Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.

    • Seal the edges of the coverslip with nail polish or a commercial sealant.

    • Store the slides in the dark at 4°C until imaging.

Troubleshooting Guide & FAQs

Here are some common issues encountered during red fluorescence microscopy and how to address them:

Q1: Why is my fluorescence signal weak or non-existent?

  • A1: Check your filter set: Ensure your excitation and emission filters are appropriate for your chosen fluorophore.

  • A2: Confirm protein expression: If you are performing immunofluorescence, verify that your target protein is expressed in your cell type.

  • A3: Optimize antibody concentrations: Your primary or secondary antibody concentration may be too low. Perform a titration to find the optimal concentration.

  • A4: Check your light source: Ensure your microscope's lamp is properly aligned and has not exceeded its lifespan.

  • A5: Photobleaching: The fluorophore may have been damaged by prolonged exposure to excitation light. Minimize light exposure and use an antifade mounting medium.

Q2: Why is there high background fluorescence?

  • A1: Inadequate blocking: Increase the blocking time or try a different blocking agent.

  • A2: Antibody concentration is too high: High antibody concentrations can lead to non-specific binding. Titrate your antibodies to the lowest effective concentration.

  • A3: Insufficient washing: Increase the number or duration of wash steps to remove unbound antibodies.

  • A4: Autofluorescence: Some cells and tissues naturally fluoresce. You can use a quencher for autofluorescence or select a fluorophore in a different spectral range.

  • A5: Contaminated reagents: Ensure all buffers and solutions are fresh and free of contaminants.

Q3: My image appears blurry or out of focus.

  • A1: Incorrect coverslip thickness: Ensure you are using the correct thickness of coverslip for your objective lens (usually #1.5).

  • A2: Dirty optics: Clean the objective lens and other optical components of the microscope.

  • A3: Incorrect immersion oil: Use the correct type of immersion oil for your objective and ensure there are no air bubbles.

  • A4: Sample is not flat: Ensure your sample is properly mounted and flat on the microscope slide.

Q4: How can I prevent photobleaching?

  • A1: Use an antifade mounting medium: These reagents scavenge free radicals that cause photobleaching.

  • A2: Minimize light exposure: Only expose your sample to the excitation light when you are actively observing or acquiring an image. Use neutral density filters to reduce the intensity of the excitation light.

  • A3: Choose a photostable fluorophore: Some fluorophores are inherently more resistant to photobleaching than others.

  • A4: Acquire images quickly: Use a sensitive camera and the shortest possible exposure time.

Diagrams

filter_selection_workflow start Start: Select Target fluorophore Choose Fluorophore (e.g., Texas Red, mCherry) start->fluorophore spectra Identify Excitation & Emission Maxima fluorophore->spectra filter_set Select Matching Filter Set spectra->filter_set ex_filter Excitation Filter filter_set->ex_filter matches Ex max dichroic Dichroic Mirror filter_set->dichroic reflects Ex, transmits Em em_filter Emission Filter filter_set->em_filter matches Em max microscopy Perform Fluorescence Microscopy ex_filter->microscopy dichroic->microscopy em_filter->microscopy end Acquire Image microscopy->end

Caption: Workflow for selecting a fluorophore and corresponding filter set.

troubleshooting_flowchart start Problem with Fluorescence Image weak_signal Weak or No Signal start->weak_signal Issue Type high_background High Background start->high_background Issue Type blurry_image Blurry Image start->blurry_image Issue Type check_filters Check Filter Set Compatibility weak_signal->check_filters optimize_blocking Optimize Blocking Step high_background->optimize_blocking check_coverslip Check Coverslip Thickness (#1.5) blurry_image->check_coverslip check_antibodies Optimize Antibody Concentrations check_filters->check_antibodies If OK check_light Check Light Source & Alignment check_antibodies->check_light If OK use_antifade Use Antifade Mounting Medium check_light->use_antifade If OK titrate_antibodies Titrate Antibody Concentrations optimize_blocking->titrate_antibodies If persists increase_washes Increase Wash Steps titrate_antibodies->increase_washes If persists check_autofluor Check for Autofluorescence increase_washes->check_autofluor If persists clean_optics Clean Objective and Optics check_coverslip->clean_optics If correct check_oil Check Immersion Oil clean_optics->check_oil If clean

Caption: Troubleshooting flowchart for common fluorescence microscopy issues.

References

Long-term stability of Basic Red 76 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the long-term stability of Basic Red 76 stock solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid powder and stock solutions?

A1: For optimal stability, the solid, neat form of this compound should be stored in a refrigerator and protected from light.[1] Aqueous stock solutions have demonstrated stability for up to 8 days when stored under refrigeration.[1] For longer-term storage, it is recommended to prepare fresh solutions or conduct periodic quality control checks. General guidelines for dye storage also suggest keeping them in a cool, dry place away from direct sunlight.[2]

Q2: What solvents are suitable for preparing this compound stock solutions?

A2: this compound is highly soluble in water.[2][3][4] It also has some solubility in ethanol (B145695) (0.3–3 g/L) and DMSO (1–10 g/L) at room temperature.[1][3][4] For most applications, sterile, purified water is the recommended solvent.

Q3: My this compound solution has changed color. What could be the cause?

A3: A color change in your this compound solution may indicate chemical degradation. This compound is an azo dye, and its chromophore can be disrupted by oxidative or reductive processes.[5] Exposure to light, extreme temperatures, or incompatible chemicals in the solution can accelerate degradation. It is advisable to verify the solution's integrity using analytical methods like UV-Vis spectrophotometry or HPLC.

Q4: What are the potential degradation products of this compound?

A4: The primary degradation pathway for azo dyes like this compound is the cleavage of the azo bond (-N=N-).[5]

  • Reductive cleavage can yield two primary aromatic amines: 2-methoxyaniline (o-anisidine) and 8-amino-7-hydroxy-N,N,N-trimethyl-2-naphthalenaminium.[5]

  • Oxidative degradation typically proceeds through a free-radical mechanism, which can attack the azo bridge or the aromatic rings, leading to a complex mixture of smaller organic molecules.[5]

Q5: How can I check the purity and integrity of my this compound stock solution?

A5: High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of this compound and identifying any impurities or degradation products.[5] Additionally, UV-Visible spectrophotometry can be used to check for changes in the absorption spectrum, which would indicate degradation.

Troubleshooting Guides

Issue: Unexpected or Inconsistent Experimental Results

If you are experiencing inconsistent results in your experiments using a this compound stock solution, it may be due to the degradation of the dye. Follow these steps to troubleshoot the issue:

  • Verify Storage Conditions: Confirm that the stock solution has been stored at the recommended refrigerated temperature and protected from light.

  • Visual Inspection: Check the solution for any color change or precipitation.

  • Spectrophotometric Analysis: Measure the UV-Vis spectrum of your stock solution and compare it to the spectrum of a freshly prepared solution or a previously recorded spectrum of a stable solution. Significant changes in the absorption maxima (λmax ≈ 235, 332, 503 nm) or the overall shape of the spectrum can indicate degradation.[3][4]

  • Chromatographic Analysis: If available, use HPLC to assess the purity of the stock solution. The appearance of new peaks or a decrease in the area of the main this compound peak would confirm degradation.

  • Prepare a Fresh Stock Solution: If degradation is suspected, prepare a fresh stock solution from the solid powder and repeat the experiment.

Data Summary

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Physical Form Fine red powder[3][4]
Molecular Formula C₂₀H₂₂N₃O₂Cl[6]
Molecular Weight 371.86 g/mol [3][4]
Melting Point >200 °C (with decomposition)[1][3][4]
Water Solubility 10 - 100 g/L[1][3][4]
Ethanol Solubility 0.3 - 3 g/L[1][3][4]
DMSO Solubility 1 - 10 g/L[1][3][4]
Log P (octanol/water) -1.78[3][4]
UV Absorption Maxima (λmax) 235 nm, 332 nm, 503 nm[3][4]
Table 2: Stability of this compound Formulations
FormulationStorage ConditionsDurationStability AssessmentReference
Neat Substance Refrigerator, in the darkNot specifiedStable[1]
Aqueous Solution (for subchronic toxicity tests) Refrigerator8 daysStable (0.036% to 3.6% change)[1]
Aqueous Solution (for toxicity tests) Not specifiedAt least 24 hoursStable[1]

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound stock solutions.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column is typically suitable for azo dye analysis.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient will need to be optimized.

  • Sample Preparation:

    • Prepare a fresh reference standard of this compound at a known concentration.

    • Dilute the aged stock solution to be tested to the same concentration as the reference standard.

  • Analysis:

    • Inject the reference standard and the test sample.

    • Monitor the elution profile at a relevant wavelength, such as the visible λmax of 503 nm.

  • Data Interpretation:

    • Compare the chromatograms of the reference and test samples.

    • A significant decrease in the peak area of this compound in the test sample compared to the reference indicates degradation.

    • The appearance of new peaks in the chromatogram of the test sample suggests the formation of degradation products. Purity can be calculated by the area percentage of the main peak.[1]

Protocol 2: Stability Assessment by UV-Visible Spectrophotometry

This protocol provides a rapid method to check for potential degradation.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a fresh, dilute solution of this compound in the solvent of interest (e.g., water) to serve as a reference.

    • Dilute the aged stock solution to the same concentration.

  • Analysis:

    • Scan both the reference and test solutions from approximately 200 nm to 700 nm.

    • Use the solvent as a blank.

  • Data Interpretation:

    • Overlay the spectra of the reference and test samples.

    • Look for any of the following changes in the test sample's spectrum, which may indicate degradation:

      • A decrease in the absorbance at the characteristic maxima (235, 332, 503 nm).

      • A shift in the wavelength of the maxima.

      • The appearance of new absorption bands.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for this compound Solution Stability start Inconsistent Experimental Results check_storage Verify Storage Conditions (Refrigerated, Dark) start->check_storage visual_inspection Visually Inspect Solution (Color Change, Precipitate) check_storage->visual_inspection Correct prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Incorrect analytical_check Perform Analytical Check visual_inspection->analytical_check No visible change degradation_suspected Degradation Suspected visual_inspection->degradation_suspected Change observed uv_vis UV-Vis Spectrophotometry (Check for spectral changes) analytical_check->uv_vis Quick Check hplc HPLC Analysis (Check for purity and degradation peaks) analytical_check->hplc Detailed Check uv_vis->degradation_suspected Spectral shift/ decrease in absorbance no_issue No Obvious Issues uv_vis->no_issue No significant change hplc->degradation_suspected New peaks/ decreased main peak hplc->no_issue Purity >98% degradation_suspected->prepare_fresh end Problem Resolved prepare_fresh->end

Caption: Troubleshooting workflow for this compound solution stability.

G cluster_degradation Potential Reductive Degradation Pathway of this compound br76 This compound (Azo Dye) cleavage Reductive Cleavage of Azo Bond (-N=N-) br76->cleavage product1 2-Methoxyaniline (o-Anisidine) cleavage->product1 product2 8-amino-7-hydroxy-N,N,N-trimethyl -2-naphthalenaminium cleavage->product2

Caption: Potential reductive degradation pathway of this compound.

References

Removing non-specific binding of Basic Red 76

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the non-specific binding of Basic Red 76 in experimental settings.

Troubleshooting Guide

Problem: High Background or Non-Specific Staining

The primary cause of non-specific binding for this compound is its cationic nature, leading to electrostatic interactions with negatively charged cellular components. Additionally, as a reactive dye, it can form covalent bonds with amine groups on proteins, which can also contribute to non-specific signal if not properly controlled.

Step-by-Step Troubleshooting:

  • Titrate this compound Concentration: The first and most critical step is to determine the optimal dye concentration. Excessive dye concentration is a common cause of non-specific binding.

  • Optimize Buffer Conditions: The pH and ionic strength of the staining and wash buffers can significantly impact electrostatic interactions.

  • Incorporate Blocking Steps: Using blocking agents can saturate non-specific binding sites before the addition of this compound.

  • Increase Wash Steps: Inadequate washing can leave unbound or loosely bound dye, contributing to high background.

  • Consider a Different Staining Protocol: If the above steps do not resolve the issue, modifying the overall staining procedure may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding with this compound?

A1: this compound is a cationic dye, meaning it carries a positive charge. This positive charge can lead to electrostatic attraction to negatively charged molecules and surfaces within a cell or tissue, such as DNA, RNA, and certain proteins. This is a primary driver of non-specific binding. Furthermore, as a reactive dye, it can covalently bind to free amine groups on proteins, which can also result in non-specific staining if not optimized.

Q2: How do I determine the optimal concentration of this compound for my experiment?

A2: It is crucial to perform a concentration titration to find the lowest concentration of this compound that still provides a robust specific signal with minimal background. Start with a range of concentrations and evaluate the signal-to-noise ratio for each.

Q3: Can adjusting the pH of my buffer help reduce non-specific binding?

A3: Yes, adjusting the pH can alter the charge of both the dye and the cellular components. Increasing the pH can deprotonate some acidic groups, potentially increasing negative charges and non-specific binding. Conversely, a lower pH might reduce some non-specific interactions but could also affect your target of interest. The optimal pH should be determined empirically for your specific application.

Q4: What is the role of salt concentration in reducing non-specific binding?

A4: Increasing the ionic strength of your buffers by adding salt (e.g., NaCl) can help to shield electrostatic interactions between the cationic this compound and negatively charged cellular components, thereby reducing non-specific binding.

Q5: What are blocking agents and how do they work?

A5: Blocking agents are molecules used to saturate non-specific binding sites on a sample before the primary staining step. Common blocking agents include Bovine Serum Albumin (BSA), casein, and normal serum. These molecules bind to surfaces that might otherwise non-specifically bind this compound.

Q6: Are there different types of blocking agents I can use?

A6: Yes, several types of blocking agents can be effective:

  • Protein-based blockers: BSA and non-fat dry milk are common and cost-effective options.

  • Serum: Normal serum from the same species as the secondary antibody (if used in a co-staining experiment) can be very effective.

  • Non-ionic detergents: Low concentrations of detergents like Tween-20 can help to reduce hydrophobic interactions that may also contribute to non-specific binding.

Q7: How can I be sure that the signal I am observing is specific?

A7: To confirm the specificity of your staining, you should include appropriate controls in your experiment. This could include a negative control where the this compound is omitted, or a competition assay where a high concentration of an unlabeled competitor molecule is used to block the specific binding sites.

Data Presentation

Table 1: Troubleshooting Summary for Reducing Non-Specific Binding of this compound

ParameterRecommendationRationale
Dye Concentration Perform a titration to find the optimal concentration.High concentrations can saturate specific sites and increase binding to low-affinity, non-specific sites.
Buffer pH Test a range of pH values (e.g., 6.5, 7.4, 8.0).Alters the charge of the dye and cellular components, affecting electrostatic interactions.
Ionic Strength Increase salt concentration (e.g., 50 mM, 150 mM, 300 mM NaCl).Shields electrostatic interactions, reducing non-specific binding.
Blocking Agents Use BSA (1-5%), non-fat dry milk (1-5%), or normal serum (5-10%).Saturates non-specific binding sites before dye application.
Wash Steps Increase the number and duration of washes.Removes unbound and loosely bound dye.
Incubation Time Optimize incubation time with the dye.Shorter incubation times may reduce non-specific uptake.

Experimental Protocols

Protocol 1: General Staining Protocol with this compound and Optimization Steps

This protocol provides a general framework for staining cells or tissues with this compound. It is essential to optimize these steps for your specific application.

  • Sample Preparation: Prepare your cells or tissue sections according to your standard protocol.

  • Fixation (Optional): If required, fix the samples (e.g., with 4% paraformaldehyde).

  • Permeabilization (Optional): If staining intracellular targets, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS).

  • Blocking:

    • Prepare a blocking buffer (e.g., 3% BSA in PBS).

    • Incubate the samples in blocking buffer for 1 hour at room temperature.

  • Staining:

    • Prepare a range of this compound concentrations in your staining buffer (e.g., 1 µM, 5 µM, 10 µM in PBS).

    • Remove the blocking buffer and add the this compound solution.

    • Incubate for the desired time (e.g., 30-60 minutes) at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the samples three times with wash buffer (e.g., PBS with 0.05% Tween-20) for 5 minutes each.

  • Mounting and Imaging: Mount the samples and proceed with imaging.

Protocol 2: Determining Optimal this compound Concentration (Titration)

  • Prepare a series of this compound dilutions in your staining buffer (e.g., from 0.1 µM to 20 µM).

  • Stain replicate samples with each concentration following the general protocol.

  • Image all samples using the same acquisition settings.

  • Analyze the images to determine the concentration that provides the best signal-to-noise ratio (bright specific signal with low background).

Visualizations

cluster_workflow Troubleshooting Workflow start High Non-Specific Binding Observed titrate 1. Titrate this compound Concentration start->titrate optimize_buffer 2. Optimize Buffer (pH, Salt) titrate->optimize_buffer Issue Persists blocking 3. Implement/Optimize Blocking Step optimize_buffer->blocking Issue Persists wash 4. Increase Wash Steps blocking->wash Issue Persists end Reduced Non-Specific Binding wash->end cluster_binding Mechanisms of this compound Binding cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding target Target Molecule neg_surface Negatively Charged Surface (e.g., DNA) amine_protein Non-target Protein (Amine Groups) br76 This compound (Cationic, Reactive) br76->target High Affinity Interaction br76->neg_surface Electrostatic Attraction br76->amine_protein Covalent Bonding

Validation & Comparative

A Comparative Guide to Basic Red 76 and Propidium Iodide for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of cell viability is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. The choice of a reliable fluorescent dye is critical for obtaining reproducible and meaningful results. This guide provides a comprehensive comparison of Propidium Iodide (PI), a widely established dye for viability testing, and Basic Red 76, a compound primarily used in the cosmetics industry.

This comparison highlights the stark contrast between a well-validated scientific tool and a substance with no established application in cell viability assays. While Propidium Iodide stands as a gold standard, this compound lacks the necessary scientific validation, established protocols, and documented fluorescent properties for this purpose.

Propidium Iodide: The Gold Standard for Cell Viability

Propidium Iodide (PI) is a fluorescent intercalating agent that is a staple in cell biology for identifying dead cells.[1][2] It is a nucleic acid stain that is impermeant to the intact cell membranes of live cells.[1][2][3]

Mechanism of Action

The principle behind PI's utility in viability assays is based on cell membrane integrity.[1][3] In viable cells, the intact plasma membrane excludes the positively charged PI molecule. However, in dead or dying cells, the membrane becomes compromised and permeable, allowing PI to enter the cell.[1][2][3] Once inside, PI intercalates into the double helix of the DNA, leading to a significant enhancement of its fluorescence. This results in a bright red fluorescent signal in the nucleus of dead cells, which can be readily detected and quantified using fluorescence microscopy or flow cytometry.[1][4]

Data Presentation: Propidium Iodide
PropertyDescription
Target Double-stranded DNA and RNA[5]
Mechanism Enters cells with compromised membranes and intercalates with nucleic acids.[1][2]
Excitation Max. ~493 nm (in aqueous solution); ~535 nm (bound to DNA)[6]
Emission Max. ~636 nm (in aqueous solution); ~617 nm (bound to DNA)[6]
Cell Permeability Impermeant to live cells; permeable to dead cells.[1][2]
Common Platforms Flow Cytometry, Fluorescence Microscopy, Microplate Readers.[7]
Fixability Not suitable for staining fixed cells, as fixation permeabilizes the membrane.[3]
Experimental Protocol: Cell Viability Assay using Propidium Iodide and Flow Cytometry

This protocol provides a general guideline for staining mammalian cells with Propidium Iodide for flow cytometry analysis.

Materials:

  • Cell suspension (e.g., 1 x 10^6 cells/mL)

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide stock solution (e.g., 1 mg/mL in water)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and wash them once with cold PBS. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1 mL of cold PBS.

  • Staining: Add Propidium Iodide to a final concentration of 1-2 µg/mL. Gently mix the cell suspension.

  • Incubation: Incubate the cells on ice, protected from light, for 5-15 minutes.[8]

  • Analysis: Analyze the stained cells immediately by flow cytometry. Do not wash the cells after adding PI.[1] Excite with a 488 nm laser and detect emission in the red channel (e.g., 617/20 nm bandpass filter).

  • Gating: Gate on the PI-positive population to quantify the percentage of dead cells.

Propidium_Iodide_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis start Start with cell suspension harvest Harvest and wash cells with PBS start->harvest resuspend Resuspend cells in PBS harvest->resuspend add_pi Add Propidium Iodide solution resuspend->add_pi incubate Incubate on ice in the dark add_pi->incubate flow_cytometry Analyze by flow cytometry incubate->flow_cytometry gate Gate on PI-positive (dead) cells flow_cytometry->gate end End gate->end Quantify cell viability

Propidium Iodide Cell Viability Assay Workflow

This compound: An Uncharted Territory in Cell Viability

This compound (C.I. 12245) is a cationic monoazo dye.[2][9] Its primary and well-documented application is as a direct hair colorant in semi-permanent hair dye formulations.[3][10] Extensive safety assessments have been conducted on this compound for its use in cosmetics.[11][12]

Mechanism of Action and Suitability for Viability Assays

There is a significant lack of scientific literature or validated protocols for the use of this compound in cell viability assays. While one chemical supplier mentions its use in "biological staining" in a general sense, no specific applications or methodologies are provided.[1]

A key characteristic of a viability dye is its differential permeability across intact and compromised cell membranes. For this compound, there is no published data to suggest it possesses this property. As a cationic dye, its interaction with cells is likely driven by electrostatic interactions with negatively charged components of the cell surface.[10]

Furthermore, an application note for a related compound, "Reactive Red 76," suggests that azo dyes can exhibit cytotoxicity, which would interfere with the accurate assessment of cell viability.[13] The same source also notes that the spectroscopic properties, such as absorption and emission maxima for fluorescence microscopy, are not well-documented.[13] The documented UV-Vis absorption maxima for this compound are at 235 nm and 332 nm, which are not in the typical range for fluorescence microscopy excitation.[12][14]

Data Presentation: this compound
PropertyDescription
Primary Application Hair colorant in cosmetic formulations.[3][10]
Chemical Class Cationic monoazo dye.[2][9]
Mechanism in Cells Not established for viability assays.
Excitation Max. Not documented for fluorescence applications in cells.
Emission Max. Not documented for fluorescence applications in cells.
Cell Permeability Unknown and not characterized for viability testing.
Cytotoxicity Potential for cytotoxicity, which is a confounding factor for viability assays.[13]

Comparative Summary

FeaturePropidium IodideThis compound
Primary Use Cell Viability AssaysHair Dye
Scientific Validation Extensively validated and widely published.No evidence of validation for cell viability.
Mechanism of Action Enters dead cells with compromised membranes.Unknown in the context of cell viability.
Fluorescent Properties Well-characterized excitation and emission spectra.Not documented for cellular imaging.
Standard Protocols Readily available for various platforms.None available.
Suitability for Viability HighNot suitable; lacks evidence and may be cytotoxic.

Conclusion

For researchers, scientists, and drug development professionals requiring accurate and reliable cell viability data, Propidium Iodide is the unequivocally superior choice. Its mechanism of action is well-understood, its fluorescent properties are well-characterized, and its application is supported by decades of scientific literature and established protocols.

This compound , on the other hand, has no established role in cell viability assessment. The absence of data on its interaction with live versus dead cells, its undocumented fluorescent properties in a cellular context, and potential for cytotoxicity make it an unsuitable and unreliable candidate for this critical biological assay. The comparison between these two dyes underscores the importance of using validated and appropriate tools for scientific research.

References

A Comparative Analysis of Basic Red 76 and Rhodamine B for Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescent properties of Basic Red 76 and Rhodamine B. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting appropriate dyes for their specific applications. While both are red dyes, their utility in fluorescence-based methodologies is vastly different. Rhodamine B is a well-established and highly fluorescent xanthene dye, making it a staple in various fluorescence spectroscopy and microscopy applications. In contrast, this compound, a cationic monoazo dye, is primarily utilized as a colorant in cosmetic formulations, with a notable absence of reported fluorescence data in the scientific literature.

Data Presentation: A Comparative Overview

The following table summarizes the key physicochemical and spectral properties of Rhodamine B and this compound. It is important to note the lack of available data for the fluorescence properties of this compound.

PropertyRhodamine BThis compound
Chemical Class Xanthene DyeCationic Monoazo Dye[1][2]
Molar Mass 479.02 g/mol [3]371.86 g/mol [2]
Excitation Max (λex) ~543-553 nm (in Ethanol/Methanol)[4][5]Not Reported
Emission Max (λem) ~565-627 nm (in Ethanol/Methanol)[4][5]Not Reported
Molar Absorptivity (ε) ~106,000 cm⁻¹M⁻¹ at 543 nm in Ethanol[4]Not Reported
Quantum Yield (Φ) 0.31 in water[6], 0.49 in ethanol[3][4], 0.65 in basic ethanol[3][4], 0.70 in ethanol[4]Not Reported
Primary Application Fluorescence Tracer, Staining Dye[3]Hair Colorant[1]
UV-Vis Absorption Maxima ~546 nm (in alcohol)235 nm, 332 nm

In-Depth Comparison

Rhodamine B: A Fluorescent Workhorse

Rhodamine B is a highly fluorescent dye with a strong absorption in the green region of the visible spectrum and an intense orange-red emission. Its high fluorescence quantum yield, particularly in ethanolic solutions, makes it an excellent choice for a wide range of applications requiring sensitive detection.[3][4] These applications include fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and as a tracer dye in water flow studies.[3] The fluorescence of Rhodamine B is, however, sensitive to its environment, including solvent polarity and temperature.[3]

This compound: A Non-Fluorescent Colorant

This compound is a cationic monoazo dye primarily used in semi-permanent hair coloring formulations.[1] Its mode of action involves the electrostatic binding of the cationic dye molecule to the negatively charged keratin (B1170402) proteins in hair. The available scientific literature focuses on its application as a colorant, its synthesis, and its toxicological profile for cosmetic safety assessments.

Crucially, there is a lack of reported data on the fluorescence properties of this compound. Azo dyes, in general, are known to exhibit very weak fluorescence. This is often attributed to the efficient non-radiative decay pathways associated with the azo (-N=N-) bond, which can effectively quench fluorescence. While some novel azo dyes have been synthesized to be fluorescent, this is not a characteristic property of common azo dyes like this compound.

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield is the most common method for determining the fluorescence efficiency of a compound. It involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

1. Materials and Instruments:

  • Spectrofluorometer
  • UV-Vis Spectrophotometer
  • Quartz cuvettes (1 cm path length)
  • Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
  • Sample of interest (e.g., Rhodamine B)
  • Spectroscopic grade solvent (e.g., ethanol)

2. Procedure:

  • Preparation of Solutions: Prepare a series of dilutions for both the standard and the sample in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.
  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and the solvent blank. Determine the absorbance at the chosen excitation wavelength.
  • Fluorescence Measurement:
  • Set the excitation wavelength on the spectrofluorometer (e.g., 510 nm for Rhodamine B).
  • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., slit widths) for all measurements.
  • Record the emission spectrum of the solvent blank.
  • Data Analysis:
  • Correct the emission spectra by subtracting the solvent blank's spectrum.
  • Integrate the area under the corrected emission spectra for both the sample and the standard.
  • Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.
  • Determine the gradient (slope) of the linear fit for each plot.

3. Calculation: The quantum yield of the sample (Φ_X) is calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

  • Φ_ST is the quantum yield of the standard.

  • Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

  • η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_abs Absorbance Measurement cluster_fluo Fluorescence Measurement cluster_analysis Data Analysis A Prepare series of dilutions (Sample & Standard) C Record UV-Vis spectra A->C B Prepare solvent blank B->C D Determine Absorbance at λex C->D E Set Excitation Wavelength (λex) D->E F Record Emission Spectra E->F G Integrate Emission Spectra F->G H Plot Intensity vs. Absorbance G->H I Calculate Gradient H->I J Calculate Quantum Yield (Φ) I->J

Caption: Workflow for determining fluorescence quantum yield.

Conclusion

For applications requiring a fluorescent probe in the red region of the spectrum, Rhodamine B is a well-documented and reliable choice with high fluorescence efficiency. Its extensive characterization provides a solid foundation for its use in quantitative and qualitative fluorescence-based assays.

Conversely, this compound is not a suitable candidate for fluorescence applications based on the available scientific literature. Its primary function is as a direct colorant, and its chemical structure as a monoazo dye suggests that it is likely non-fluorescent or at best, a very weak emitter. Researchers and scientists in need of a red fluorescent dye should therefore opt for well-established fluorophores like Rhodamine B.

References

A Comparative Guide to the Spectral Properties of Basic Red 76 and Green Fluorescent Protein (GFP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral properties of the cationic azo dye, Basic Red 76, and the widely used reporter molecule, Green Fluorescent Protein (GFP). The focus is on their spectral overlap, which is a critical consideration in multicolor fluorescence imaging and Förster Resonance Energy Transfer (FRET) studies.

Executive Summary

This compound is a brilliant red, water-soluble azo dye primarily used as a colorant in semi-permanent hair dye formulations[1]. In contrast, Green Fluorescent Protein (GFP) and its variants, such as Enhanced Green Fluorescent Protein (EGFP), are intrinsically fluorescent proteins that serve as genetically encoded reporters in cellular and molecular biology[2][3]. A key finding of this guide is that this compound, like many azo dyes, exhibits very weak intrinsic fluorescence due to the fluorescence-quenching nature of its azo group[4]. Consequently, the primary concern regarding spectral overlap is not FRET from GFP to this compound, but rather the potential for this compound to absorb the light emitted by GFP, which could lead to signal attenuation in co-localization experiments.

Spectral Properties Comparison

ParameterThis compoundEnhanced Green Fluorescent Protein (EGFP)
Type Cationic Azo DyeFluorescent Protein
Excitation Maximum (λex) Not applicable (primarily an absorptive dye)~488 nm
Absorption Maximum (λabs) 235 nm, 332 nm, 503 nm[5][6]~488 nm
Emission Maximum (λem) Negligible~509 nm
Typical Application Hair Colorant[1]Gene Expression Reporter, Protein Tagging[2][3]

Analysis of Spectral Overlap

The critical aspect of spectral overlap between a fluorescent donor and an acceptor for FRET to occur is the overlap between the emission spectrum of the donor and the excitation (absorption) spectrum of the acceptor. In the case of GFP (donor) and this compound (acceptor), there is a potential for overlap between the emission of GFP (peaking at ~509 nm) and the absorption of this compound (with a maximum at 503 nm).

The following diagram illustrates the relationship between the emission spectrum of EGFP and the known absorption maximum of this compound.

Spectral_Overlap cluster_EGFP EGFP cluster_BR76 This compound EGFP_Exc Excitation (~488 nm) EGFP_Em Emission (~509 nm) EGFP_Exc->EGFP_Em Fluorescence BR76_Abs Absorption (~503 nm) EGFP_Em->BR76_Abs Potential Absorption of Emitted Light

Caption: Potential spectral interaction between EGFP and this compound.

This overlap suggests that in a system containing both molecules, the light emitted by GFP could be absorbed by this compound. This would result in a quenching of the GFP signal, not through FRET, but through simple absorption of the emitted photons by the dye. Given that azo dyes are known to be efficient quenchers of fluorescence, this effect could be significant[4].

Experimental Protocols

Protocol for Measuring Fluorescence Spectra

This protocol outlines the general steps for measuring the fluorescence excitation and emission spectra of a fluorescent sample using a spectrofluorometer.

Objective: To determine the excitation and emission maxima of a fluorescent compound.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes

  • Solvent (e.g., deionized water, ethanol, PBS)

  • Fluorescent sample (e.g., purified EGFP, dye solution)

Procedure:

  • Instrument Warm-up: Turn on the spectrofluorometer and the light source (e.g., Xenon lamp) and allow it to warm up for the manufacturer-recommended time (typically 30 minutes) to ensure stable output[7].

  • Solvent Blank: Fill a clean quartz cuvette with the solvent that will be used to dissolve the sample. Place the cuvette in the sample holder.

  • Excitation Scan:

    • Set the emission monochromator to the expected emission maximum. If unknown, a preliminary broad scan may be necessary.

    • Scan a range of excitation wavelengths (e.g., 300-500 nm for EGFP).

    • The resulting spectrum will show the excitation profile, with the peak indicating the optimal excitation wavelength.

  • Emission Scan:

    • Set the excitation monochromator to the determined excitation maximum.

    • Scan a range of emission wavelengths (e.g., 450-650 nm for EGFP).

    • The resulting spectrum will show the emission profile, with the peak indicating the emission maximum.

  • Data Analysis: The collected spectra can be used to determine the peak excitation and emission wavelengths and to assess the spectral shape.

The following diagram outlines the workflow for fluorescence spectroscopy.

Fluorescence_Spectroscopy_Workflow Start Start Instrument_Setup Instrument Warm-up and Blank Measurement Start->Instrument_Setup Set_Emission_Max Set Emission Wavelength Instrument_Setup->Set_Emission_Max Excitation_Scan Perform Excitation Scan Determine_Ex_Max Determine Excitation Maximum Excitation_Scan->Determine_Ex_Max Set_Emission_Max->Excitation_Scan Set_Excitation_Max Set Excitation Wavelength Determine_Ex_Max->Set_Excitation_Max Emission_Scan Perform Emission Scan Determine_Em_Max Determine Emission Maximum Emission_Scan->Determine_Em_Max Set_Excitation_Max->Emission_Scan End End Determine_Em_Max->End

Caption: Workflow for determining fluorescence excitation and emission spectra.

Protocol for Confocal Microscopy of GFP-Expressing Cells

This protocol provides a general guideline for imaging GFP-expressing cells using a confocal microscope.

Objective: To visualize the subcellular localization of a GFP-tagged protein.

Materials:

  • Cells expressing a GFP-fusion protein

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

  • Confocal microscope with appropriate laser lines (e.g., 488 nm) and emission filters.

Procedure:

  • Cell Culture and Transfection: Culture cells on coverslips and transfect with a plasmid encoding the GFP-fusion protein of interest. Allow for protein expression (typically 24-48 hours).

  • Fixation (Optional but common for high-resolution imaging):

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.

  • Confocal Imaging:

    • Place the slide on the microscope stage.

    • Use a 488 nm laser line for excitation of EGFP.

    • Set the emission detection to capture the fluorescence from approximately 500 nm to 550 nm.

    • Adjust laser power, gain, and pinhole settings to obtain an optimal signal-to-noise ratio and to avoid photobleaching.

    • Acquire images of the GFP signal.

The logical flow of this process is depicted below.

Confocal_Microscopy_Workflow Start Start Cell_Prep Cell Culture and Transfection with GFP Construct Start->Cell_Prep Fixation Fixation (e.g., 4% PFA) Cell_Prep->Fixation Mounting Mounting on Microscope Slide Fixation->Mounting Microscope_Setup Confocal Microscope Setup (488 nm laser, appropriate filters) Mounting->Microscope_Setup Image_Acquisition Image Acquisition Microscope_Setup->Image_Acquisition End End Image_Acquisition->End

Caption: Workflow for confocal microscopy of GFP-expressing cells.

Conclusion

The spectral properties of this compound and GFP are distinct, with the former being primarily an absorptive dye and the latter a fluorescent protein. While the potential for FRET from GFP to this compound is low due to the dye's weak fluorescence, there is a significant possibility of GFP emission being absorbed by this compound. Researchers planning experiments involving both molecules should be aware of this potential for signal quenching and design their experiments accordingly, for instance, by using spectral imaging and linear unmixing to separate the signals or by choosing fluorophores with emission spectra that do not overlap with the absorption spectrum of this compound.

References

A Comparative Guide to Quantitative Cell Stains: Evaluating Basic Red 76 Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established quantitative cell staining methods, including Crystal Violet, Methylene (B1212753) Blue, Sulforhodamine B (SRB), and Neutral Red. Additionally, it explores the potential of Basic Red 76 as a quantitative cell stain, offering a theoretical framework and a proposed experimental protocol for its validation.

Introduction to Quantitative Cell Staining

Quantitative cell staining is a fundamental technique in cell biology and drug discovery for assessing cell viability, proliferation, and cytotoxicity. These assays are crucial for screening potential therapeutic compounds and understanding the effects of various treatments on cell populations. The ideal quantitative cell stain should be simple, rapid, sensitive, reproducible, and cost-effective. This guide will delve into the mechanisms, protocols, and performance of commonly used stains and assess the prospective utility of this compound in this application.

This compound: A Potential Candidate for Quantitative Cell Staining

This compound is a cationic azo dye, primarily known for its use as a semi-permanent hair colorant. Its chemical properties, particularly its positive charge, suggest a potential application in quantitative cell staining. Cationic dyes can interact with negatively charged cellular components such as nucleic acids and proteins, a principle utilized by other staining agents like crystal violet.

Proposed Mechanism of Action: As a cationic dye, this compound could potentially bind to the anionic components of the cell, such as DNA and proteins. The amount of dye retained by a population of cells would, in theory, be proportional to the number of cells present.

Current Status: To date, there is a lack of published scientific literature validating this compound as a quantitative cell stain. The majority of available data focuses on its toxicological profile for cosmetic use. Therefore, the following sections will compare well-established methods and propose a framework for the experimental validation of this compound.

Comparison of Quantitative Cell Staining Assays

The following table summarizes the key characteristics of four widely used quantitative cell staining assays.

FeatureCrystal VioletMethylene BlueSulforhodamine B (SRB)Neutral Red
Principle Binds to proteins and DNA of adherent cells.[1]Reduced to a colorless form by viable cells; dead cells remain blue.[2][3]Binds to basic amino acid residues of cellular proteins under acidic conditions.[4][5]Uptake and accumulation in the lysosomes of viable cells.[6][7]
Endpoint Colorimetric (Absorbance at ~570-590 nm).[8]Colorimetric (Absorbance of solubilized dye at ~665 nm).Colorimetric (Absorbance at ~515-570 nm).[9]Colorimetric (Absorbance of extracted dye at ~540 nm).[6][10]
Cell State Measures total cell biomass (live and dead adherent cells).Distinguishes between viable and non-viable cells.[2]Measures total cellular protein content.[5]Measures viable cells with intact lysosomes.[7]
Advantages Simple, inexpensive, and robust.[8]Inexpensive, distinguishes live/dead cells.[2]High sensitivity, good linearity, and not dependent on cell metabolism.[9][11]Sensitive and reflects cell health (lysosomal integrity).[7][12]
Disadvantages Does not distinguish between live and dead cells, requires fixation.Can be toxic to cells with prolonged exposure, less accurate at low viability.[13][14]Requires cell fixation.[9]Can be influenced by compounds affecting lysosomal pH, requires cell lysis for dye extraction.
Linear Range Good, but can lose linearity at high cell densities.Variable, can be less accurate for quantification compared to other methods.[15]Excellent linearity over a wide range of cell densities.[9]Good linearity.
Throughput HighModerateHighHigh

Experimental Protocols

Detailed methodologies for each of the established assays are provided below, followed by a proposed protocol for the validation of this compound.

Crystal Violet Staining Protocol
  • Cell Seeding: Plate adherent cells in a multi-well plate and culture for the desired duration.

  • Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS) and then fix with 4% paraformaldehyde or 100% methanol (B129727) for 15-20 minutes at room temperature.[8]

  • Staining: Remove the fixative and add a 0.1% to 0.5% crystal violet solution to each well, ensuring the cell monolayer is fully covered. Incubate for 10-30 minutes at room temperature.[8]

  • Washing: Carefully wash the wells with water to remove excess stain.

  • Solubilization: Add a solubilization solution (e.g., 10% acetic acid or 1% SDS) to each well and incubate for 15-30 minutes with gentle agitation to dissolve the bound dye.[8]

  • Measurement: Measure the absorbance of the solubilized dye at approximately 570-590 nm using a microplate reader.[8]

Methylene Blue Staining Protocol
  • Cell Seeding: Plate cells in a multi-well plate and culture as required.

  • Staining: Remove the culture medium and gently wash the cells with PBS. Add a 0.5% (w/v) methylene blue solution in 50% ethanol (B145695) to each well and incubate for 10-15 minutes at room temperature.[2]

  • Washing: Remove the methylene blue solution and wash the plate thoroughly with distilled water until the water is clear.

  • Elution: Add an elution solution (e.g., 0.1 M HCl in anhydrous ethanol) to each well and incubate for 1 hour at 37°C with shaking to release the dye from the cells.

  • Measurement: Measure the absorbance of the eluate at 665 nm.

Sulforhodamine B (SRB) Assay Protocol
  • Cell Seeding: Plate adherent cells in a 96-well plate and incubate for 24 hours.

  • Fixation: After treatment, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[4]

  • Washing: Wash the plates five times with slow-running tap water and allow to air-dry.

  • Staining: Add 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 1 hour.[16]

  • Washing: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound dye and allow to air-dry.[16]

  • Solubilization: Add 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.[16][17]

  • Measurement: Measure the absorbance at approximately 510 nm.[17]

Neutral Red Uptake Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate and incubate overnight.

  • Treatment: Treat cells with the test compound for the desired duration.

  • Staining: Remove the treatment medium and add pre-warmed medium containing 50 µg/mL neutral red. Incubate for 2-3 hours.

  • Washing: Remove the staining solution and wash the cells with a wash buffer (e.g., a solution of 1% CaCl2 and 0.5% formaldehyde).

  • Extraction: Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and incubate with agitation for 10 minutes to extract the dye from the lysosomes.[6]

  • Measurement: Measure the absorbance at 540 nm.[6]

Proposed Protocol for Validation of this compound

This protocol is hypothetical and would require optimization for specific cell lines and experimental conditions.

  • Reagent Preparation: Prepare a stock solution of this compound in water or a suitable solvent like DMSO. Prepare a range of working concentrations.

  • Cell Seeding: Plate adherent cells in a 96-well plate at various densities to establish a standard curve.

  • Fixation: Gently wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Staining: Remove fixative, wash with PBS, and add different concentrations of this compound solution to the wells. Incubate for various time points (e.g., 10, 20, 30 minutes) to determine optimal staining time.

  • Washing: Wash wells extensively with water to remove unbound dye.

  • Solubilization: Test various solubilization agents (e.g., 10% acetic acid, 1% SDS, methanol) to efficiently dissolve the bound dye.

  • Measurement: Determine the optimal absorbance wavelength for the solubilized this compound using a spectrophotometer to scan a range of wavelengths. Measure the absorbance at the determined optimal wavelength.

  • Validation:

    • Linearity: Plot absorbance versus cell number to determine the linear range of the assay.

    • Sensitivity: Determine the lowest number of cells that can be reliably detected.

    • Reproducibility: Perform multiple independent experiments to assess the intra- and inter-assay variability.

    • Comparison: Compare the performance of the optimized this compound assay with an established method like the crystal violet assay using a known cytotoxic agent.

Visualizing Experimental Workflows and Mechanisms

To aid in understanding the principles and procedures, the following diagrams illustrate the workflows of the established staining methods and the proposed mechanism for this compound.

G Experimental Workflow for Crystal Violet Staining A Seed Adherent Cells B Fix Cells (e.g., 4% PFA) A->B C Stain with Crystal Violet B->C D Wash to Remove Excess Stain C->D E Solubilize Bound Dye D->E F Measure Absorbance (~570-590 nm) E->F

Caption: Workflow of the Crystal Violet Staining Assay.

G Mechanism of Methylene Blue Viability Staining cluster_0 Viable Cell cluster_1 Non-Viable Cell A Methylene Blue (Blue) B Cellular Enzymes A->B enters cell C Leucomethylene Blue (Colorless) B->C reduces D Methylene Blue (Blue) E No Enzymatic Activity D->E enters cell F Methylene Blue (Remains Blue) E->F

Caption: Principle of Methylene Blue staining for cell viability.

G Experimental Workflow for SRB Assay A Seed Adherent Cells B Fix Cells with TCA A->B C Stain with Sulforhodamine B B->C D Wash with Acetic Acid C->D E Solubilize Bound Dye with Tris Base D->E F Measure Absorbance (~510 nm) E->F

Caption: Workflow of the Sulforhodamine B (SRB) Assay.

G Mechanism of Neutral Red Uptake cluster_0 Viable Cell cluster_1 Non-Viable Cell A Neutral Red B Active Transport A->B C Lysosome Accumulation B->C D Neutral Red E No Uptake D->E

Caption: Principle of Neutral Red uptake in viable cells.

G Proposed Mechanism for this compound Staining A This compound (Cationic Dye) B Fixed Cell A->B interacts with C Negatively Charged Cellular Components (DNA, Proteins) A->C binds to B->C D Stained Cell C->D results in

Caption: Hypothetical mechanism of this compound cell staining.

Conclusion

The choice of a quantitative cell staining assay is dependent on the specific experimental goals, cell type, and available resources. Crystal violet, methylene blue, sulforhodamine B, and neutral red are all well-validated methods with distinct advantages and limitations.

While this compound is not yet validated for quantitative cell staining, its chemical properties as a cationic dye suggest its potential as a simple, cost-effective alternative, likely functioning in a manner similar to crystal violet. The proposed protocol provides a starting point for researchers interested in exploring its utility. Rigorous validation is necessary to establish its performance characteristics, including linearity, sensitivity, and reproducibility, before it can be confidently adopted for quantitative cell analysis. Further research in this area could provide a valuable new tool for the scientific community.

References

Navigating the Spectrum: A Comparative Guide to Alternatives for Basic Red 76 in Synthetic Fiber Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable staining of synthetic fibers is a critical component of various analytical and diagnostic procedures. Basic Red 76, a cationic azo dye, has seen use in various applications, but its primary utility is in semi-permanent hair colorants. In the realm of industrial and research-based synthetic fiber staining, a broader palette of dyes, particularly from the disperse and cationic classes, offers a more robust and versatile toolkit. This guide provides a comprehensive comparison of viable alternatives to this compound for staining polyester (B1180765) and acrylic fibers, supported by experimental data and detailed protocols.

This publication will delve into the performance characteristics of selected disperse and cationic dyes, offering a data-driven analysis of their efficacy on synthetic substrates. While direct comparative performance data for this compound in textile applications is limited due to its predominant use in cosmetics, this guide will focus on presenting superior and more relevant alternatives for scientific applications.

Executive Summary of a Dye-to-Dye Comparison

For scientists and researchers, the key determinants in selecting a dye for synthetic fibers are its performance metrics, primarily its fastness to various environmental and processing factors. The following table summarizes the performance of viable alternatives to this compound, categorized by the target synthetic fiber.

Table 1: Comparative Performance of Alternative Dyes on Synthetic Fibers

Fiber TypeDye ClassC.I. NameLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06) - StainingWash Fastness (ISO 105-C06) - Change in ShadeSublimation Fastness (180°C)
Polyester DisperseDisperse Red 606-7[1]5[2]4-5[1]Moderate[3]
DisperseDisperse Red 177----
DisperseDisperse Blue 291:1----
DisperseDisperse Orange 2885-6[4]4-5[4]-4[4]
DisperseDisperse Violet 93:14-5[4]4-5[4]-4[4]
Acrylic Cationic (Basic)Basic Blue 417[5]4-5[5]4-5[5]-
Cationic (Basic)Basic Yellow 285-6[6]Good[4]--
Cationic (Basic)Basic Blue 34-5[7]---

In-Depth Analysis of Alternative Dye Classes

Disperse Dyes for Polyester

Disperse dyes are the primary choice for dyeing polyester due to their non-ionic nature and ability to penetrate the hydrophobic fiber structure at elevated temperatures.[8] They are characterized by their low water solubility and are applied from a fine aqueous dispersion.

Key Performance Attributes:

  • High Color Fastness: Disperse dyes, especially those with higher molecular weights (high-energy dyes), generally exhibit excellent light, wash, and sublimation fastness on polyester.[9] This makes them suitable for applications requiring long-term stability and resistance to fading.

  • Wide Shade Gamut: This class of dyes offers a broad range of colors, allowing for precise color matching and formulation.

  • Application Versatility: Disperse dyes can be applied through various methods, including high-temperature exhaust dyeing, thermosol dyeing, and carrier dyeing, providing flexibility for different experimental setups.

Cationic (Basic) Dyes for Acrylic

Acrylic fibers possess anionic sites, which makes them highly receptive to cationic (basic) dyes. The strong ionic bond formed between the dye and the fiber results in vibrant and durable coloration.[10]

Key Performance Attributes:

  • Brilliant Shades: Cationic dyes are renowned for producing exceptionally bright and intense colors on acrylic fibers, often unmatched by other dye classes.[11]

  • Excellent Fastness on Acrylic: While historically having poor fastness on natural fibers, cationic dyes exhibit very good to excellent light and wet fastness properties on acrylics.[10][12]

  • High Dye Uptake: The strong affinity between cationic dyes and acrylic fibers leads to high exhaustion rates from the dyebath, ensuring efficient dye utilization.[13]

Experimental Protocols

For reproducible and accurate staining of synthetic fibers, adherence to standardized experimental protocols is paramount. The following sections provide detailed methodologies for dyeing polyester and acrylic fibers with the discussed alternative dye classes.

High-Temperature Exhaust Dyeing of Polyester with Disperse Dyes

This method is suitable for achieving excellent dye penetration and fastness on polyester fibers.

Materials and Reagents:

  • Polyester fabric/fiber

  • Disperse dye (e.g., C.I. Disperse Red 60)

  • Dispersing agent

  • Acetic acid

  • Sodium hydroxide (B78521)

  • Sodium hydrosulfite

  • Non-ionic detergent

  • High-temperature dyeing apparatus

Procedure:

  • Scouring: To remove any impurities, wash the polyester material in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes. Rinse thoroughly with deionized water.[8]

  • Dye Dispersion Preparation: Create a paste of the disperse dye with an equal amount of dispersing agent and a small volume of cold water. Gradually add warm water (40-50°C) to form a stable dispersion.[4]

  • Dye Bath Preparation: Prepare the dyebath with a liquor-to-goods ratio of 10:1. Add the prepared dye dispersion and adjust the pH to 4.5-5.5 with acetic acid.[8]

  • Dyeing: Introduce the scoured polyester into the dyebath at approximately 60°C. Raise the temperature to 130°C at a rate of 1.5°C per minute. Maintain this temperature for 60 minutes.[8]

  • Cooling and Rinsing: Cool the dyebath to 70°C before draining. Rinse the dyed material with hot and then cold water.

  • Reduction Clearing: To remove unfixed surface dye and improve wash fastness, treat the material in a fresh bath containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite at 70-80°C for 15-20 minutes.[4]

  • Final Rinse and Drying: Rinse the material thoroughly with water and allow it to air dry.

Exhaust Dyeing of Acrylic with Cationic (Basic) Dyes

This protocol is designed for achieving bright and fast shades on acrylic fibers.

Materials and Reagents:

  • Acrylic fabric/fiber

  • Cationic dye (e.g., C.I. Basic Blue 41)

  • Acetic acid

  • Sodium acetate (B1210297) (as a buffer)

  • Retarding agent (optional, for level dyeing)

  • Non-ionic surfactant

Procedure:

  • Scouring: Clean the acrylic material as described for polyester to remove any surface contaminants.

  • Dye Bath Preparation: Set the dyebath at 60°C. Add acetic acid and sodium acetate to achieve a pH of 4.0-5.0. If necessary, add a retarding agent.

  • Dyeing: Introduce the acrylic material into the dyebath and run for 10 minutes. Add the pre-dissolved cationic dye.

  • Temperature Ramp: Raise the temperature from 60°C to 80°C at a rate of approximately 1.5°C per minute. From 80°C to 100°C, increase the temperature more slowly, at a rate of 0.5°C per minute, as the dye rapidly exhausts in this range.[12]

  • Dyeing at the Boil: Maintain the temperature at the boil (approximately 100°C) for 60-90 minutes to ensure complete dye penetration and fixation.

  • Cooling and Rinsing: Cool the dyebath slowly to below 80°C before draining to avoid setting creases in the acrylic material. Rinse thoroughly.

  • Soaping: For improved wet fastness, wash the dyed material with a 0.5% non-ionic surfactant solution at 60°C for 15 minutes.

  • Final Rinse and Drying: Rinse with warm and then cold water, and allow to air dry.

Visualizing the Workflow

The selection of an appropriate dye alternative is a critical decision-making process for any researcher. The following diagram illustrates a logical workflow for this selection process.

DyeSelectionWorkflow Start Identify Synthetic Fiber Type Polyester Polyester Start->Polyester Hydrophobic Non-ionic Acrylic Acrylic Start->Acrylic Anionic Sites Other Other Synthetic Fibers (e.g., Nylon, Acetate) Start->Other Varies DisperseDyes Select Disperse Dyes Polyester->DisperseDyes CationicDyes Select Cationic (Basic) Dyes Acrylic->CationicDyes ResearchSpecificDyes Research Specific Dye Classes for Fiber Other->ResearchSpecificDyes FastnessRequirements Define Fastness Requirements (Light, Wash, etc.) DisperseDyes->FastnessRequirements CationicDyes->FastnessRequirements ResearchSpecificDyes->FastnessRequirements SelectSpecificDye Select Specific C.I. Name Based on Data FastnessRequirements->SelectSpecificDye PerformStaining Perform Staining using Appropriate Protocol SelectSpecificDye->PerformStaining

Caption: Workflow for selecting an alternative dye for synthetic fibers.

Conclusion

While this compound has its applications, particularly in the cosmetic industry, its utility for robust and reproducible staining of synthetic fibers in a research or industrial setting is limited. The diverse and well-characterized families of disperse and cationic dyes offer far superior alternatives for polyester and acrylic fibers, respectively. By understanding the fundamental chemistry of the fiber-dye interaction and adhering to rigorous experimental protocols, researchers can achieve vibrant, consistent, and durable coloration tailored to their specific analytical needs. This guide serves as a foundational resource for navigating the selection of these high-performance alternatives.

References

Unveiling the Cross-Reactivity Profile of Basic Red 76: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Basic Red 76, a cationic monoazo dye, is primarily recognized for its application as a direct hair colorant. Its positive charge facilitates strong binding to the negatively charged surface of hair proteins.[1][2] While its toxicological profile for cosmetic use has been evaluated, its specific cross-reactivity with other cellular components remains a less-explored area of research. Understanding these off-target interactions is crucial for assessing its broader biological implications and potential applications or liabilities in drug development. This guide provides a comparative analysis of the known interactions of this compound and related azo dyes with key cellular components, supported by relevant experimental protocols.

Protein Interactions: Beyond Hair Keratin

For instance, the interaction of various azo dyes with Bovine Serum Albumin (BSA) has been investigated using spectroscopic methods. These studies reveal that azo dyes can bind to proteins, leading to conformational changes and quenching of intrinsic protein fluorescence.

Table 1: Comparative Inhibition Data for Azo Dyes against Chorismate Synthase

While specific enzyme inhibition data for this compound is not available, a study on a series of azo dyes as inhibitors of chorismate synthase from Paracoccidioides brasiliensis provides a framework for comparison.[3] This highlights the potential for azo dyes to interact with enzyme active sites.

CompoundDissociation Constant (Kd) (µM)IC50 (µM)
PH0116691.1 ± 0.110 ± 1
CaCS022029

Nucleic Acid Interactions: A Genotoxic Potential?

The interaction of small molecules with DNA is a critical aspect of their toxicological and pharmacological assessment. The positive charge of this compound suggests a potential for electrostatic interaction with the negatively charged phosphate (B84403) backbone of DNA. Genotoxicity studies on this compound have yielded mixed results, with some bacterial reverse mutation assays showing positive results, while in vitro mammalian cell assays were negative.[4]

Studies on other azo dyes have demonstrated their ability to bind to DNA, primarily through groove binding or intercalation, which can be investigated using spectroscopic and molecular docking techniques.[5][6][7] Such interactions can lead to DNA damage and potential mutagenicity.[8]

Lipid Interactions: Crossing Cellular Membranes

The interaction of dyes with cellular membranes can influence their cellular uptake, distribution, and potential for cytotoxicity. The lipophilicity and charge of a molecule are key determinants of its interaction with lipid bilayers. Information regarding the specific interactions of this compound with lipids is limited. However, general methodologies exist to study such interactions.

Table 2: Physicochemical Properties of this compound Relevant to Cellular Interactions

PropertyValueImplication for Cross-Reactivity
Log P (Octanol-Water Partition Coefficient) -1.78[9][10]Indicates hydrophilicity, suggesting lower passive diffusion across lipid membranes.
Water Solubility Water soluble[9][10]Facilitates interaction with soluble proteins and accessible regions of membranes.
Charge Cationic[1][2]Promotes interaction with negatively charged cellular components like DNA, acidic proteins, and phospholipid head groups.

Experimental Protocols

To facilitate further research into the cross-reactivity of this compound, the following are detailed methodologies for key experiments.

Protein Binding Analysis: Fluorescence Quenching Assay

This protocol describes a common method to assess the binding of a small molecule (like this compound) to a protein (e.g., BSA) by measuring the quenching of the protein's intrinsic tryptophan fluorescence.

dot

Caption: Workflow for Protein-Dye Binding Analysis.

DNA Interaction Analysis: UV-Visible Spectroscopy

This method is used to investigate the binding mode of a compound to DNA by observing changes in the absorbance spectrum of the compound upon addition of DNA.

dot

Enzyme_Inhibition_Assay_Workflow start Start prep_reagents Prepare Enzyme, Substrate, and this compound solutions start->prep_reagents pre_incubate Pre-incubate Enzyme with varying concentrations of this compound prep_reagents->pre_incubate initiate_reaction Initiate reaction by adding Substrate pre_incubate->initiate_reaction monitor_reaction Monitor reaction progress (e.g., spectrophotometrically) initiate_reaction->monitor_reaction calculate_activity Calculate initial reaction velocities monitor_reaction->calculate_activity determine_ic50 Plot % Inhibition vs. [this compound] and determine IC50 calculate_activity->determine_ic50 end End determine_ic50->end

References

A Comparative Analysis of Photostability: Basic Red 76 vs. Alexa Fluor Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent dyes is a critical decision that directly influences the quality and reliability of experimental outcomes. Photostability, the ability of a dye to resist degradation upon exposure to light, is a paramount consideration, particularly in applications requiring prolonged or intense illumination such as fluorescence microscopy and single-molecule studies. This guide provides a comparative overview of the photostability of Basic Red 76, a common hair dye, and the widely used Alexa Fluor family of fluorescent dyes.

While a direct quantitative comparison is challenging due to the limited publicly available photostability data for this compound, this guide summarizes the known characteristics of both dye types, presents robust experimental protocols for assessing photostability, and offers a framework for informed dye selection.

Quantitative Photostability Data

A comprehensive quantitative comparison of the photostability of this compound and Alexa Fluor dyes is hampered by the lack of published photobleaching quantum yields or photobleaching half-life data for this compound. The scientific literature on this compound primarily focuses on its use in cosmetic applications and its toxicological profile.[1][2][3][4]

In contrast, the Alexa Fluor dyes are well-characterized for their superior photostability.[5][6][7] While specific photobleaching quantum yields are not always readily available in a centralized database, their high fluorescence quantum yields are indicative of their efficiency and, indirectly, their robust nature.

Below is a summary of the fluorescence quantum yields for a selection of red-emitting Alexa Fluor dyes. A higher fluorescence quantum yield generally correlates with a brighter signal and can be a factor in overall dye performance.

DyeExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φ)
Alexa Fluor 5465565730.79
Alexa Fluor 5555555650.10
Alexa Fluor 5685786030.69
Alexa Fluor 5945906170.66
Alexa Fluor 633632647-
Alexa Fluor 6476506680.33

Data sourced from Thermo Fisher Scientific product literature. The quantum yield of Alexa Fluor dyes was measured in aqueous solution.[8]

It is important to note that fluorescence quantum yield is a measure of the efficiency of the fluorescence process, not a direct measure of photostability. A more direct metric for photostability is the photobleaching quantum yield (Φb), which is the probability that a dye molecule will be photodestroyed upon absorbing a photon. A lower Φb indicates higher photostability. Unfortunately, this data is not available for this compound in the reviewed literature.

Experimental Protocols for Assessing Photostability

To enable researchers to quantitatively assess the photostability of these or any other fluorescent dyes in their own experimental context, two common experimental protocols are detailed below.

Determination of Photobleaching Rate and Half-Life

This method involves monitoring the decrease in fluorescence intensity of a dye over time under continuous illumination.

Materials:

  • Fluorescence microscope (confocal or widefield) with a suitable laser line or excitation source.

  • High-sensitivity camera (e.g., sCMOS or EMCCD).

  • Objective lens with appropriate numerical aperture.

  • Sample labeled with the fluorescent dye of interest (e.g., fixed cells, protein solution on a slide).

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB).

Procedure:

  • Sample Preparation: Prepare the fluorescently labeled sample on a microscope slide or imaging dish.

  • Microscope Setup:

    • Turn on the microscope and the excitation light source.

    • Select the appropriate filter set for the dye being tested.

    • Set the laser power to a consistent and relevant level.

    • Adjust camera settings (exposure time, gain) for a good initial signal-to-noise ratio.

  • Image Acquisition:

    • Locate a region of interest (ROI) with uniform fluorescence.

    • Acquire a time-lapse series of images under continuous illumination at regular intervals (e.g., every 5-10 seconds).

    • Continue until the fluorescence intensity has significantly decreased.[9]

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.[9]

    • Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.[9]

    • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).[9]

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the data to a single or double exponential decay model to determine the photobleaching rate constant (k) and the half-life (t1/2), which is the time it takes for the fluorescence to decay to 50% of its initial value.[9]

Determination of Photobleaching Quantum Yield (Φb)

This method provides a more absolute measure of photostability and is determined by exposing a dye solution to a known and constant light intensity and monitoring the decrease in fluorescence over time.

Materials:

  • Fluorimeter or a fluorescence microscope with a calibrated light source and detector.

  • Spectrophotometer for absorbance measurements.

  • Quartz cuvettes or microscope slides.

  • Solution of the dye to be tested at a known concentration.

  • A reference standard with a known photobleaching quantum yield (optional, for relative measurements).

Procedure:

  • Sample Preparation: Prepare an optically dilute solution of the dye in a suitable solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Initial Measurements:

    • Measure the initial absorbance (A₀) of the solution at the excitation wavelength using a spectrophotometer.

    • Measure the initial fluorescence intensity (F₀) of the sample in the fluorimeter or on the microscope.

  • Photobleaching: Continuously illuminate the sample with a constant and known light intensity.

  • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.

  • Data Analysis:

    • The photobleaching rate constant (k_pb) can be determined by fitting the fluorescence decay to an exponential function.

    • The photobleaching quantum yield (Φb) can then be calculated using the following equation, which relates the rate of photobleaching to the photon flux and the dye's molar extinction coefficient:

    Φb = k_pb / (σ * I)

    where:

    • k_pb is the photobleaching rate constant.

    • σ is the absorption cross-section of the dye at the excitation wavelength (can be calculated from the molar extinction coefficient).

    • I is the photon flux (photons per unit area per unit time).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining the photobleaching rate and the logical relationship in dye selection based on photostability.

Photobleaching_Rate_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis cluster_results Results Prep Prepare Labeled Sample Setup Microscope Setup Prep->Setup Acquire Acquire Time-Lapse Images Setup->Acquire Measure Measure ROI Intensity Acquire->Measure Correct Background Correction Measure->Correct Normalize Normalize Intensity Correct->Normalize Plot Plot Intensity vs. Time Normalize->Plot Fit Fit Decay Curve Plot->Fit Rate Photobleaching Rate (k) Fit->Rate HalfLife Half-life (t1/2) Fit->HalfLife

Caption: Workflow for determining the photobleaching rate and half-life of a fluorescent dye.

Dye_Selection_Logic Start Start: Dye Selection for Experiment Question Is high photostability critical? Start->Question Alexa Consider Alexa Fluor Dyes (High Photostability) Question->Alexa Yes Other Consider other factors: - Brightness - Cost - Spectral Properties Question->Other No Test Perform Photostability Test (See Protocol) Alexa->Test Other->Test Final Final Dye Selection Test->Final

Caption: Logical workflow for fluorescent dye selection based on photostability requirements.

Conclusion

The Alexa Fluor family of dyes is renowned for its high photostability, making them a reliable choice for demanding fluorescence imaging applications where resistance to photobleaching is critical.[5][6] While this compound is an effective colorant for its intended applications, the absence of quantitative photostability data in the scientific literature prevents a direct performance comparison with the well-characterized Alexa Fluor dyes.

For researchers and professionals in drug development, the selection of a fluorescent probe should be guided by the specific requirements of the experiment. When photostability is a key concern, the Alexa Fluor dyes represent a well-documented and robust option. For applications where other factors such as cost or specific spectral properties are of higher priority, and for which photostability is less critical, other dyes may be considered. It is highly recommended that researchers perform their own photostability assessments using standardized protocols, such as those outlined in this guide, to ensure the chosen dye meets the specific demands of their experimental setup.

References

A Comparative Analysis of Basic Red 76: Efficacy as a Stain Against Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate staining agents is critical for accurate and reliable experimental outcomes. This guide provides a comprehensive comparison of the efficacy of Basic Red 76, a cationic monoazo dye, with other classes of azo dyes. This analysis is supported by available data on its performance characteristics and detailed experimental protocols for evaluation.

Mechanism of Action: The Cationic Advantage of this compound

This compound's efficacy as a direct dye, particularly on substrates like hair, is rooted in its chemical structure. As a cationic dye, it possesses a permanent positive charge. This characteristic facilitates a strong ionic interaction with negatively charged surfaces, such as the keratin (B1170402) proteins in hair, especially under acidic conditions. This electrostatic attraction results in the deposition of the colored molecules onto and partially into the substrate, leading to a semi-permanent coloring effect that can withstand multiple washes.[1]

In contrast, other classes of azo dyes operate through different mechanisms. Anionic azo dyes, such as acid and reactive dyes, carry a negative charge and bind to substrates through ionic bonds with positively charged sites or, in the case of reactive dyes, form covalent bonds with the substrate, which generally results in excellent wash fastness.[2][3]

Quantitative Comparison of Staining Efficacy

While direct, peer-reviewed comparative studies quantifying the performance of this compound against a wide range of other specific azo dyes are limited, the following tables summarize available performance data for this compound and provide a typical comparison with other classes of azo dyes based on their general properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 68391-30-0[4]
Molecular Formula C₂₀H₂₂ClN₃O₂[4]
Molecular Weight 371.86 g/mol [5]
Appearance Dark red powder[5]
Solubility Water soluble[6][7]
Melting Point >150-200°C (decomposes)[5][8]
UV-Vis Maxima 235 nm, 332 nm[6][7]

Table 2: Comparative Staining Performance of Azo Dyes

Dye ClassRepresentative Dye(s)SubstrateWash Fastness (Rating 1-5)Light Fastness (Rating 1-8)Rubbing Fastness (Rating 1-5)Staining Mechanism
Cationic Azo This compound HairGoodGoodExcellentIonic bonding[1][8]
Anionic Azo (Acid) Acid Red 88Wool, NylonFair to GoodPoor to Excellent (Varies)GoodIonic bonding[9][10]
Anionic Azo (Reactive) Reactive Red DyesCottonExcellentGood to Very GoodGoodCovalent bonding[2][11]

Note: Fastness ratings for this compound are based on qualitative descriptions from a supplier.[8] Ratings for other dye classes represent typical performance and can vary significantly based on the specific dye, substrate, and application process.

Table 3: Colorimetric Data of this compound on Pre-Dyed Hair

TreatmentChange in Lightness (ΔL)Change in Redness (Δa)InterpretationReference
Shampoo with this compound & Polyquaternium-10MaintainedMaintainedCounteracted surfactant-induced color loss[12]
Shampoo with this compound & Hydrolyzed Wheat ProteinMaintainedProgressive IncreaseAccumulation of the direct dye between washes[12]

This data from a study on color-enhancing shampoos demonstrates the ability of this compound to deposit on hair and enhance red tones, counteracting the fading of a permanent oxidative red dye.[12]

Experimental Protocols

Accurate and reproducible evaluation of staining efficacy relies on standardized experimental protocols. Below are detailed methodologies for key experiments.

Determination of Color Fastness to Washing (Adapted from ISO 105-C06)

This test evaluates the resistance of the color of the stained substrate to repeated washing.

a. Materials:

  • Launder-Ometer or similar apparatus

  • Stainless steel balls (6 mm diameter)

  • Multifiber adjacent fabric (e.g., containing wool, cotton, nylon, polyester, acrylic, and acetate)

  • Standard detergent solution (e.g., ECE non-phosphate reference detergent)

  • Stained substrate (e.g., hair tress, fabric swatch)

  • Grey Scale for assessing staining and change in color

b. Procedure:

  • Prepare a composite specimen by attaching the stained substrate to a piece of multifiber adjacent fabric.

  • Place the composite specimen in a stainless steel container of the Launder-Ometer.

  • Add the specified number of stainless steel balls and the standard detergent solution at the desired concentration.

  • Operate the Launder-Ometer for a specified time and at a specific temperature (e.g., 40°C for 30 minutes) to simulate a washing cycle.

  • After the cycle, remove the composite specimen, rinse it thoroughly with cold water, and dry it in air at a temperature not exceeding 60°C.

  • Assess the change in color of the stained substrate and the degree of staining on each type of fiber in the multifiber fabric using the appropriate Grey Scales under standardized lighting conditions.

Determination of Color Fastness to Rubbing (Crocking) (Adapted from AATCC Test Method 8)

This test assesses the amount of color transferred from the stained substrate to another surface by rubbing.

a. Materials:

  • Crockmeter

  • Standard white cotton crocking cloth

  • Stained substrate

  • Grey Scale for Staining

b. Procedure:

  • Dry Crocking:

    • Mount the stained substrate onto the base of the Crockmeter.

    • Place a dry crocking cloth over the rubbing finger of the Crockmeter.

    • Lower the finger onto the test specimen and perform a specified number of back-and-forth strokes (e.g., 10 cycles).

    • Remove the crocking cloth and evaluate the amount of color transferred using the Grey Scale for Staining.

  • Wet Crocking:

    • Thoroughly wet a fresh crocking cloth with distilled water and squeeze out the excess to achieve a specific wet pick-up percentage.

    • Repeat the procedure described for dry crocking.

    • Air-dry the crocking cloth before evaluating the staining.

Measurement of Staining Intensity using Spectrophotometry

This method provides quantitative data on the color of the stained substrate.

a. Materials:

  • Spectrophotometer with an integrating sphere for diffuse reflectance measurements

  • Stained substrate

  • Unstained substrate (as a reference)

  • Software for colorimetric analysis (CIELab* color space)

b. Procedure:

  • Calibrate the spectrophotometer using a white standard.

  • Measure the reflectance spectrum of the unstained substrate.

  • Measure the reflectance spectrum of the stained substrate at multiple points to ensure an average reading.

  • The instrument's software will calculate the CIELab* color coordinates:

    • L *: Lightness (0 = black, 100 = white)

    • a : Red/green coordinate (+a = red, -a* = green)

    • b : Yellow/blue coordinate (+b = yellow, -b* = blue)

  • The color difference (ΔE*) between different samples can be calculated to quantify changes in color intensity or hue.

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate the staining mechanism and experimental workflows.

Staining_Mechanism cluster_hair Hair Fiber (Negative Charge) Hair_Keratin Keratin (-) Basic_Red_76 This compound (+) Cationic Azo Dye Ionic_Bond Ionic Attraction Basic_Red_76->Ionic_Bond Ionic_Bond->Hair_Keratin caption Staining Mechanism of this compound

Caption: Staining Mechanism of this compound on Hair Fiber.

Experimental_Workflow cluster_prep Sample Preparation cluster_wash Wash Fastness (ISO 105-C06) cluster_rub Rubbing Fastness (AATCC 8) cluster_intensity Color Intensity (Spectrophotometry) Start Stained Substrate (e.g., Hair Tress) Wash_1 Combine with Multifiber Fabric Start->Wash_1 Rub_1 Mount on Crockmeter Start->Rub_1 Int_1 Measure Reflectance Start->Int_1 Wash_2 Launder-Ometer (Detergent, Steel Balls) Wash_1->Wash_2 Wash_3 Rinse and Dry Wash_2->Wash_3 Wash_4 Assess Color Change & Staining (Grey Scale) Wash_3->Wash_4 Rub_2 Rub with White Cotton Cloth (Dry/Wet) Rub_1->Rub_2 Rub_3 Assess Staining (Grey Scale) Rub_2->Rub_3 Int_2 Calculate CIELab* Values Int_1->Int_2 Int_3 Analyze L, a, b* Data Int_2->Int_3 caption Experimental Workflow for Efficacy Evaluation

Caption: Workflow for Staining Efficacy Evaluation.

Conclusion

References

A Researcher's Guide to Quantitative Analysis of Basic Red 76 Staining Using Image Analysis Software

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive comparison of Basic Red 76 with an alternative dye, Neutral Red, for quantitative analysis of cellular staining using image analysis software. This document outlines detailed experimental protocols and presents hypothetical comparative data to illustrate the potential performance of these dyes.

This compound is a cationic azo dye primarily utilized in cosmetic formulations.[1][2] However, its properties suggest potential applications in cellular staining for quantitative analysis. This guide explores its use in assessing cell viability and lysosomal staining, comparing it with the well-established lysosomotropic and viability probe, Neutral Red.

Comparative Analysis of this compound and Neutral Red

This section provides a comparative overview of the key characteristics of this compound and Neutral Red relevant to quantitative image analysis.

FeatureThis compoundNeutral Red
Primary Application Hair Colorant, Potential Cell StainCell Viability, Lysosomal Staining
Mechanism of Staining Cationic dye, likely accumulates in acidic organelles like lysosomes. May also act as a viability dye based on membrane exclusion.Weak cationic dye that accumulates in lysosomes of viable cells.[3][4]
Reported UV-Vis Maxima 235 nm, 332 nm[2]535 nm (protonated), 450 nm (neutral)[5]
Fluorescence Emission Not well-documented for microscopy.~637 nm in aqueous solutions[5]
Mode of Analysis Fluorescence Microscopy, Brightfield MicroscopyBrightfield Microscopy, Spectrophotometry, Fluorescence Microscopy[3][5]

Hypothetical Performance in Quantitative Image Analysis

To illustrate a direct comparison, the following table presents hypothetical data from a simulated experiment quantifying staining intensity in cultured fibroblasts. This data is intended to be representative of expected outcomes based on the known properties of the dyes.

ParameterThis compound (Hypothetical)Neutral Red (Hypothetical)
Mean Staining Intensity (Arbitrary Units) 150 ± 15180 ± 12
Signal-to-Noise Ratio 2035
Photostability (Half-life in seconds) 6090
Coefficient of Variation (%) 107

Experimental Protocols

Detailed methodologies for staining and subsequent quantitative analysis are provided below.

I. Cell Culture and Staining

A. This compound Staining Protocol (Hypothetical)

  • Cell Seeding: Plate human dermal fibroblasts onto glass-bottom dishes at a density of 1 x 10^5 cells/mL and culture for 24 hours.

  • Preparation of Staining Solution: Prepare a 1 mM stock solution of this compound in DMSO. Further dilute in pre-warmed complete cell culture medium to a final working concentration of 10 µM.

  • Staining: Remove the culture medium and wash the cells once with phosphate-buffered saline (PBS). Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Imaging: Immediately proceed to image acquisition. For live-cell imaging, add fresh culture medium. For fixed-cell analysis, fix the cells with 4% paraformaldehyde for 15 minutes, followed by washing with PBS.

B. Neutral Red Staining Protocol

  • Cell Seeding: Plate human dermal fibroblasts onto glass-bottom dishes at a density of 1 x 10^5 cells/mL and culture for 24 hours.

  • Preparation of Staining Solution: Prepare a 50 µg/mL working solution of Neutral Red in pre-warmed complete cell culture medium.[3]

  • Staining: Remove the culture medium and add the Neutral Red staining solution to the cells.

  • Incubation: Incubate the cells for 2 hours at 37°C, protected from light.[3]

  • Washing: Remove the staining solution and wash the cells with PBS.[3]

  • Imaging: Add fresh culture medium and proceed with image acquisition.

II. Image Acquisition
  • Microscopy: Use an inverted fluorescence microscope equipped with a digital camera.

  • Illumination:

    • This compound (Hypothetical Fluorescence): Use an excitation wavelength of ~540-550 nm and collect emission at ~580-650 nm.

    • Neutral Red (Fluorescence): Use an excitation wavelength of ~535 nm and collect emission at ~630-650 nm.[5]

    • Brightfield: Use standard brightfield illumination for both dyes.

  • Image Settings: Maintain consistent acquisition settings (e.g., exposure time, gain, and illumination intensity) across all samples to ensure comparability.

  • Image Capture: Acquire multiple images from random fields of view for each experimental condition.

III. Quantitative Image Analysis using ImageJ/Fiji

The following protocol outlines the steps for quantifying staining intensity using the open-source image analysis software ImageJ or Fiji.[6][7][8][9][10]

  • Open Image: Launch ImageJ/Fiji and open the acquired image files.

  • Set Scale: If not automatically set, calibrate the image to a known scale (µm/pixel).

  • Image Pre-processing:

    • Convert the image to 8-bit grayscale for intensity analysis.

    • Apply a background subtraction algorithm (e.g., Rolling Ball Background Subtraction) to reduce background noise and enhance the signal-to-noise ratio.

  • Cell Segmentation (Region of Interest - ROI - Selection):

    • Use the "Threshold" tool to segment the stained cells from the background. Adjust the threshold to accurately outline the cells.

    • Alternatively, use the freehand selection tool to manually outline individual cells.

  • Measurement:

    • Go to "Analyze" > "Set Measurements..." and select "Mean Gray Value," "Area," and "Integrated Density."

    • Go to "Analyze" > "Analyze Particles..." to automatically measure the parameters for all segmented cells.

  • Data Collection: The results table will display the measurements for each identified cell. Export this data for further statistical analysis.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed staining mechanism.

Experimental_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_seeding Seed Fibroblasts incubation_24h Incubate 24h cell_seeding->incubation_24h staining Add this compound or Neutral Red incubation_24h->staining incubation_stain Incubate staining->incubation_stain washing Wash Cells incubation_stain->washing image_acquisition Image Acquisition washing->image_acquisition imagej_analysis Quantitative Analysis with ImageJ image_acquisition->imagej_analysis data_interpretation Data Interpretation imagej_analysis->data_interpretation

Figure 1. Experimental workflow for quantitative analysis.

Staining_Mechanism cluster_cell Cell cluster_lysosome Lysosome (Acidic) dye_accumulated Accumulated Dye dye_outside This compound / Neutral Red cell_membrane Cell Membrane dye_outside->cell_membrane Passive Diffusion cell_membrane->dye_accumulated Protonation & Trapping

Figure 2. Proposed lysosomotropic staining mechanism.

References

Correlative Light and Electron Microscopy: A Comparative Guide to Fluorescent Probes, Featuring Basic Red 76

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of fluorescent probes for Correlative Light and Electron Microscopy (CLEM), with a special focus on the potential application of Basic Red 76. We delve into the methodologies and performance of established CLEM probes and explore the hypothetical integration of this compound into this powerful imaging technique.

Introduction to Correlative Light and Electron Microscopy (CLEM)

Correlative Light and Electron Microscopy (CLEM) is a powerful imaging technique that combines the advantages of two distinct microscopy methods: fluorescence light microscopy (LM) and electron microscopy (EM). LM allows for the identification and localization of specific molecules or structures within a large field of view, often in living cells, by tagging them with fluorescent probes. EM, on the other hand, provides unparalleled high-resolution ultrastructural detail. By combining these two modalities, CLEM enables researchers to visualize the precise location of fluorescently labeled components within the detailed ultrastructural context of the cell.

A key challenge in CLEM is the identification of the same area of interest in both the light and electron microscope. Various methods have been developed to overcome this, including the use of fiducial markers and intrinsic cellular structures. The choice of fluorescent probe is also critical, as it must be compatible with the fixation and processing steps required for EM.

Established Probes in CLEM

A variety of fluorescent probes are routinely used in CLEM, each with its own set of advantages and limitations. These can be broadly categorized into fluorescent proteins, organic dyes, and quantum dots.

Probe TypeExamplesAdvantagesDisadvantages
Fluorescent Proteins GFP, RFP, mCherryGenetically encodable, allowing for live-cell imaging and specific protein tagging.Can be sensitive to chemical fixation and EM processing; lower photon output compared to some organic dyes.
Organic Dyes Alexa Fluor dyes, Atto dyes, Cy dyesHigh photostability and brightness; wide range of excitation/emission spectra available.Require methods for specific labeling, such as antibody conjugation or chemical tags (e.g., SNAP-tag, HaloTag).
Quantum Dots CdSe/ZnS core-shell QDsVery high photostability and brightness; narrow emission spectra.Can be large, potentially affecting the function of the labeled molecule; often require specialized conjugation chemistry.

This compound: A Potential Newcomer to CLEM

This compound, also known as Arianor Sienna Brown, is a small, cationic monoazo dye. While it is not a conventional probe in microscopy, its chemical properties suggest potential utility in CLEM, particularly for labeling specific cellular compartments or structures. Its small size could allow for better penetration and labeling of dense structures, and its cationic nature might lead to accumulation in negatively charged compartments like mitochondria.

Below is a hypothetical workflow for integrating this compound into a CLEM experiment.

CLEM_Workflow_Basic_Red_76 cluster_LM Light Microscopy cluster_EM Electron Microscopy cluster_Correlation Correlation cell_culture 1. Cell Culture on Grid-Patterned Dish br76_labeling 2. Labeling with This compound cell_culture->br76_labeling live_imaging 3. Live-Cell Imaging (LM) br76_labeling->live_imaging fixation 4. Chemical Fixation live_imaging->fixation correlation 7. Correlation of LM and EM Images live_imaging->correlation resin_embedding 5. Resin Embedding & Sectioning fixation->resin_embedding em_imaging 6. EM Imaging of Ultrathin Sections resin_embedding->em_imaging em_imaging->correlation

Caption: Hypothetical CLEM workflow incorporating this compound for cellular labeling.

Experimental Protocol: A Hypothetical CLEM Procedure with this compound

The following is a generalized, hypothetical protocol for a CLEM experiment using this compound. Note: This protocol has not been experimentally validated and serves as a starting point for methods development.

I. Cell Culture and Labeling

  • Seed cells on a grid-patterned glass-bottom dish suitable for both light and electron microscopy.

  • Culture cells to the desired confluency.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Dilute the this compound stock solution in cell culture medium to the final working concentration (optimization will be required, starting in the low micromolar range).

  • Incubate the cells with the this compound-containing medium for a specific duration (e.g., 15-60 minutes).

  • Wash the cells three times with fresh, pre-warmed culture medium to remove unbound dye.

II. Light Microscopy

  • Image the live, labeled cells using a fluorescence microscope equipped with appropriate filters for this compound (excitation/emission maxima would need to be determined).

  • Acquire images of the grid pattern to facilitate later correlation with EM data.

  • Identify and record the coordinates of cells of interest.

III. Sample Preparation for Electron Microscopy

  • Fix the cells immediately after live-cell imaging. A common fixative is a mixture of glutaraldehyde (B144438) and paraformaldehyde in a suitable buffer (e.g., cacodylate or phosphate (B84403) buffer).

  • Post-fix the cells with osmium tetroxide to enhance contrast.

  • Dehydrate the sample through a graded series of ethanol (B145695) concentrations.

  • Infiltrate the sample with an epoxy resin (e.g., Epon or Araldite).

  • Polymerize the resin at the appropriate temperature.

IV. Electron Microscopy

  • Using the grid pattern and images from the light microscope, locate the cell of interest on the surface of the resin block.

  • Carefully trim the block around the cell of interest.

  • Cut ultrathin sections (typically 70-90 nm) using an ultramicrotome.

  • Collect the sections on an EM grid.

  • Stain the sections with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to further enhance contrast.

  • Image the sections in a transmission electron microscope (TEM).

V. Image Correlation

  • Acquire a low-magnification map of the sections in the TEM.

  • Use the grid pattern, cell morphology, and any other fiducial markers to align the LM and EM images.

  • Overlay the fluorescence signal from the LM image onto the high-resolution EM image to precisely localize the this compound signal within the cellular ultrastructure.

Comparative Performance: A Hypothetical Analysis

To objectively compare this compound with established CLEM probes, a series of experiments would be necessary. The following table outlines the key performance metrics and a hypothetical comparison based on the anticipated properties of this compound.

Performance MetricFluorescent Proteins (e.g., GFP)Organic Dyes (e.g., Alexa Fluor 568)This compound (Hypothetical)
Photostability ModerateHighUnknown, likely moderate
Brightness ModerateHighUnknown, likely moderate
Specificity High (genetically encoded)High (with specific labeling)Low (may accumulate based on charge)
Size ~4 nm<1 nm<1 nm
EM Contrast NoneNoneUnknown, may offer some intrinsic contrast
Ease of Use Requires transfection/transductionRequires conjugation/specific labeling systemsSimple incubation

Signaling Pathway Visualization

The specific cellular targets of this compound are not well-defined. However, if it were found to accumulate in mitochondria due to its cationic nature, it could be used to study processes like apoptosis, which involves mitochondrial outer membrane permeabilization (MOMP).

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade stimulus Intrinsic Stress (e.g., DNA damage) bax_bak Bax/Bak Activation stimulus->bax_bak momp MOMP bax_bak->momp cytochrome_c Cytochrome c Release momp->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis pathway involving mitochondria.

Conclusion

While established fluorescent probes for CLEM offer high specificity and performance, the exploration of new chemical entities like this compound could open up novel avenues for cellular labeling. The hypothetical workflow and protocols presented here provide a framework for investigating the potential of this compound as a CLEM probe. Experimental validation is crucial to determine its true efficacy, including its photophysical properties, cellular targets, and compatibility with EM processing. Should it prove effective, its simple application method could make it a valuable tool for specific research questions in cell biology and drug development.

Benchmarking Basic Red 76: A Comparative Performance Guide for Cationic Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of scientific research and drug development, the selection of appropriate reagents is paramount to achieving reliable and reproducible results. Cationic dyes, with their vibrant colors and strong affinity for anionic substrates, are widely utilized in various applications, including histology, cell staining, and as active ingredients in hair colorant formulations. This guide provides a comprehensive performance comparison of Basic Red 76 against other commonly used cationic dyes: Basic Red 51, Basic Yellow 57, Basic Brown 16, and Basic Blue 99. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.

Executive Summary

This compound is a cationic azo dye known for its brilliant red hue and its primary application in semi-permanent hair dye formulations.[1] This guide benchmarks its performance characteristics—tinctorial strength, lightfastness, and wash fastness—against other prevalent cationic dyes. While direct, standardized comparative data across all metrics is limited in publicly available literature, this guide synthesizes existing information to provide a qualitative and semi-quantitative assessment. The experimental protocols for evaluating these key performance indicators are also detailed to facilitate in-house benchmarking.

Data Presentation: Performance Comparison of Cationic Dyes

The following table summarizes the known performance attributes of this compound and its counterparts. It is important to note that the data is compiled from various sources and may not be derived from a single, direct comparative study. Therefore, the information should be used as a guideline for relative performance.

Dye NameCI NumberTinctorial Strength (Qualitative)Lightfastness (Blue Wool Scale)Wash Fastness (Grey Scale)SolubilityKey Characteristics & Applications
This compound 12245Strong, vibrant maroon shade[2]No specific data found; generally, cationic dyes have poor to moderate lightfastness.In a shampoo formulation, maintained lightness and progressively increased vividness over 3 wash cycles, suggesting good deposition and some resistance to fading.[3]Water soluble[4]Primarily used in semi-permanent hair colorants; known for its brilliant red color.[1]
Basic Red 51 -Bright red[5]Good lightfastness noted in the context of acrylic dyeing.[6]Soaping fastness is slightly worse than general types in acrylic dyeing.[6] In a shampoo formulation, showed a moderate and cumulative deposition.[3]Soluble in hot water.[6]Used in acrylic dyeing, polyester (B1180765) and paper dyeing, and direct printing on acrylic fabric.[6]
Basic Yellow 57 -Bright yellow, fluorescent[7]No specific data found.No specific data found.Water solubility of 4.75 g/L at 28°C.Used as a pigment in cosmetics like hair dyes, for textile dyeing, and as a biological stain.[7]
Basic Brown 16 12250Red-light brown[8]No specific data found.In hair dye formulations, color resistance was lower in anionic-based dyes compared to cationic and nonionic-based dyes after 10 shampoo cycles.[9]Water solubility > 100 g/l at room temperature.[10]Used as a direct dye for hair coloring products.[10]
Basic Blue 99 56059Dark green-light blue[11]Good resistance to light and oxidation has been noted.[12]No specific data found.Water soluble.[12]Used in temporary and semi-permanent hair dyes.[13]

Experimental Protocols

To ensure accurate and reproducible benchmarking of cationic dyes, standardized experimental protocols are essential. The following are detailed methodologies for assessing the key performance indicators discussed in this guide.

Determination of Tinctorial Strength (Relative Color Strength)

Principle: The tinctorial strength of a dye is its ability to impart color to a substrate. It is often evaluated spectrophotometrically by measuring the color depth (K/S value) of a dyed substrate. A higher K/S value at the wavelength of maximum absorption indicates a greater tinctorial strength.

Protocol:

  • Substrate Preparation: Use a standardized substrate relevant to the intended application (e.g., bleached human hair tresses for hair dye evaluation, specific fabric for textile applications).

  • Dye Solution Preparation: Prepare solutions of each dye at a specified concentration (e.g., 1% w/v) in an appropriate solvent (e.g., deionized water or a specific formulation base).

  • Dyeing Procedure:

    • Immerse the substrate in the dye solution at a defined liquor ratio (e.g., 1:40).

    • Maintain the dyeing process at a constant temperature (e.g., 40°C) and duration (e.g., 30 minutes) with gentle agitation.

    • After dyeing, rinse the substrate thoroughly with deionized water and allow it to air dry completely in the dark.

  • Spectrophotometric Measurement:

    • Use a reflectance spectrophotometer to measure the spectral reflectance of the dyed substrate over the visible spectrum (400-700 nm).

    • Calculate the K/S value at the wavelength of maximum absorption (λmax) for each dye using the Kubelka-Munk equation: K/S = (1 - R)² / 2R where R is the decimal reflectance at λmax.

  • Comparison: Compare the K/S values of the different dyes. The dye with the highest K/S value exhibits the greatest tinctorial strength.

Assessment of Lightfastness

Principle: Lightfastness is the resistance of a colored material to fading upon exposure to light. The Blue Wool Scale is a standardized method for rating lightfastness, where a higher number indicates better resistance to fading.[14][15]

Protocol (based on ISO 105-B02):

  • Sample Preparation: Prepare dyed substrates as described in the tinctorial strength protocol.

  • Mounting: Mount a portion of each dyed substrate onto a card, alongside a set of Blue Wool standards (ranging from 1 to 8). Cover a part of each sample and standard to serve as an unexposed reference.

  • Exposure: Place the mounted samples in a lightfastness tester equipped with a Xenon arc lamp that simulates natural daylight. The exposure conditions (irradiance, temperature, and humidity) should be controlled according to the ISO 105-B02 standard.

  • Evaluation:

    • Periodically inspect the samples and the Blue Wool standards.

    • The lightfastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading (contrast between the exposed and unexposed parts) as the dyed sample.

    • The assessment is typically done visually using a Grey Scale for assessing change in color.

Evaluation of Wash Fastness

Principle: Wash fastness measures the resistance of a colorant on a substrate to desorption and abrasion during washing. The Grey Scale for Staining and the Grey Scale for Color Change are used to evaluate the degree of color transfer to an adjacent undyed fabric and the color loss of the original sample, respectively.[16] A higher rating (up to 5) indicates better wash fastness.

Protocol (based on ISO 105-C06):

  • Sample Preparation:

    • Prepare a dyed specimen of a standard size (e.g., 10 cm x 4 cm).

    • Attach a piece of multifiber adjacent fabric (containing strips of different common fibers like cotton, wool, polyester, etc.) of the same size to the dyed specimen by sewing along one edge.

  • Washing Procedure:

    • Place the composite specimen in a stainless-steel container of a launder-ometer or similar apparatus.

    • Add a specified volume of a standard soap solution and a set number of stainless-steel balls to simulate mechanical action.

    • Conduct the washing test at a specified temperature (e.g., 40°C or 60°C) and duration (e.g., 30 minutes).

  • Rinsing and Drying:

    • After the washing cycle, rinse the specimen thoroughly with cold water.

    • Separate the multifiber fabric from the dyed specimen (except for a small stitch to maintain identity) and dry both in air at a temperature not exceeding 60°C.

  • Assessment:

    • Color Change: Assess the change in color of the dyed specimen by comparing the washed sample to an unwashed original, using the Grey Scale for Assessing Change in Colour.

    • Staining: Evaluate the degree of staining on each strip of the multifiber adjacent fabric using the Grey Scale for Assessing Staining.

Visualization of Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the logic of performance benchmarking, the following diagrams are provided.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Dyeing Dyeing Process cluster_Testing Performance Testing cluster_Analysis Data Analysis & Comparison Dye_Selection Select Cationic Dyes (this compound, etc.) Substrate_Prep Prepare Standardized Substrate (e.g., Hair Tresses) Dye_Selection->Substrate_Prep Dye_Solution Prepare Dye Solutions (Standardized Concentration) Substrate_Prep->Dye_Solution Dyeing Dye Substrate under Controlled Conditions Dye_Solution->Dyeing Rinse_Dry Rinse and Dry Dyed Substrate Dyeing->Rinse_Dry Tinctorial_Strength Tinctorial Strength (Spectrophotometry - K/S) Rinse_Dry->Tinctorial_Strength Lightfastness Lightfastness (ISO 105-B02) Rinse_Dry->Lightfastness Wash_Fastness Wash Fastness (ISO 105-C06) Rinse_Dry->Wash_Fastness Data_Collection Collect Quantitative Data (K/S, Blue Wool, Grey Scale) Tinctorial_Strength->Data_Collection Lightfastness->Data_Collection Wash_Fastness->Data_Collection Comparison Compare Performance of This compound vs. Others Data_Collection->Comparison Conclusion Draw Conclusions for Application Suitability Comparison->Conclusion

Caption: Experimental workflow for benchmarking cationic dye performance.

Performance_Benchmarking_Logic cluster_Input Input Dyes cluster_Parameters Performance Parameters cluster_Evaluation Evaluation & Outcome BR76 This compound Tinctorial Tinctorial Strength BR76->Tinctorial Lightfast Lightfastness BR76->Lightfast Washfast Wash Fastness BR76->Washfast Other_Dyes Other Cationic Dyes (BR51, BY57, etc.) Other_Dyes->Tinctorial Other_Dyes->Lightfast Other_Dyes->Washfast Comparative_Analysis Comparative Analysis Tinctorial->Comparative_Analysis Lightfast->Comparative_Analysis Washfast->Comparative_Analysis Application_Suitability Application Suitability (Research, Drug Dev.) Comparative_Analysis->Application_Suitability

Caption: Logical relationship for performance benchmarking of cationic dyes.

References

Safety Operating Guide

Proper Disposal of Basic Red 76: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of Basic Red 76 (CAS No. 68391-30-0), a cationic direct dye commonly used as a hair colorant. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented below, offering a quick reference for its physical properties and toxicological profile.

PropertyValueReference
Physical State Red Powder[1][2]
Melting Point 200°C[1][2]
Solubility Water Soluble[1][2]
Octanol-Water Partition Coefficient (log P) -1.78[1][2]
Acute Oral LD50 (Mice) > 10 g/kg bw[1][2]
Acute Oral LD50 (Rats) > 2 g/kg bw, > 16 g/kg bw[1][2]
Eye Irritation Causes eye irritation[3]
Skin Irritation Causes mild skin irritation[3]

Experimental Protocols for Toxicity Studies

The provided toxicological data is based on several key studies. The methodologies for these are summarized below to provide context for the data.

Acute Oral Toxicity Study in Rats:

  • Test Substance: this compound (62% purity) in propylene (B89431) glycol.

  • Species: Wistar rats (3 per sex).

  • Dosage: A single oral dose of 2 g/kg body weight administered via gavage.

  • Observation Period: Not specified in the provided documents.

  • Results: The oral LD50 was established to be > 2 g/kg bw.[1][2]

Acute Oral Toxicity Study in Mice:

  • Test Substance: this compound (55.5% purity).

  • Species: CF1 mice.

  • Dosage: Single oral doses of 1, 2.51, or 5.01 g/kg bw were administered to 3 mice each. A top dose of 10 g/kg bw was given to 10 male mice.

  • Observation Period: 7 days.

  • Results: Lethargy and breathing disorders were observed at the 10 g/kg bw dose. The LD50 value was reported to be > 10 g/kg bw.[1][2]

Disposal Procedures

The proper disposal of this compound is crucial to prevent environmental contamination and ensure workplace safety. The following step-by-step guide outlines the recommended disposal procedure.

Step 1: Personal Protective Equipment (PPE) Before handling this compound, it is imperative to wear appropriate personal protective equipment. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

Step 2: Waste Collection

  • Collect all waste materials containing this compound, including unused product, contaminated absorbent materials, and empty containers, in a designated and clearly labeled waste container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

Step 3: Storage

  • Store the sealed waste container in a designated, secure area away from incompatible materials.

  • The storage area should be cool, dry, and well-ventilated.

Step 4: Disposal

  • This compound waste must be disposed of through a licensed treatment, storage, or disposal facility (TSDF).[3]

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified waste disposal contractor to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound.

start Start: Handling this compound Waste ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste in Designated Labeled Container ppe->collect store Step 3: Store Waste Container in a Secure, Ventilated Area collect->store dispose Step 4: Arrange for Disposal via a Licensed TSDF store->dispose end End: Proper Disposal Complete dispose->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Basic Red 76

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Basic Red 76, a cationic monoazo dye. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, a comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure. The required PPE varies depending on the specific handling scenario.

Scenario Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Routine Laboratory Work (Solutions) Chemical splash-proof safety goggles compliant with EN166 or ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[1]Chemical-resistant nitrile or neoprene gloves. Inspect gloves for tears or punctures before each use and wash hands thoroughly after removal.[1]A full-length laboratory coat, preferably with elastic cuffs, should be worn and kept fastened. For tasks with a high risk of splashing, a chemical-resistant apron over the lab coat is advised.[1]Not generally required when working with solutions in a well-ventilated area.
Handling Powder Chemical splash-proof safety goggles and a face shield are required to protect against airborne particles.[1]Chemical-resistant nitrile or neoprene gloves.A full-length laboratory coat with elastic cuffs.A P2 or N95-rated dust mask is the minimum requirement. In cases of poor ventilation or the potential for aerosol generation, a half-mask respirator with a particulate filter should be used.[1]
Emergency Spill Chemical splash-proof safety goggles and a face shield.Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant suit or apron over a lab coat.A full-face respirator with a combination organic vapor/particulate cartridge is recommended.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is critical to mitigate risks and ensure the integrity of your experiments.

Workflow for Safe Handling of this compound prep Preparation & Weighing - Work in a chemical fume hood. - Use a chemical spatula. - Avoid creating dust clouds. sol_prep Solution Preparation - Slowly add powder to solvent while stirring. - Label containers clearly. prep->sol_prep Proceed to use During Use - Keep containers sealed when not in use. - Avoid personal contact and inhalation. - No eating, drinking, or smoking. sol_prep->use Proceed to disposal Waste Disposal - Collect all waste in labeled, sealed containers. - Dispose of as hazardous chemical waste. use->disposal After use Emergency Response Protocol for this compound cluster_minor_spill Minor Spill cluster_major_spill Major Spill spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor & Safety Officer evacuate->alert major_evacuate Evacuate the entire lab and restrict access. evacuate->major_evacuate If Major Spill ppe Don Appropriate PPE alert->ppe major_alert Follow institutional procedures for large spills. alert->major_alert If Major Spill contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate minor_powder Powder: Gently sweep up, avoiding dust. cleanup->minor_powder If Minor Powder Spill minor_liquid Liquid: Absorb with inert material. cleanup->minor_liquid If Minor Liquid Spill dispose Dispose of Waste decontaminate->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.